molecular formula C19H11N3OS2 B608346 KIN1148

KIN1148

Cat. No.: B608346
M. Wt: 361.4 g/mol
InChI Key: YAISOECYKYATLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KIN-1148 is a IRF3 agonist. IN1148 induced dose-dependent IRF3 nuclear translocation and specific activation of IRF3-responsive promoters. Prime-boost immunization of mice with a suboptimal dose of a monovalent pandemic influenza split virus H1N1 A/California/07/2009 vaccine plus KIN1148 protected against a lethal challenge with mouse-adapted influenza virus (A/California/04/2009) and induced an influenza virus-specific IL-10 and Th2 response by T cells derived from lung and lung-draining lymph nodes.

Properties

IUPAC Name

N-([1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11N3OS2/c23-18(13-6-5-11-3-1-2-4-12(11)9-13)22-19-21-14-7-8-15-16(17(14)25-19)20-10-24-15/h1-10H,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAISOECYKYATLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NC4=C(S3)C5=C(C=C4)SC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Mechanism of Action of KIN1148: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KIN1148 is a novel small-molecule agonist of Retinoic Acid-Inducible Gene I (RIG-I), a key intracellular pattern recognition receptor integral to the innate immune response to viral pathogens. This technical guide elucidates the mechanism of action of this compound, detailing its direct interaction with RIG-I and the subsequent activation of downstream signaling pathways. Through a comprehensive review of available data, this document provides an in-depth analysis of the biochemical and cellular effects of this compound, supported by experimental evidence. Quantitative data are summarized, and detailed experimental protocols are provided to facilitate further research and development.

Introduction

This compound has emerged as a promising immunomodulatory agent with potential applications as a vaccine adjuvant.[1][2] Its mechanism centers on the activation of the RIG-I-like receptor (RLR) pathway, a critical component of the innate immune system responsible for detecting viral RNA.[2][3] Unlike the canonical activation of RIG-I by viral RNA, this compound employs a non-canonical mechanism, making it a subject of significant interest in the field of immunology and drug development. This guide provides a detailed technical overview of this compound's mechanism of action.

Core Mechanism of Action: Direct RIG-I Agonism

This compound functions as a direct agonist of RIG-I.[1] Biochemical studies have confirmed that this compound physically binds to RIG-I, and this interaction is independent of both RNA and ATP.[1] The binding sites for this compound have been mapped to the repressor domain (RD) and the helicase domains of RIG-I.[1] This direct binding event induces the self-oligomerization of RIG-I, a critical conformational change that initiates downstream signaling.[1]

Signaling Pathway Activation

The binding of this compound to RIG-I triggers a signaling cascade that culminates in the activation of two key transcription factors: Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB).[1] This signaling is mediated by the mitochondrial antiviral-signaling protein (MAVS), the essential downstream adaptor for RIG-I.[1][3] The this compound-induced RIG-I signalosome has been shown to include several key signaling cofactors such as DHX15, TBK1, TRIM25, and NEMO (IKKγ).[1][4]

The activation of IRF3 and NF-κB drives the expression of a specific profile of immunomodulatory cytokines and chemokines.[1] Notably, this transcriptional program is distinct from that induced by type I or type III interferons (IFNs), as this compound does not induce the expression of IFNA, IFNB, IFNW, or IFNG.[1]

KIN1148_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound RIG_I RIG-I (Inactive) This compound->RIG_I Direct Binding (RNA/ATP Independent) RIG_I_active RIG-I (Active, Oligomerized) RIG_I->RIG_I_active Oligomerization MAVS MAVS RIG_I_active->MAVS Activation Signalosome Signalosome (DHX15, TBK1, TRIM25, NEMO) MAVS->Signalosome IKK_complex IKK Complex Signalosome->IKK_complex TBK1_IKKi TBK1/IKKε Signalosome->TBK1_IKKi IκB IκB IKK_complex->IκB Phosphorylation & Degradation NFκB_inactive NF-κB (p50/p65) IκB->NFκB_inactive NFκB_active NF-κB (p50/p65) NFκB_inactive->NFκB_active Translocation IRF3 IRF3 TBK1_IKKi->IRF3 Phosphorylation IRF3_P p-IRF3 IRF3->IRF3_P IRF3_dimer p-IRF3 Dimer IRF3_P->IRF3_dimer Dimerization Gene_Expression Gene Expression (Cytokines, Chemokines) NFκB_active->Gene_Expression IRF3_dimer->Gene_Expression

Caption: this compound Signaling Pathway. (Within 100 characters)

Quantitative Data

While specific IC50, EC50, or Kd values for this compound's interaction with RIG-I and subsequent signaling activation are not currently available in the public domain, dose-dependent effects have been reported. The following tables summarize the quantitative data that has been published.

Table 1: In Vitro Experimental Concentrations

ExperimentCell LineThis compound ConcentrationObserved EffectReference
Western Blot AnalysisHEK29310 µM, 20 µMPhosphorylation of IRF3 and NF-κB p65[1]
Gene Expression AnalysisTHP-1Up to 20 µMInduction of IRF3 and NF-κB target genes[1]
Dendritic Cell Maturationhuman moDCNot specifiedIncreased expression of CD83 and CD86[1]

Table 2: In Vivo Experimental Dosage

Animal ModelFormulationAdministration RouteThis compound DosageApplicationReference
MouseLiposomalIntramuscular50 µg per doseInfluenza Vaccine Adjuvant[1]

Table 3: Gene Expression Modulation in THP-1 Cells

Gene CategoryRegulationKey Genes InducedReference
Antigen PresentationUpregulatedGenes associated with antigen processing and presentation[1]
Cytokines/ChemokinesUpregulatedCCL2, CCL3, CCL4, CCL7, CXCL10, IL-1β, IL-8[4]
Type I/III InterferonsNo ChangeIFNA, IFNB, IFNW, IFNG[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning this compound.

Western Blot Analysis for IRF3 and NF-κB Phosphorylation

Objective: To detect the phosphorylation of IRF3 and NF-κB p65 in response to this compound treatment.

Cell Line: Human Embryonic Kidney (HEK293) cells.

Protocol:

  • Cell Culture and Treatment: Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Seed cells to achieve 70-80% confluency on the day of treatment. Treat cells with this compound at concentrations of 10 µM and 20 µM for specified time points (e.g., up to 12 hours). Include a vehicle control (e.g., 0.5% DMSO).

  • Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5mM EDTA, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on a polyacrylamide gel and transfer to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for phosphorylated IRF3, total IRF3, phosphorylated NF-κB p65, and total NF-κB p65 overnight at 4°C. Use a loading control antibody (e.g., β-actin or GAPDH).

  • Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Western_Blot_Workflow cluster_workflow Western Blot Workflow start Start: HEK293 Cell Culture treatment Treat with this compound (10µM, 20µM) start->treatment lysis Cell Lysis (RIPA Buffer) treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE & Transfer quantification->sds_page blocking Blocking (5% Milk/BSA) sds_page->blocking primary_ab Primary Antibody Incubation (p-IRF3, p-NF-κB, etc.) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Signal Detection (ECL) secondary_ab->detection end End: Data Analysis detection->end

Caption: Western Blot Experimental Workflow. (Within 100 characters)
Biotin-KIN1148 Pulldown Assay

Objective: To demonstrate the direct binding of this compound to RIG-I.

Materials:

  • Biotinylated this compound

  • Streptavidin-conjugated beads

  • HEK293 cell lysate

  • RIPA buffer with inhibitors

Protocol:

  • Lysate Preparation: Prepare whole-cell lysates from HEK293 cells using RIPA buffer as described in the Western Blot protocol.

  • Bead Preparation: Wash streptavidin-conjugated beads with RIPA buffer to equilibrate.

  • Binding Reaction: Incubate the cell lysate with biotinylated this compound for a designated period (e.g., 2-4 hours) at 4°C with gentle rotation to allow for binding.

  • Pulldown: Add the washed streptavidin beads to the lysate-KIN1148 mixture and incubate for an additional 1-2 hours at 4°C to capture the biotin-KIN1148-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash several times with RIPA buffer to remove non-specific binding proteins.

  • Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluate by Western blotting using an anti-RIG-I antibody.

Pulldown_Assay_Workflow cluster_workflow Biotin-Pulldown Assay Workflow start Start: HEK293 Cell Lysate binding Incubate with Biotin-KIN1148 start->binding pulldown Add Streptavidin Beads binding->pulldown washing Wash Beads pulldown->washing elution Elute Bound Proteins washing->elution analysis Western Blot for RIG-I elution->analysis end End: Confirm Binding analysis->end

Caption: Biotin-Pulldown Assay Workflow. (Within 100 characters)

Conclusion

This compound represents a significant advancement in the development of small-molecule immune agonists. Its well-defined mechanism of action, centered on the direct and non-canonical activation of RIG-I, provides a solid foundation for its therapeutic development, particularly as a vaccine adjuvant. The subsequent activation of IRF3 and NF-κB, leading to a tailored cytokine and chemokine response, underscores its potential to enhance and shape adaptive immune responses. Further research to elucidate the precise binding kinetics and to obtain more extensive quantitative data will be invaluable in optimizing its clinical application. This technical guide provides a comprehensive resource for researchers and drug development professionals engaged in the study and application of this compound and other novel immunomodulatory agents.

References

KIN1148: A Small Molecule RIG-I Agonist for Potent Immune Activation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

KIN1148 is a novel small-molecule agonist of Retinoic acid-Inducible Gene I (RIG-I), a key intracellular pattern recognition receptor responsible for detecting viral RNA and initiating a potent antiviral innate immune response. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols. This compound directly binds to RIG-I, inducing a non-canonical activation pathway that is independent of ATP hydrolysis. This activation leads to the downstream signaling cascade involving Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), culminating in the expression of a broad range of antiviral and pro-inflammatory genes. The potent immunostimulatory properties of this compound make it a promising candidate as a vaccine adjuvant and for other immunotherapeutic applications.

Introduction

The innate immune system provides the first line of defense against invading pathogens. RIG-I is a central player in this initial response, recognizing viral RNA signatures and triggering a signaling cascade that results in the production of type I interferons and other inflammatory cytokines.[1] The activation of the RIG-I pathway is a critical step in orchestrating both innate and adaptive immunity.

This compound is a medicinal chemistry-optimized analog of the parent compound KIN1000, identified through a high-throughput screen for small-molecule activators of IRF3.[2][3] this compound has demonstrated enhanced potency in activating IRF3-dependent gene expression and has been shown to function as a powerful vaccine adjuvant, significantly boosting both humoral and cellular immune responses to influenza vaccines in preclinical models.[3] This guide details the current understanding of this compound's function and provides the necessary technical information for its evaluation in research and development settings.

Mechanism of Action

This compound directly engages RIG-I to initiate downstream signaling.[2] Unlike the canonical activation of RIG-I by viral RNA, which involves ATP-dependent conformational changes, this compound induces RIG-I self-oligomerization and signaling in an RNA- and ATP-independent manner.[2] This suggests a novel, non-canonical mode of RIG-I activation.

Upon binding to the helicase and repressor domains of RIG-I, this compound promotes the recruitment of downstream signaling partners, including TRIM25, 14-3-3ε, DHX15, TBK1, and NEMO, to the mitochondrial antiviral-signaling protein (MAVS) adaptor.[4] This leads to the phosphorylation and activation of the transcription factors IRF3 and NF-κB, which then translocate to the nucleus to drive the expression of a wide array of innate immune genes, including cytokines and chemokines.[2][4]

KIN1148_Signaling_Pathway pIRF3 pIRF3 pIRF3_dimer pIRF3_dimer pIRF3->pIRF3_dimer pNFkB pNFkB pNFkB_nuc pNFkB_nuc pNFkB->pNFkB_nuc

Quantitative Data

The following tables summarize the quantitative data from key in vitro experiments demonstrating the activity of this compound.

Table 1: Dose-Dependent IRF3 Nuclear Translocation Induced by this compound

This compound Concentration (µM)% of Cells with Nuclear IRF3 (PH5CH8 cells)
0< 5%
1~10%
5~40%
10~70%
20~85%

Data adapted from Probst P, et al. Vaccine. 2017.[3]

Table 2: Induction of IRF3-Dependent Gene Expression by this compound

GeneThis compound Concentration (µM)Fold Induction (vs. DMSO) in PH5CH8 cells
ISG5410~15-fold
20~25-fold
OASL10~8-fold
20~12-fold

Data adapted from Probst P, et al. Vaccine. 2017.[3]

Table 3: Induction of Innate Immune Genes in Mouse Embryonic Fibroblasts (MEFs)

GeneCell TypeThis compound Treatment (18h)Fold Induction (vs. DMSO)
Ifit1Wild-Type20 µM~12-fold
RIG-I -/-20 µM~2-fold
Il6Wild-Type20 µM~8-fold
RIG-I -/-20 µM~1.5-fold

Data adapted from Hemann EA, et al. J Immunol. 2023.[2]

Table 4: Induction of IP-10 in PMA-Differentiated THP-1 Cells

TreatmentIP-10 Concentration (pg/mL)
DMSO< 100
This compound (10 µM)~800
This compound (20 µM)~1200

Data adapted from Probst P, et al. Vaccine. 2017.[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Western Blot Analysis of IRF3 and NF-κB Phosphorylation

Western_Blot_Workflow start HEK293 cells treatment with this compound (10 or 20 µM) or SeV (40 HAU/mL) for up to 12 hours lysis Cell Lysis in RIPA buffer start->lysis quantification Protein Quantification (BCA assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Blocking with 5% non-fat milk transfer->blocking primary_ab Incubation with primary antibodies (p-IRF3, p-p65, total IRF3, total p65, actin) blocking->primary_ab secondary_ab Incubation with HRP-conjugated secondary antibodies primary_ab->secondary_ab detection Chemiluminescence detection secondary_ab->detection end Data Analysis detection->end

  • Cell Culture and Treatment: Plate HEK293 cells and grow to 80-90% confluency. Treat cells with this compound (10 or 20 µM), Sendai Virus (SeV) at 40 hemagglutinin units (HAU)/mL, or DMSO (vehicle control) for the indicated time points (up to 12 hours).[2]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated IRF3 (Ser396), phosphorylated NF-κB p65 (Ser536), total IRF3, total p65, and a loading control (e.g., β-actin). Subsequently, incubate with appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT_PCR_Workflow start Cell treatment with this compound or DMSO rna_extraction Total RNA Extraction start->rna_extraction cdna_synthesis cDNA Synthesis (iScript cDNA synthesis kit) rna_extraction->cdna_synthesis qrt_pcr SYBR Green qRT-PCR (e.g., for IFIT1, IL6, GAPDH) cdna_synthesis->qrt_pcr analysis Data Analysis (ΔΔCt method) qrt_pcr->analysis end Fold Induction Calculation analysis->end

  • Cell Treatment and RNA Extraction: Treat cells (e.g., MEFs or A549 cells) with this compound or DMSO for the desired time. Extract total RNA using a suitable RNA isolation kit.[2]

  • cDNA Synthesis: Synthesize cDNA from the purified RNA using a reverse transcription kit with both random and oligo(dT) priming.[2]

  • qRT-PCR: Perform real-time PCR using SYBR Green master mix and gene-specific primers for the target genes (e.g., Ifit1, Il6) and a housekeeping gene (e.g., GAPDH or HuPO).[2]

  • Data Analysis: Normalize the cycle threshold (Ct) values of the target genes to the housekeeping gene. Calculate the fold induction of specific genes relative to the DMSO-treated control using the ΔΔCt method.[2]

Biotin-KIN1148 Pull-Down Assay
  • Preparation of Biotinylated Compound: Synthesize a biotin-tagged version of this compound.

  • Cell Lysate Preparation: Prepare whole-cell lysates from the cells of interest.

  • Pull-Down: Incubate the cell lysates with biotin-KIN1148 or a biotin-fluorescein control, followed by incubation with streptavidin-coated beads to capture the biotinylated compound and any interacting proteins.

  • Washing and Elution: Wash the beads to remove non-specific binders and elute the captured proteins.

  • Analysis: Analyze the eluted proteins by Western blotting using antibodies against RIG-I and other potential binding partners.[2]

In Vivo Mouse Vaccination and Challenge Studies
  • Animal Model: Use an appropriate mouse strain (e.g., C57BL/6J).

  • Vaccine Formulation: Formulate this compound in a liposome-based delivery system. Mix the this compound liposome formulation with the desired vaccine (e.g., split influenza A virus vaccine) at a suboptimal dose.[2]

  • Immunization: Immunize mice intramuscularly with the vaccine formulation. Include control groups receiving the vaccine alone, this compound liposomes alone, or PBS. A prime-boost immunization strategy can be employed with a boost given at a specified interval (e.g., 14 days).[2][3]

  • Challenge: At a set time post-immunization (e.g., 30 days), challenge the mice intranasally with a lethal dose of the target virus.[2]

  • Monitoring and Analysis: Monitor the mice daily for weight loss and clinical signs of illness. Euthanize mice that reach a predetermined humane endpoint.[2] At specific time points post-infection, tissues can be harvested to determine viral titers (e.g., by plaque assay) and to analyze immune responses (e.g., antibody titers by ELISA, T cell responses by flow cytometry).[2]

Liposome Formulation of this compound
  • Lipid Composition: Prepare a lipid mixture containing phosphatidylcholine, pegylated phosphatidylethanolamine, and cholesterol in a suitable solvent.[5]

  • Drug Incorporation: Dissolve this compound in the lipid mixture.

  • Liposome Formation: Use a method such as sonication for a specified duration (e.g., 6 hours) to form liposomes.[5]

  • Characterization and Storage: Characterize the liposomes for size and drug encapsulation efficiency. Store the formulation at 4°C. The formulation has been reported to be stable for at least 4 months.[6]

Conclusion

This compound is a potent and specific small-molecule agonist of RIG-I that activates the innate immune system through a novel, non-canonical mechanism. The comprehensive data presented in this guide highlight its ability to induce a robust IRF3- and NF-κB-dependent gene expression program, leading to the production of key antiviral and inflammatory mediators. The successful use of this compound as a vaccine adjuvant in preclinical models underscores its potential for clinical development. The detailed protocols provided herein should facilitate further research into the therapeutic applications of this compound in infectious diseases, oncology, and other areas where potent immune activation is desired.

References

KIN1148 and the IRF3 Signaling Pathway: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

KIN1148 is a novel small-molecule agonist of Interferon Regulatory Factor 3 (IRF3), a key transcription factor in the innate immune system. Operating through a unique mechanism, this compound directly engages the cytosolic pattern-recognition receptor RIG-I (Retinoic acid-Inducible Gene I) to initiate a signaling cascade that culminates in the activation of IRF3 and NF-κB. This activation is characterized by the phosphorylation and subsequent nuclear translocation of these transcription factors, leading to the induction of a specific set of immunomodulatory cytokines and chemokines. Notably, this activation by this compound occurs in a non-canonical, RNA- and ATP-independent manner. The potent immunostimulatory properties of this compound have positioned it as a promising vaccine adjuvant, particularly for enhancing both humoral and cellular immunity against viral pathogens like influenza. This technical guide provides a comprehensive overview of this compound, its mechanism of action on the IRF3 signaling pathway, quantitative data on its activity, detailed experimental protocols for its study, and visual representations of the involved molecular pathways and experimental workflows.

Data Presentation

While specific EC50 or IC50 values for this compound's activity on IRF3 activation or RIG-I binding are not consistently reported across publicly available literature, its dose-dependent activity has been demonstrated. The following table summarizes the effective concentrations of this compound used in various in vitro and in vivo experimental settings.

ParameterSystemConcentration/DoseObserved EffectReference
IRF3 & NFκB Phosphorylation HEK293 cells10 µM and 20 µMTime-dependent increase in phosphorylation of IRF3 and NFκB p65.[1][1]
IRF3 Nuclear Translocation PH5CH8 cellsDose-dependentInduces nuclear translocation of IRF3.[2][3][4][5][6][2][3][4][5][6]
IRF3-dependent Gene Expression PH5CH8 cellsDose-dependentGreater induction of ISG54 and OASL expression compared to its parent compound, KIN1000.[2][2]
Chemokine Production PMA-differentiated THP-1 cells10 µMSignificant induction of the IRF3-dependent chemokine IP-10 (CXCL10).
In vivo Adjuvant Effect Mice (intramuscular)50 µg per dose (formulated in liposomes)Enhanced protection against lethal influenza virus challenge when co-administered with a vaccine.[2][2]

Signaling Pathway and Mechanism of Action

This compound initiates the activation of the IRF3 signaling pathway through direct interaction with RIG-I. This interaction is distinct from the canonical activation of RIG-I by viral RNA. The binding of this compound to RIG-I is believed to induce a conformational change that promotes its self-oligomerization. This activated RIG-I complex then interacts with the mitochondrial antiviral-signaling protein (MAVS). MAVS acts as a scaffold, recruiting downstream signaling components, including the E3 ubiquitin ligase TRIM25 and the protein kinase TBK1 (TANK-binding kinase 1). TBK1, in turn, phosphorylates IRF3 at specific serine residues in its C-terminal domain. This phosphorylation event triggers the dimerization of IRF3, unmasking its nuclear localization signal. The IRF3 dimer then translocates into the nucleus, where it binds to specific DNA sequences known as Interferon-Stimulated Response Elements (ISREs) in the promoters of target genes, leading to their transcription. Simultaneously, this pathway also leads to the activation of the transcription factor NF-κB.

KIN1148_IRF3_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound RIG_I RIG-I This compound->RIG_I Direct Binding (non-canonical) MAVS MAVS RIG_I->MAVS Activation TBK1 TBK1 MAVS->TBK1 Recruitment IRF3_inactive IRF3 (inactive) TBK1->IRF3_inactive Phosphorylation NFkB_inactive IκB-NF-κB TBK1->NFkB_inactive IKK activation IRF3_p p-IRF3 (dimer) IRF3_inactive->IRF3_p IRF3_p_nuc p-IRF3 IRF3_p->IRF3_p_nuc Nuclear Translocation NFkB_active NF-κB NFkB_inactive->NFkB_active NFkB_active_nuc NF-κB NFkB_active->NFkB_active_nuc Nuclear Translocation ISRE ISRE IRF3_p_nuc->ISRE NFkB_active_nuc->ISRE Gene_Expression Gene Expression (Cytokines, Chemokines) ISRE->Gene_Expression

This compound-induced IRF3 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Western Blot for IRF3 and NF-κB Phosphorylation

This protocol details the detection of phosphorylated IRF3 (at Ser396) and NF-κB p65 (at Ser536) in cell lysates following this compound treatment.

Materials:

  • HEK293 cells

  • This compound (dissolved in DMSO)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • RIPA lysis buffer (Sigma) supplemented with protease and phosphatase inhibitors (Roche)

  • BCA Protein Assay Kit (ThermoFisher Scientific)

  • Laemmli sample buffer with β-mercaptoethanol

  • 4-20% Criterion™ TGX™ Precast Gels (Bio-Rad)

  • PVDF membranes (Bio-Rad)

  • Trans-Blot® Turbo™ Transfer System (Bio-Rad)

  • Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-IRF3 (Ser396) (Cell Signaling Technology, #4947)

    • Rabbit anti-IRF3 (Cell Signaling Technology, #4302)

    • Rabbit anti-phospho-NF-κB p65 (Ser536) (Cell Signaling Technology, #3033)

    • Rabbit anti-NF-κB p65 (Cell Signaling Technology, #8242)

    • Mouse anti-β-actin (Abcam)

  • Secondary antibodies:

    • HRP-conjugated goat anti-rabbit IgG (Jackson ImmunoResearch)

    • HRP-conjugated goat anti-mouse IgG (Jackson ImmunoResearch)

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed HEK293 cells in 6-well plates and grow to 80-90% confluency.

    • Treat cells with this compound (e.g., 10 µM or 20 µM) or DMSO (vehicle control) for various time points (e.g., 0, 2, 4, 8, 12 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (whole-cell lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-20% SDS-PAGE gel.

    • Run the gel at 120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF membrane using the Trans-Blot® Turbo™ Transfer System according to the manufacturer's protocol.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-IRF3, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle shaking.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted 1:5000 in 5% BSA/TBST) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (Optional):

    • To detect total IRF3/NF-κB or β-actin on the same membrane, strip the membrane using a mild stripping buffer and re-probe with the respective primary antibody.

Immunofluorescence for IRF3 Nuclear Translocation

This protocol describes the visualization of IRF3 translocation from the cytoplasm to the nucleus upon this compound stimulation.

Materials:

  • PH5CH8 cells or other suitable cell line

  • Glass coverslips

  • This compound (dissolved in DMSO)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking buffer: 5% goat serum in PBS

  • Primary antibody: Rabbit anti-IRF3 (Cell Signaling Technology, #4302)

  • Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG (ThermoFisher Scientific)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed PH5CH8 cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 4 hours).

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Blocking and Antibody Incubation:

    • Block non-specific binding by incubating with 5% goat serum in PBS for 1 hour at room temperature.

    • Incubate with the primary anti-IRF3 antibody (diluted 1:200 in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the Alexa Fluor 488-conjugated secondary antibody (diluted 1:500 in blocking buffer) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting:

    • Wash three times with PBS.

    • Counterstain the nuclei with DAPI (1 µg/mL in PBS) for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto glass slides using mounting medium.

  • Imaging:

    • Visualize the cells using a fluorescence microscope. IRF3 will appear green, and the nucleus will appear blue. In untreated cells, IRF3 staining will be predominantly cytoplasmic, while in this compound-treated cells, a significant portion of the IRF3 signal will co-localize with the DAPI signal in the nucleus.

Quantitative PCR (qPCR) for IRF3 Target Gene Expression

This protocol outlines the measurement of mRNA levels of IRF3 target genes, such as ISG54 (IFIT1) and OASL, in response to this compound.

Materials:

  • Cells treated with this compound as described in the Western Blot protocol.

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems)

  • SYBR Green PCR Master Mix

  • qPCR instrument

  • Primers for target genes (e.g., ISG54, OASL) and a housekeeping gene (e.g., GAPDH).

Procedure:

  • RNA Extraction:

    • Extract total RNA from this compound-treated and control cells using an RNA extraction kit according to the manufacturer's protocol.

    • Quantify the RNA concentration and assess its purity using a spectrophotometer.

  • cDNA Synthesis:

    • Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) from each sample using the High-Capacity cDNA Reverse Transcription Kit following the manufacturer's instructions.

  • qPCR:

    • Prepare the qPCR reaction mixture containing SYBR Green PCR Master Mix, forward and reverse primers for the gene of interest, and cDNA template.

    • Perform the qPCR reaction in a qPCR instrument using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Experimental and Logical Workflows

The following diagrams illustrate the typical experimental workflow for studying this compound's effects and the logical relationship of its mechanism.

Experimental_Workflow start Start: Hypothesis on this compound activity cell_culture Cell Culture and Treatment with this compound start->cell_culture protein_analysis Protein Level Analysis cell_culture->protein_analysis gene_analysis Gene Expression Analysis cell_culture->gene_analysis imaging_analysis Cellular Localization Analysis cell_culture->imaging_analysis western_blot Western Blot for p-IRF3/p-NFκB protein_analysis->western_blot qPCR qPCR for Target Genes (e.g., ISG54) gene_analysis->qPCR immunofluorescence Immunofluorescence for IRF3 Nuclear Translocation imaging_analysis->immunofluorescence data_analysis Data Analysis and Interpretation western_blot->data_analysis qPCR->data_analysis immunofluorescence->data_analysis conclusion Conclusion on this compound Mechanism data_analysis->conclusion Logical_Relationship This compound This compound rigi_binding Direct Binding to RIG-I This compound->rigi_binding rigi_activation Non-canonical RIG-I Activation rigi_binding->rigi_activation downstream_signaling Activation of Downstream Signaling (MAVS, TBK1) rigi_activation->downstream_signaling irf3_nfkb_phos Phosphorylation of IRF3 and NF-κB downstream_signaling->irf3_nfkb_phos nuclear_translocation Nuclear Translocation of p-IRF3 and NF-κB irf3_nfkb_phos->nuclear_translocation gene_induction Induction of Target Gene Expression nuclear_translocation->gene_induction immune_response Enhanced Immune Response gene_induction->immune_response

References

A Technical Whitepaper on the Discovery and Development of KIN1148: A Small-Molecule RIG-I Agonist and Vaccine Adjuvant

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth technical overview of KIN1148, a novel small-molecule immune adjuvant. It details its discovery, mechanism of action, and preclinical development, with a focus on quantitative data and experimental methodologies.

Introduction and Discovery

This compound is a potent, small-molecule agonist of Interferon Regulatory Factor 3 (IRF3) that functions as a novel vaccine adjuvant.[1][2] It was developed as a medicinal chemistry-optimized analog of a parent compound, KIN1000. The discovery process for the parent compound involved a high-throughput screen of approximately 47,000 compounds to identify agonists of the RIG-I-like receptor (RLR) pathway that specifically lead to IRF3 activation.[3] This initial screen was strategically conducted in Huh7 human hepatoma cells, a cell line known to have functional RLR signaling while being defective in TLR and cytosolic DNA-sensing pathways, thereby isolating for RLR-specific activity.

Following the identification of a series of benzothiazole compounds, this compound was designed through structure-activity relationship (SAR) studies to enhance solubility and improve pharmacokinetic properties over the initial hits.[4] Subsequent research has established that this compound directly targets the Retinoic acid-inducible gene I (RIG-I) protein to exert its immuno-stimulatory effects, positioning it as a promising adjuvant for vaccines against various RNA viruses, including influenza.[4][5][6][7]

Mechanism of Action: Non-Canonical RIG-I Activation

This compound activates the innate immune system through a direct and non-canonical interaction with RIG-I, a key cytosolic pattern-recognition receptor for viral RNA.[4][3][7]

  • Direct Binding: Biochemical studies have confirmed that this compound directly binds to the RIG-I protein.[4][6][8]

  • ATP- and RNA-Independent Activation: Unlike canonical RIG-I activation by viral RNA, this compound's binding and subsequent activation of RIG-I are independent of both RNA and ATP.[4] Intriguingly, this compound does not induce ATPase activity or compete with ATP for binding.[4][6][8][9]

  • Downstream Signaling: This unique binding mode drives RIG-I self-oligomerization, which initiates downstream signaling.[4] This leads to the activation and phosphorylation of key transcription factors, including IRF3 and NFκB.[4][5][8] The activation is characterized by the dose-dependent nuclear translocation of IRF3.[1][2][3]

  • Gene Expression: Activated IRF3 and NFκB induce a specific transcriptional program, resulting in the expression of immunomodulatory cytokines and chemokines.[6][8] The gene expression profile induced by this compound shows significant overlap with that triggered by Sendai virus infection, a known RIG-I activator, yet is distinct from the gene programs induced by type I interferon (IFN) treatment alone.[4][6][8][9]

The signaling cascade initiated by this compound is depicted in the diagram below.

KIN1148_Signaling_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound RIGI RIG-I (Inactive) This compound->RIGI Binds RIGI_active RIG-I (Active) Oligomerization RIGI->RIGI_active Activation MAVS MAVS RIGI_active->MAVS Activates TBK1 TBK1 MAVS->TBK1 Recruits & Activates NFKB NFκB MAVS->NFKB Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IRF3_p p-IRF3 IRF3->IRF3_p Translocates NFKB_nuc NFκB NFKB->NFKB_nuc Translocates Gene Target Gene Transcription IRF3_p->Gene NFKB_nuc->Gene Cytokines Cytokines & Chemokines Gene->Cytokines Translation

Caption: this compound non-canonically activates RIG-I, leading to IRF3/NFκB activation.

Quantitative Data Summary

The following tables summarize key quantitative data related to the experimental use of this compound.

Table 1: In Vitro Experimental Concentrations

Experiment Type Cell Line This compound Concentration Observed Effect Reference
Western Blot HEK293 10 or 20 µM Phosphorylation of IRF3 and NFκB [4]
DC Maturation Assay Human moDC Not specified Increased CD83 and CD86 expression [4]

| IP-10 Secretion | THP-1 (PMA-differentiated) | 10 µM | Secretion of IP-10 (CXCL10) |[10] |

Table 2: In Vivo Formulation and Dosage (Mouse Model)

Parameter Value Details Reference
Formulation Liposomal This compound with phospholipids [2][4]
This compound Concentration 5 mg/mL In final liposome mixture [2]
Phospholipid Concentration 40 mg/mL In final liposome mixture [2]
Dosage
This compound per Dose 50 µg Per animal [2]
Phospholipid per Dose 400 µg Per animal [2]

| Route of Administration | Intramuscular (i.m.) | In combination with vaccine |[2][4] |

Key Experimental Protocols

Detailed methodologies for pivotal experiments in the evaluation of this compound are provided below.

Western Blot for IRF3 and NFκB Phosphorylation
  • Cell Culture and Treatment: Human Embryonic Kidney (HEK293) cells were treated with this compound at concentrations of 10 µM or 20 µM for time points up to 12 hours. A 0.5% DMSO solution served as the vehicle control, and infection with Sendai virus (SeV) at 40 HAU/mL was used as a positive control.[4]

  • Lysis and Quantification: Cells were lysed, and total protein concentration in the lysates was quantified using a BCA protein assay.[4]

  • Electrophoresis and Transfer: Equal amounts of protein were loaded and separated on a denaturing Tris-HCl polyacrylamide gel and subsequently transferred onto a nitrocellulose membrane.[4]

  • Immunoblotting: Membranes were probed with primary antibodies specific for the phosphorylated and total forms of IRF3 and NFκB. Secondary antibodies conjugated to either horseradish peroxidase (HRP) or near-infrared fluorescent dyes were used for detection.[4]

  • Visualization: HRP-based detection was visualized via chemiluminescence on X-ray film. Densitometry analysis was performed using ImageJ software.[4]

Human Dendritic Cell (DC) Maturation Assay
  • Cell Isolation and Differentiation: Monocytes were isolated from peripheral blood mononuclear cells (PBMCs) of healthy human donors. These monocytes were then differentiated into monocyte-derived dendritic cells (moDCs).[4]

  • Treatment: The moDCs were treated with this compound, DMSO (vehicle control), or lipopolysaccharide (LPS, positive control) for 18 hours.[4]

  • Flow Cytometry: Following treatment, cells were stained with fluorescently-labeled antibodies against the DC co-stimulatory and maturation markers CD80, CD83, and CD86.[4]

  • Analysis: The cell surface expression of these markers was analyzed using flow cytometry. Data were expressed as the fold change in mean fluorescence intensity (MFI) relative to the DMSO control.[4]

DC_Maturation_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_conditions Conditions cluster_analysis Analysis PBMC Isolate PBMCs (Healthy Donor) Mono Isolate Monocytes PBMC->Mono moDC Differentiate to moDCs Mono->moDC Treat Treat for 18h moDC->Treat Stain Stain for CD80, CD83, CD86 Treat->Stain KIN This compound DMSO DMSO LPS LPS FACS Flow Cytometry Analysis Stain->FACS Result Calculate Fold Change in MFI vs DMSO FACS->Result

Caption: Workflow for assessing human DC maturation in response to this compound treatment.
In Vivo Adjuvant Efficacy in Mouse Influenza Challenge Model

  • Animals and Vaccine: C57BL/6J mice were used for the study. A split-virus vaccine (IAV-SV) was prepared from inactivated reassortant A/PR/8/34 influenza viruses containing the hemagglutinin (HA) and neuraminidase (NA) from either A/Vietnam/1203/2004 (H5N1) or A/Cal/04/09 (pandemic H1N1).[4]

  • Immunization Protocol: Mice were immunized intramuscularly with a suboptimal dose of the vaccine combined with either this compound in a liposomal formulation, the liposome vehicle alone, or PBS. For prime-boost studies, a booster shot was administered on day 14 or 21.[4][10]

  • Viral Challenge: Thirty days after the primary immunization, mice were challenged via intranasal instillation with a lethal dose (5x LD50) of the homologous mouse-adapted influenza virus.[4]

  • Monitoring and Endpoints:

    • Morbidity/Mortality: Mice were monitored daily for changes in body weight and clinical signs of illness. Animals that lost ≥30% of their body weight or became moribund were euthanized.[4]

    • Viral Load: On day 3 or 5 post-challenge, lungs were harvested from a separate cohort of mice to determine pulmonary virus titers via plaque assay.[4][10]

    • Immune Response: In separate cohorts, serum was collected to analyze antibody responses (ELISA, hemagglutination inhibition). Draining lymph nodes and lungs were harvested to assess germinal center B cell and IAV-specific T cell responses by flow cytometry.[4][10]

Mouse_Study_Workflow cluster_readouts Post-Challenge Analysis Day0 Day 0: Prime Immunization (Vaccine + Adjuvant) Day14 Day 14: Boost Immunization Day0->Day14 14 days Day30 Day 30: Lethal IAV Challenge (Intranasal) Day14->Day30 16 days Monitor Daily Monitoring (Survival, Weight Loss) Day30->Monitor Analysis ViralLoad Day 5: Pulmonary Viral Load (Plaque Assay) Day30->ViralLoad Analysis Immune Day 7: T-Cell/B-Cell Response (Flow Cytometry) Day30->Immune Analysis

Caption: Experimental workflow for the in vivo mouse immunization and challenge study.

Preclinical Efficacy and Potential

As an adjuvant, this compound significantly enhances the protective immunity conferred by influenza vaccines.

  • Enhanced Protection: In mouse models, both single and prime-boost immunizations with a vaccine plus this compound provided significantly increased protection against lethal H5N1 and H1N1 influenza challenge compared to the vaccine alone.[2][4][3][8][9] This protection was correlated with reduced pulmonary viral loads.[2][3]

  • Augmented Adaptive Immunity: this compound adjuvanticity drives a robust and multifaceted adaptive immune response. It enhances both neutralizing antibody production and the generation of IAV-specific T cell responses.[4][6][8] The response is characterized by an increase in germinal center B cells and a Th2 and IL-10 response from T cells, which may help ameliorate influenza-associated immunopathology.[2][4][3]

  • Human Cell Activity: Importantly, this compound demonstrates activity in primary human cells, promoting the maturation of dendritic cells and augmenting the activation of human CD8+ T cells ex vivo, suggesting its potential efficacy as an adjuvant in humans.[4][6][8][9]

As of the latest available information, there are no public records of this compound entering formal clinical trials.

Conclusion

This compound represents a significant advancement in adjuvant discovery. It is a small-molecule compound with a well-defined mechanism of action centered on the direct, non-canonical activation of the RIG-I signaling pathway. Preclinical data robustly demonstrates its ability to enhance both humoral and cellular immunity when co-administered with influenza vaccines, leading to superior protection in animal models. Its activity in human primary immune cells further underscores its potential for clinical translation as a next-generation vaccine adjuvant.

References

KIN1148: A Technical Guide to Innate Immunity Stimulation via RIG-I Agonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KIN1148 is a novel small-molecule agonist of Retinoic Acid-Inducible Gene I (RIG-I), a key pattern recognition receptor in the innate immune system. By directly binding to and activating RIG-I, this compound triggers a signaling cascade that culminates in the activation of Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB). This activation leads to the production of a range of immunomodulatory cytokines and chemokines, promoting the maturation of dendritic cells and enhancing adaptive immune responses. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its immunostimulatory effects, and detailed protocols for key experimental assays.

Introduction

The innate immune system provides the first line of defense against invading pathogens. RIG-I is a cytosolic sensor that recognizes viral RNA, initiating a signaling pathway that leads to the production of type I interferons and other pro-inflammatory cytokines.[1][2] The activation of this pathway is crucial for mounting an effective antiviral response and for priming the adaptive immune system.

This compound is a synthetic small molecule designed to mimic the action of viral RNA, thereby directly engaging and activating the RIG-I pathway.[3] Its ability to stimulate innate immunity makes it a promising candidate as a vaccine adjuvant and as a standalone immunomodulatory agent.[1] This document serves as a comprehensive resource for researchers and drug development professionals interested in the technical details of this compound's function and application.

Mechanism of Action: RIG-I Signaling Pathway

This compound functions as a direct agonist of RIG-I.[3] Unlike natural ligands, this compound's activation of RIG-I is independent of RNA and ATP.[3] Upon binding, this compound induces a conformational change in RIG-I, leading to its self-oligomerization and the recruitment of downstream signaling molecules.[3] This initiates a signaling cascade that results in the phosphorylation and activation of the transcription factors IRF3 and NF-κB.[3] Activated IRF3 and NF-κB then translocate to the nucleus to induce the expression of a variety of innate immune genes, including those encoding cytokines and chemokines.[1][3]

KIN1148_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound RIG_I RIG-I (inactive) This compound->RIG_I Binds RIG_I_active RIG-I (active) Oligomerization RIG_I->RIG_I_active Activates MAVS MAVS RIG_I_active->MAVS Recruits TBK1 TBK1/IKKε MAVS->TBK1 Activates IKK IKK Complex MAVS->IKK Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 pIRF3 IRF3->pIRF3 pIRF3_n pIRF3 pIRF3->pIRF3_n Translocates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB pIkB pIκB IkB->pIkB NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases Gene_Expression Innate Immune Gene Expression (Cytokines, Chemokines) pIRF3_n->Gene_Expression NFkB_n->Gene_Expression

Caption: this compound-induced RIG-I signaling pathway.

Quantitative Data on this compound Activity

The following tables summarize the quantitative effects of this compound on key indicators of innate immune stimulation. Data has been compiled and estimated from published research.[1][3]

Table 1: Dose-Dependent Activation of IRF3 and NF-κB by this compound

Concentration of this compoundPhosphorylated IRF3 (Fold Change vs. DMSO)Phosphorylated NF-κB p65 (Fold Change vs. DMSO)
10 µM~ 3.5~ 2.8
20 µM~ 5.2~ 4.1

Data estimated from Western blot analysis in HEK293 cells at 8 hours post-treatment.[3]

Table 2: Induction of Innate Immune Gene Expression by this compound

GeneCell TypeThis compound ConcentrationFold Induction (vs. DMSO)
Ifit1 (ISG)Mouse Embryonic Fibroblasts10 µM~ 8
Il6 (Cytokine)Mouse Embryonic Fibroblasts10 µM~ 6

Data from quantitative RT-PCR analysis.[3]

Table 3: this compound-Induced Maturation of Human Monocyte-Derived Dendritic Cells (moDCs)

Maturation MarkerThis compound ConcentrationFold Change in Mean Fluorescence Intensity (MFI) vs. DMSO
CD8010 µM~ 2.5
CD8310 µM~ 3.0
CD8610 µM~ 4.5

Data estimated from flow cytometry analysis after 18 hours of treatment.[3]

Table 4: Cytokine Production Induced by this compound-Adjuvanted Vaccine

CytokineConditionConcentration (pg/mL)
IL-4Vaccine + this compound~ 150
IL-10Vaccine + this compound~ 250

Data estimated from ELISA of supernatant from restimulated splenocytes of immunized mice.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from published studies investigating this compound.[1][3]

IRF3 and NF-κB Phosphorylation Assay (Western Blot)

Objective: To determine the activation of IRF3 and NF-κB signaling pathways by detecting the phosphorylation of key proteins.

WB_Workflow A 1. Cell Seeding & Treatment Seed HEK293 cells. Treat with this compound or DMSO. B 2. Cell Lysis Lyse cells in RIPA buffer with protease/phosphatase inhibitors. A->B C 3. Protein Quantification Determine protein concentration using BCA assay. B->C D 4. SDS-PAGE Separate proteins by size on a polyacrylamide gel. C->D E 5. Protein Transfer Transfer proteins from gel to a PVDF membrane. D->E F 6. Blocking Block membrane with 5% BSA or milk in TBST. E->F G 7. Primary Antibody Incubation Incubate with anti-p-IRF3, anti-p-NF-κB, or loading control. F->G H 8. Secondary Antibody Incubation Incubate with HRP-conjugated secondary antibody. G->H I 9. Detection Add ECL substrate and visualize bands on an imager. H->I

Caption: Western blot workflow for phosphorylation analysis.

Materials:

  • HEK293 cells

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • Complete Dulbecco's Modified Eagle Medium (cDMEM)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • Primary antibodies: anti-phospho-IRF3 (Ser396), anti-phospho-NF-κB p65 (Ser536), anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • PVDF membrane

Procedure:

  • Seed HEK293 cells in 6-well plates and grow to 80-90% confluency.

  • Treat cells with desired concentrations of this compound or DMSO for the specified time points (e.g., 0, 2, 4, 8, 12 hours).

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect protein bands using an ECL substrate and an imaging system.

Dendritic Cell Maturation Assay (Flow Cytometry)

Objective: To quantify the expression of maturation markers on the surface of dendritic cells following this compound treatment.

DC_Maturation_Workflow A 1. moDC Generation Isolate CD14+ monocytes from PBMCs. Differentiate into moDCs with GM-CSF and IL-4 for 6-7 days. B 2. Stimulation Treat moDCs with this compound, LPS (positive control), or DMSO for 18 hours. A->B C 3. Cell Staining Harvest cells and stain with fluorochrome-conjugated antibodies (anti-CD80, CD83, CD86). B->C D 4. Flow Cytometry Analysis Acquire data on a flow cytometer. Analyze Mean Fluorescence Intensity (MFI) of maturation markers. C->D

Caption: Workflow for dendritic cell maturation assay.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • CD14 MicroBeads

  • Recombinant human GM-CSF and IL-4

  • This compound

  • Lipopolysaccharide (LPS, positive control)

  • Fluorochrome-conjugated antibodies: anti-CD80, anti-CD83, anti-CD86

  • FACS buffer (PBS with 2% FBS)

Procedure:

  • Isolate CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS).

  • Culture monocytes in RPMI-1640 supplemented with GM-CSF and IL-4 for 6-7 days to generate immature moDCs.

  • Plate immature moDCs and treat with this compound, LPS, or DMSO for 18 hours.

  • Harvest cells and wash with FACS buffer.

  • Stain cells with the antibody cocktail for 30 minutes on ice in the dark.

  • Wash cells to remove unbound antibodies.

  • Resuspend cells in FACS buffer and acquire data on a flow cytometer.

  • Analyze the data using appropriate software to determine the Mean Fluorescence Intensity (MFI) for each marker.

Conclusion

This compound represents a significant advancement in the field of innate immune stimulation. Its well-defined mechanism of action, centered on the direct agonism of RIG-I, provides a targeted approach to enhancing both innate and adaptive immunity. The quantitative data presented in this guide underscore its potential as a potent vaccine adjuvant and immunomodulatory agent. The detailed experimental protocols offer a foundation for researchers to further investigate the properties and applications of this compound and other RIG-I agonists. As research in this area continues, this compound is poised to play a crucial role in the development of next-generation vaccines and immunotherapies.

References

KIN1148: A Technical Guide to a Novel RIG-I Agonist and Vaccine Adjuvant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KIN1148 is a novel small-molecule agonist of Interferon Regulatory Factor 3 (IRF3) that functions as a potent vaccine adjuvant.[1][2] A derivative of the benzothiazole compound KIN1000, this compound was developed through structure-activity relationship (SAR) studies to possess improved solubility and pharmacokinetic properties.[3] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including its mechanism of action, experimental protocols, and available data presented for easy reference.

Chemical Structure and Physicochemical Properties

This compound, with the formal name N-benzo[1,2-d:3,4-d′]bisthiazol-2-yl-2-naphthalenecarboxamide, is a small molecule with a molecular weight of 361.44 g/mol and a chemical formula of C₁₉H₁₁N₃OS₂. Its structure is characterized by a central benzobisthiazole core linked to a naphthalene carboxamide moiety. This lipophilic compound has a calculated LogP (cLogP) of 4.76, indicating limited solubility in aqueous solutions.[4] For experimental use, this compound is typically dissolved in dimethyl sulfoxide (DMSO).

PropertyValueSource
Chemical Formula C₁₉H₁₁N₃OS₂
Molecular Weight 361.44 g/mol [3]
CAS Number 1428729-56-9[3]
Formal Name N-benzo[1,2-d:3,4-d′]bisthiazol-2-yl-2-naphthalenecarboxamide[3]
cLogP 4.76[4]
Solubility DMSO: ≥ 100 mg/mL (276.67 mM)
Appearance Light yellow to yellow solid[2]

Mechanism of Action: A RIG-I-Mediated Immune Response

This compound exerts its adjuvant effect by directly engaging the retinoic acid-inducible gene I (RIG-I), a key pathogen recognition receptor in the innate immune system.[3][5] This interaction triggers a signaling cascade that leads to the activation of two critical transcription factors: Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor kappa B (NF-κB).[1][3]

The activation of RIG-I by this compound is notable for its non-canonical nature. Unlike viral RNA, this compound binding does not induce ATPase activity or compete with ATP.[5][6] Instead, it promotes RIG-I self-oligomerization, a crucial step in the activation of downstream signaling.[3] This leads to the recruitment of signaling partners such as TRIM25, 14-3-3ε, DHX15, TBK1, and NEMO, which assemble on the MAVS adaptor protein.[3]

The subsequent activation of IRF3 and NF-κB drives the expression of a distinct transcriptional program. This program is characterized by the upregulation of innate immune genes, chemokines, and cytokines, including CCL2, CCL3, CCL4, CCL7, CXCL10, IL-1β, and IL-8.[3] This robust innate immune response ultimately enhances the adaptive immune response to co-administered vaccine antigens, leading to increased antibody production and T-cell activation.[3][5]

KIN1148_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound RIGI RIG-I This compound->RIGI Binds & Activates MAVS MAVS RIGI->MAVS Activates TBK1 TBK1 MAVS->TBK1 NFkB NF-κB MAVS->NFkB Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 pIRF3 (dimer) IRF3->pIRF3 Dimerization pIRF3_n pIRF3 pIRF3->pIRF3_n Translocation pNFkB pNF-κB NFkB->pNFkB Phosphorylation pNFkB_n pNF-kB pNFkB->pNFkB_n Translocation ImmuneGenes Innate Immune Gene Expression pIRF3_n->ImmuneGenes pNFkB_n->ImmuneGenes

Caption: this compound signaling pathway initiating innate immunity.

Biological Activity and In Vivo Efficacy

This compound has demonstrated significant biological activity both in vitro and in vivo. It induces dose-dependent nuclear translocation of IRF3 in PH5CH8 cells and activates IRF3-responsive promoters.[2] Furthermore, it leads to a greater induction of endogenous IRF3-dependent genes like ISG54 and OASL compared to its parent compound.[2]

In animal models, this compound has shown considerable promise as a vaccine adjuvant. When formulated in liposomes and administered intramuscularly to mice with a suboptimal dose of an influenza vaccine, it provided protection against a lethal viral challenge.[1] This protection was associated with an enhanced influenza virus-specific IL-10 and Th2 response by T cells.[1] Prime-boost immunization with the this compound-adjuvanted vaccine induced antibodies capable of inhibiting influenza virus hemagglutinin and neutralizing viral infectivity.[1]

ParameterResultExperimental ModelSource
IRF3 Nuclear Translocation Dose-dependent increasePH5CH8 cells[2]
IRF3-dependent Gene Expression Increased ISG54 and OASLPH5CH8 cells[2]
In Vivo Protection Protection from lethal influenza challengeC57BL/6 mice[1]
Antibody Response Increased neutralizing antibodiesC57BL/6 mice[1]
T-cell Response Induced influenza-specific IL-10 and Th2 responseC57BL/6 mice[1]

Experimental Protocols

Liposomal Formulation of this compound

For in vivo studies, this compound is formulated into liposomes to improve its delivery and adjuvant activity.[4]

Materials:

  • This compound

  • Phospholipids (e.g., DOPC, cholesterol)

  • Organic solvent (e.g., chloroform or ethanol)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Dissolve this compound and phospholipids in the organic solvent.

  • Create a thin lipid film by evaporating the solvent using a rotary evaporator or a stream of nitrogen gas.[7]

  • Hydrate the lipid film with PBS.[7]

  • The resulting mixture can be further processed by sonication or extrusion to create unilamellar vesicles of a desired size.

  • For a final formulation used in mouse studies, liposomes containing this compound (5 mg/mL) and phospholipids (40 mg/mL) are prepared.[2]

Liposome_Preparation_Workflow cluster_prep Preparation cluster_processing Processing Dissolve Dissolve this compound & Lipids in Solvent Evaporate Evaporate Solvent to form Lipid Film Dissolve->Evaporate Hydrate Hydrate Film with Aqueous Buffer Evaporate->Hydrate Size Size Reduction (Sonication/Extrusion) Hydrate->Size Final Final Liposomal This compound Formulation Size->Final

Caption: Workflow for preparing liposomal this compound.

In Vitro IRF3 and NF-κB Activation Assay

This protocol describes how to assess the activation of IRF3 and NF-κB in cell culture following treatment with this compound.

Materials:

  • HEK293 cells

  • Complete Dulbecco's Modified Eagle Medium (cDMEM) with 10% FBS

  • This compound stock solution (10 mM in DMSO)

  • DMSO (vehicle control)

  • Sendai virus (SeV) (positive control for RIG-I activation)

  • Lysis buffer

  • Antibodies for Western blot (p-IRF3, total IRF3, p-NF-κB, total NF-κB, and a loading control like GAPDH)

Protocol:

  • Plate HEK293 cells and grow to 80-90% confluency.

  • Treat cells with this compound at desired concentrations (e.g., 10 or 20 µM) for various time points (e.g., up to 12 hours).[1] Include vehicle control (0.5% DMSO) and positive control (SeV infection) groups.[1]

  • After treatment, wash cells with cold PBS and lyse them.

  • Perform Western blot analysis on the cell lysates to detect the phosphorylated (activated) and total forms of IRF3 and NF-κB.

In Vivo Murine Influenza Challenge Study

This protocol outlines a prime-boost immunization and challenge study in mice to evaluate the adjuvant efficacy of this compound.

Materials:

  • C57BL/6 mice

  • Suboptimal dose of a split influenza virus vaccine (e.g., H1N1 A/California/07/2009)

  • Liposomal this compound

  • Vehicle control (blank liposomes)

  • Mouse-adapted lethal influenza virus (e.g., A/California/04/2009)

Protocol:

  • Divide mice into experimental groups: vaccine + this compound, vaccine + vehicle, and vaccine + PBS.

  • On day 0 (prime), immunize mice intramuscularly with the respective formulations. A typical dose is 50 µg of this compound and 400 µg of phospholipid per mouse.[2]

  • On day 21 (boost), administer a second immunization.

  • On day 42, challenge the mice with a lethal dose (e.g., 10x LD₅₀) of the mouse-adapted influenza virus.

  • Monitor mice daily for weight loss and survival for a defined period (e.g., 14 days).

  • At specific time points post-challenge, tissues can be harvested to measure viral load and analyze immune responses (e.g., antibody titers, T-cell responses).

Experimental_Workflow_In_Vivo cluster_immunization Immunization Phase cluster_challenge Challenge & Analysis Prime Day 0: Prime Immunization Boost Day 21: Boost Immunization Prime->Boost 21 days Challenge Day 42: Lethal Virus Challenge Boost->Challenge 21 days Monitor Daily Monitoring: Weight Loss & Survival Challenge->Monitor Analysis Endpoint Analysis: Viral Load, Immune Response Monitor->Analysis

Caption: In vivo experimental workflow for this compound adjuvant efficacy.

Pharmacokinetic Properties

While this compound was specifically designed for improved pharmacokinetic properties compared to its predecessor KIN1000, detailed quantitative data on its absorption, distribution, metabolism, and excretion (ADME) are not yet publicly available.[3] The improved solubility and formulation in liposomes suggest efforts to enhance its bioavailability and in vivo stability.[3][4] Further studies are required to fully characterize the pharmacokinetic profile of this compound.

Conclusion

This compound is a promising small-molecule RIG-I agonist with potent adjuvant activity. Its well-defined chemical structure, demonstrated mechanism of action through the activation of IRF3 and NF-κB, and in vivo efficacy in preclinical models make it a compelling candidate for further development as a vaccine adjuvant. The provided data and experimental outlines serve as a valuable resource for researchers and drug development professionals interested in harnessing the potential of this compound to enhance vaccine-induced immunity.

References

KIN1148: A Novel Small-Molecule Adjuvant for Enhanced Influenza Vaccine Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

KIN1148 is a novel, synthetic small-molecule agonist of the innate immune receptor RIG-I (Retinoic acid-inducible gene I), demonstrating significant potential as an adjuvant for influenza vaccines.[1][2] By directly binding to and activating RIG-I, this compound triggers downstream signaling cascades that lead to the activation of key transcription factors, including IRF3 and NF-κB.[1][3] This activation results in the production of a unique profile of cytokines and chemokines that promotes the maturation of dendritic cells (DCs), enhances antigen presentation, and ultimately drives robust and broad-based humoral and cellular immune responses against influenza viruses.[1][3] Preclinical studies have shown that this compound, when co-administered with a suboptimal dose of a split influenza A virus (IAV) vaccine, significantly enhances protection against lethal challenges with both H1N1 and highly pathogenic H5N1 influenza strains in mice.[1][2] Furthermore, this compound has been shown to augment human CD8+ T cell activation, suggesting its potential for efficacy in humans.[1][2] This document provides a comprehensive overview of the core data and methodologies related to the evaluation of this compound as an influenza vaccine adjuvant.

Mechanism of Action: RIG-I Agonism and Downstream Signaling

This compound functions as a direct agonist of RIG-I, a key pattern recognition receptor (PRR) involved in the detection of viral RNA.[1][4] Unlike natural RIG-I ligands, this compound activates RIG-I in an RNA- and ATP-independent manner, representing a novel mode of activation.[1]

Upon binding, this compound induces a conformational change in RIG-I, promoting its self-oligomerization.[1] This leads to the recruitment of the downstream adaptor protein MAVS (Mitochondrial Antiviral Signaling protein). The formation of the RIG-I/MAVS signaling complex initiates two key downstream pathways:

  • IRF3 Activation: The MAVS signalosome recruits and activates TBK1 and IKKε, which in turn phosphorylate the transcription factor IRF3. Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of Type I interferons (IFNs) and other interferon-stimulated genes (ISGs).[5][6]

  • NF-κB Activation: The signaling cascade also leads to the activation of the IKK complex, which phosphorylates IκBα, leading to its degradation and the release of the NF-κB transcription factor. NF-κB then translocates to the nucleus to induce the expression of pro-inflammatory cytokines and chemokines.[1]

KIN1148_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound RIG_I RIG-I This compound->RIG_I Binds RIG_I_active Active RIG-I (Oligomerized) RIG_I->RIG_I_active Activates MAVS MAVS RIG_I_active->MAVS Recruits TBK1_IKKe TBK1/IKKε MAVS->TBK1_IKKe IKK_complex IKK Complex MAVS->IKK_complex IRF3 IRF3 TBK1_IKKe->IRF3 Phosphorylates NFkB_IkB NF-κB/IκB IKK_complex->NFkB_IkB Phosphorylates IκB pIRF3 pIRF3 IRF3->pIRF3 pIRF3_dimer pIRF3 Dimer pIRF3->pIRF3_dimer Translocates NFkB NF-κB NFkB_IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates ISGs IFNs & ISGs pIRF3_dimer->ISGs Induces Transcription Cytokines Pro-inflammatory Cytokines & Chemokines NFkB_nuc->Cytokines Induces Transcription

Caption: this compound-induced RIG-I signaling pathway.

Quantitative In Vivo Efficacy in Murine Influenza Challenge Models

This compound has been evaluated as an adjuvant for a split H1N1 A/California/07/2009 influenza vaccine in a prime-boost mouse model.[6][7] The studies demonstrated a significant enhancement in protection against a lethal challenge with a mouse-adapted H1N1 A/California/04/2009 virus.[6]

Table 1: Survival and Weight Loss in H1N1 Challenged Mice

Treatment GroupVaccine Dose (HA)This compound DoseSurvival Rate (%)Mean Weight Loss (%) (Day 7 post-challenge)
Vaccine + this compound0.6 µg50 µg100< 5
Vaccine + Vehicle0.6 µg-20> 20
PBS--0> 25

Data synthesized from Probst P, et al. Vaccine. 2017.[6]

Similar protective efficacy was observed in a lethal H5N1 challenge model, where this compound adjuvanted a suboptimal dose of a split H5N1 vaccine.[1]

Enhancement of Humoral and Cellular Immunity

The adjuvant activity of this compound leads to a significant enhancement of both humoral and cellular immune responses.

Humoral Immune Response

A prime-boost immunization with the this compound-adjuvanted vaccine induced significantly higher titers of influenza-specific IgG antibodies compared to the vaccine with a vehicle control.[7] Importantly, only the prime-boost regimen with this compound resulted in the production of functional antibodies capable of inhibiting influenza virus hemagglutinin and neutralizing viral infectivity.[6]

Table 2: Influenza-Specific Antibody Responses

Treatment GroupTotal IgG Titer (Post-boost)Hemagglutination Inhibition (HAI) Titer (Post-boost)Neutralizing Antibody Titer (Post-boost)
Vaccine + this compoundSignificantly increased vs. Vehicle> 1:40Significantly increased vs. Vehicle
Vaccine + VehicleBaseline< 1:10Baseline

Data synthesized from Probst P, et al. Vaccine. 2017.[6]

Cellular Immune Response

This compound promotes a robust T-cell response, characterized by an increase in influenza virus-specific Th2 and IL-10 producing T-cells in the lungs and lung-draining lymph nodes following viral challenge.[6] This suggests that this compound may help to mitigate the immunopathology often associated with severe influenza infections.[6] Furthermore, ex vivo studies have demonstrated that this compound promotes the maturation of human monocyte-derived dendritic cells (moDCs) and enhances antigen-dependent activation of human CD8+ T cells.[1]

Table 3: Human Dendritic Cell Maturation Markers

TreatmentCD83 Expression (MFI)CD86 Expression (MFI)
This compoundIncreased vs. DMSOIncreased vs. DMSO
LPS (Positive Control)Increased vs. DMSOIncreased vs. DMSO
DMSO (Vehicle)BaselineBaseline

MFI: Mean Fluorescence Intensity. Data synthesized from Hemann EA, et al. J Immunol. 2023.[1]

Experimental Protocols

This compound Formulation

For in vivo studies, this compound is formulated in liposomes to improve its solubility and pharmacokinetic properties.[1][7]

  • Composition: Phosphatidylcholine, pegylated phosphatidylethanol, and cholesterol in phosphate-buffered saline (PBS).[7]

  • Preparation: The components are mixed and subjected to 6 hours of ultrasonication to form liposomes.[7]

  • Final Concentration: this compound at 5 mg/mL and phospholipids at 40 mg/mL.[7]

  • Storage: Stable for at least 4 months at 4°C.[7][8]

In Vivo Mouse Immunization and Challenge

Experimental_Workflow cluster_immunization Immunization Phase cluster_challenge Challenge & Monitoring Phase cluster_analysis Immunological Analysis Day0 Day 0: Prime Immunization (i.m.) Day21 Day 21: Boost Immunization (i.m.) Day0->Day21 21 days Serum_Collection Serum Collection (e.g., Day 21, 35) Day0->Serum_Collection Pre-bleed Day21->Serum_Collection Day42 Day 42: Lethal Viral Challenge (10x LD50) Monitoring Day 42-56: Monitor Weight Loss & Survival Day42->Monitoring 14 days Tissue_Harvest Tissue Harvest (Lungs, Lymph Nodes) Day42->Tissue_Harvest ELISA ELISA (IgG Titer) Serum_Collection->ELISA HAI_Assay HAI Assay Serum_Collection->HAI_Assay Neutralization_Assay Neutralization Assay Serum_Collection->Neutralization_Assay T_Cell_Analysis T-Cell Restimulation & Cytokine Profiling Tissue_Harvest->T_Cell_Analysis

Caption: Murine immunization and challenge workflow.
  • Animals: C57BL/6J mice.[1]

  • Immunization: Mice are immunized intramuscularly (i.m.) on day 0 (prime) and day 21 (boost).[7]

  • Vaccine and Adjuvant: A suboptimal dose of split influenza vaccine (e.g., 0.6 µg HA) is mixed with this compound liposomes (50 µg this compound) or blank liposomes (vehicle control) prior to injection.[7][8]

  • Challenge: On day 42 (21 days post-boost), mice are challenged intranasally with a lethal dose (10x LD50) of mouse-adapted influenza virus.[7]

  • Monitoring: Mice are monitored daily for weight loss and signs of disease for 14 days post-challenge.[7]

Cellular Assays
  • IRF3 Translocation Assay:

    • Cell Line: PH5CH8 cells.[7]

    • Treatment: Cells are treated with varying concentrations of this compound or DMSO (vehicle control).[1]

    • Analysis: Nuclear translocation of IRF3 is assessed by immunofluorescence microscopy or Western blot of nuclear and cytoplasmic fractions.[6][7]

  • Gene Expression Analysis (qRT-PCR):

    • Cell Lines: HEK293 cells, THP-1 cells.[1]

    • Treatment: Cells are treated with this compound, vehicle, or a positive control (e.g., Sendai virus infection).[1]

    • RNA Extraction and cDNA Synthesis: RNA is extracted and reverse transcribed into cDNA.[1]

    • qRT-PCR: Relative quantification of target genes (e.g., IFIT1, IL6) is performed using SYBR Green, normalizing to a housekeeping gene (e.g., GAPDH).[1]

  • Human Dendritic Cell Maturation Assay:

    • Cell Preparation: Human monocytes are isolated from peripheral blood mononuclear cells (PBMCs) and differentiated into moDCs.

    • Treatment: moDCs are treated with this compound, LPS (positive control), or DMSO for 18 hours.[1]

    • Analysis: Expression of cell surface maturation markers (e.g., CD83, CD86) is quantified by flow cytometry.[1]

Conclusion and Future Directions

This compound represents a promising new class of vaccine adjuvants that leverages the RIG-I signaling pathway to elicit a potent and multifaceted immune response to influenza vaccination. Its ability to enhance both humoral and cellular immunity, coupled with its dose-sparing effect, makes it a valuable candidate for improving the efficacy of existing and future influenza vaccines.[1] Future studies will likely focus on further elucidating the breadth of protection against heterosubtypic influenza strains, evaluating its efficacy in other preclinical models (including aged models), and ultimately, advancing this compound into clinical development.[1] The unique Th2 and immunoregulatory cytokine profile induced by this compound-adjuvanted vaccines also warrants further investigation for its potential to mitigate vaccine-associated immunopathology.[6][7]

References

The Role of KIN1148 in Antiviral Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KIN1148 is a novel small-molecule agonist of the innate immune sensor Retinoic acid-Inducible Gene I (RIG-I), demonstrating significant potential as a broad-spectrum antiviral agent and vaccine adjuvant.[1][2][3][4] This technical guide provides an in-depth overview of the molecular mechanisms, quantitative effects, and experimental methodologies related to the antiviral activity of this compound. By directly binding to and activating RIG-I, this compound initiates a signaling cascade that culminates in the activation of key transcription factors, Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB).[1] This leads to the robust expression of a wide array of antiviral genes, pro-inflammatory cytokines, and chemokines, thereby mounting a potent antiviral state within the host.[1][5] This document details the signaling pathways, summarizes key quantitative data in tabular format, and provides the experimental protocols for the assays cited.

Core Mechanism of Action: RIG-I Agonism and Downstream Signaling

This compound functions as a direct agonist of RIG-I, a key cytosolic pattern recognition receptor (PRR) responsible for detecting viral RNA.[1][3] Unlike the canonical activation of RIG-I by viral RNA, this compound induces a conformational change in RIG-I in an RNA- and ATP-independent manner.[1] This non-canonical activation leads to RIG-I self-oligomerization and the recruitment of downstream signaling partners.[1]

The activated RIG-I complex then interacts with the mitochondrial antiviral-signaling protein (MAVS), leading to the formation of a signalosome.[1][5] This complex includes key signaling molecules such as TRIM25, 14-3-3ε, DHX15, and the kinases TBK1 and IKKε.[5] The recruitment and activation of these kinases result in the phosphorylation and subsequent nuclear translocation of the transcription factors IRF3 and the p65 subunit of NF-κB.[1]

Once in the nucleus, activated IRF3 and NF-κB drive the transcription of a broad range of antiviral genes, including interferon-stimulated genes (ISGs), as well as pro-inflammatory cytokines and chemokines.[1][5] This orchestrated gene expression program establishes a potent antiviral state in the host, limiting viral replication and spread.

Signaling Pathway Diagram

KIN1148_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound RIG_I_inactive Inactive RIG-I This compound->RIG_I_inactive Binds RIG_I_active Active RIG-I (Oligomerized) RIG_I_inactive->RIG_I_active Activates MAVS MAVS RIG_I_active->MAVS Recruits Signalosome Signalosome (TRIM25, 14-3-3ε, DHX15, TBK1) MAVS->Signalosome Forms IRF3 IRF3 Signalosome->IRF3 Phosphorylates NFkB NF-κB Signalosome->NFkB Phosphorylates p_IRF3 p-IRF3 IRF3->p_IRF3 p_IRF3_nuc p-IRF3 p_IRF3->p_IRF3_nuc Translocation p_NFkB p-NF-κB NFkB->p_NFkB p_NFkB_nuc p-NF-κB p_NFkB->p_NFkB_nuc Translocation Antiviral_Genes Antiviral Genes (ISGs, Cytokines, Chemokines) p_IRF3_nuc->Antiviral_Genes Induces Transcription p_NFkB_nuc->Antiviral_Genes Induces Transcription

Caption: this compound-induced RIG-I signaling pathway.

Quantitative Data on Antiviral Activity

The antiviral efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key findings.

Table 1: In Vitro Dose-Dependent Activation of IRF3 Signaling by this compound
Cell LineAssayThis compound ConcentrationResultReference
PH5CH8IRF3 Nuclear TranslocationDose-dependentIncreased nuclear translocation[6]
PH5CH8ISG54 Gene ExpressionDose-dependentIncreased expression[6]
PH5CH8OASL Gene ExpressionDose-dependentIncreased expression[6]
THP-1IP-10 (CXCL10) ProductionDose-dependentIncreased production[6]
Table 2: In Vivo Efficacy of this compound as a Vaccine Adjuvant for Influenza A Virus (H1N1) in Mice
Immunization GroupChallenge VirusSurvival RatePulmonary Viral Titer Reduction (Day 5 post-challenge)Reference
Vaccine + this compoundMouse-adapted A/California/04/2009 (10x LD50)Significantly increased vs. vaccine aloneSignificant reduction[1][6]
Vaccine + VehicleMouse-adapted A/California/04/2009 (10x LD50)Low-[6]
Table 3: Adjuvant Effect of this compound on Humoral and Cellular Immune Responses to Influenza Vaccine in Mice
Immunization GroupImmune Response MeasuredResultReference
Prime-boost with Vaccine + this compoundNeutralizing AntibodiesInduced[6][7]
Prime-boost with Vaccine + this compoundHemagglutinin Inhibition (HAI) TitersInduced[6]
Prime-boost with Vaccine + this compoundInfluenza-specific IL-10 and Th2 responseInduced[6][7]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

IRF3 Nuclear Translocation Assay

Objective: To quantify the dose-dependent effect of this compound on the nuclear translocation of IRF3.

Cell Line: PH5CH8 cells.

Protocol:

  • Seed PH5CH8 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 4-6 hours).

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

  • Incubate the cells with a primary antibody specific for IRF3 overnight at 4°C.

  • Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI.

  • Acquire images using a high-content imaging system.

  • Quantify the nuclear translocation of IRF3 by measuring the fluorescence intensity of the IRF3 signal in the nucleus relative to the cytoplasm.[6]

Gene Expression Analysis by RT-qPCR

Objective: To measure the induction of IRF3-dependent genes (e.g., ISG54, OASL) in response to this compound treatment.

Cell Line: PH5CH8 or other relevant cell types.

Protocol:

  • Treat cells with this compound or a vehicle control for a specified time.

  • Isolate total RNA from the cells using a commercial RNA extraction kit.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform quantitative PCR (qPCR) using gene-specific primers for the target genes (e.g., ISG54, OASL) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Calculate the relative fold change in gene expression using the ΔΔCt method.[1]

Mouse Immunization and Influenza Virus Challenge

Objective: To evaluate the in vivo efficacy of this compound as a vaccine adjuvant.

Animal Model: C57BL/6N mice (6-8 weeks old).

Protocol:

  • Formulate the influenza vaccine (e.g., a suboptimal dose of a split virus vaccine) with this compound liposomes or a vehicle control.

  • Immunize mice intramuscularly with 50 µl of the vaccine formulation, split between the two gastrocnemius muscles.[6]

  • For a prime-boost regimen, administer a second immunization 21 days after the primary immunization.[6]

  • 21 days after the final immunization, challenge the mice intranasally with a lethal dose (e.g., 10x LD50) of a mouse-adapted influenza virus.[6]

  • Monitor the mice daily for weight loss and survival for 14 days post-challenge.[6]

  • At a specified time point post-challenge (e.g., day 5), euthanize a subset of mice and collect lung tissue to determine the pulmonary viral load by plaque assay or RT-qPCR.[6][7]

Experimental Workflow Diagram

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Cell_Culture Cell Culture (e.g., PH5CH8) KIN1148_Treatment This compound Treatment (Dose-Response) Cell_Culture->KIN1148_Treatment IRF3_Assay IRF3 Nuclear Translocation Assay KIN1148_Treatment->IRF3_Assay qPCR_Assay RT-qPCR for Gene Expression KIN1148_Treatment->qPCR_Assay Mouse_Model Mouse Model (C57BL/6N) Immunization Immunization (Vaccine +/- this compound) Mouse_Model->Immunization Challenge Influenza Virus Challenge Immunization->Challenge Monitoring Monitoring (Survival, Weight Loss) Challenge->Monitoring Analysis Analysis (Viral Titer, Immune Response) Challenge->Analysis

Caption: Workflow for in vitro and in vivo evaluation of this compound.

Conclusion

This compound represents a promising development in the field of antiviral therapeutics and vaccine adjuvants. Its ability to directly and potently activate the RIG-I signaling pathway provides a robust mechanism for stimulating the innate immune system to combat a variety of RNA viruses. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound. Further research into its efficacy against other viral pathogens and its safety profile in more complex models will be crucial for its translation into clinical applications.

References

KIN1148: A Technical Guide to its Mechanism of Action in NF-κB Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of KIN1148, a novel small-molecule agonist of Retinoic Acid-Inducible Gene I (RIG-I), and its role in the activation of the pivotal transcription factor, Nuclear Factor-kappa B (NF-κB). This document consolidates current research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to support further investigation and drug development efforts in immunology and inflammatory diseases.

Introduction

This compound is a synthetic benzothiazole compound identified as a potent agonist of the innate immune sensor RIG-I.[1] Primarily investigated for its role as a vaccine adjuvant, particularly against influenza viruses, this compound's mechanism of action involves the activation of downstream signaling cascades that culminate in the induction of both Interferon Regulatory Factor 3 (IRF3) and NF-κB.[2][3] The activation of NF-κB, a master regulator of inflammatory and immune responses, by this compound underscores its potential as a modulator of innate immunity in a variety of therapeutic contexts.

Mechanism of Action: this compound and the RIG-I-NF-κB Signaling Axis

This compound directly binds to and activates RIG-I, a cytosolic pattern recognition receptor crucial for detecting viral RNA.[1] This interaction initiates a conformational change in RIG-I, leading to its self-oligomerization and subsequent recruitment of the mitochondrial antiviral-signaling (MAVS) protein. MAVS then serves as a scaffold to assemble a downstream signaling complex, which includes TRAF (TNF receptor-associated factor) family proteins. This ultimately leads to the activation of the IκB kinase (IKK) complex. The IKK complex, in turn, phosphorylates the inhibitory IκBα protein, targeting it for proteasomal degradation. The degradation of IκBα liberates the NF-κB heterodimer (typically p50/p65), allowing its translocation into the nucleus, where it binds to κB sites in the promoter regions of target genes, inducing their transcription.[4]

Below is a diagram illustrating the signaling pathway from this compound-mediated RIG-I activation to NF-κB activation.

KIN1148_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound RIG_I RIG-I (inactive) This compound->RIG_I Binds to RIG_I_active RIG-I (active) RIG_I->RIG_I_active Activation MAVS MAVS RIG_I_active->MAVS Recruits TRAF TRAF family MAVS->TRAF Recruits IKK_complex IKK Complex TRAF->IKK_complex Activates NFkB_IkB NF-κB-IκBα IKK_complex->NFkB_IkB Phosphorylates IκBα IkB IκBα NFkB_IkB->IkB Releases NFkB NF-κB (p50/p65) NFkB_IkB->NFkB Proteasome Proteasome IkB->Proteasome Degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation DNA DNA (κB sites) NFkB_nuc->DNA Binds to Target_Genes Target Gene Transcription DNA->Target_Genes

Figure 1: this compound-induced RIG-I signaling pathway leading to NF-κB activation.

Quantitative Data on this compound-Mediated NF-κB Activation

While specific dose-response curves and EC50 values for this compound-mediated NF-κB activation are not extensively reported in the public domain, qualitative and semi-quantitative data from published studies demonstrate a clear induction of the pathway.

Assay Cell Line Treatment Observation Reference
Western BlotHEK29310 or 20µM this compoundIncreased phosphorylation of NF-κB p65 subunit at serine 536.[2]
Gene Expression Analysis (Microarray)Human monocyte-derived dendritic cellsThis compoundUpregulation of NF-κB target genes, including various cytokines and chemokines.[5]
Gene Expression Analysis (qRT-PCR)Mouse Embryonic Fibroblasts (MEFs)This compoundIncreased expression of Il6, a pro-inflammatory cytokine and NF-κB target gene.[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effect of this compound on NF-κB activation.

Western Blot for Phosphorylated NF-κB p65

This protocol is designed to detect the activated form of the NF-κB p65 subunit.

Materials:

  • HEK293 cells

  • This compound (dissolved in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-NF-κB p65 (Ser536) and Rabbit anti-total NF-κB p65

  • HRP-conjugated anti-rabbit secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed HEK293 cells and grow to 80-90% confluency. Treat cells with varying concentrations of this compound (e.g., 10 µM, 20 µM) or vehicle control (DMSO) for a specified time course (e.g., up to 12 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against phospho-NF-κB p65 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total NF-κB p65 to confirm equal protein loading.

Below is a diagram illustrating the experimental workflow for the Western blot analysis.

Western_Blot_Workflow cluster_workflow Western Blot Workflow A 1. Cell Treatment (this compound or DMSO) B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (anti-phospho-p65) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Chemiluminescent Detection H->I J 10. Imaging and Analysis I->J

Figure 2: Experimental workflow for Western blot analysis of phospho-NF-κB p65.
NF-κB Reporter Gene Assay

This assay quantifies NF-κB transcriptional activity.

Materials:

  • HEK293T cells

  • NF-κB luciferase reporter plasmid (containing multiple κB sites upstream of a luciferase gene)

  • Renilla luciferase control plasmid (for normalization)

  • Transfection reagent

  • This compound

  • Luciferase assay system

Procedure:

  • Transfection: Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid.

  • Cell Treatment: After 24 hours, treat the transfected cells with a dose range of this compound or a positive control (e.g., TNF-α).

  • Cell Lysis and Luciferase Assay: After the desired incubation period (e.g., 6-24 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Calculate the fold induction of NF-κB activity relative to the vehicle-treated control.

Conclusion

This compound represents a significant tool for probing the intricacies of innate immune signaling. Its ability to activate NF-κB via a RIG-I-dependent mechanism highlights a pathway with considerable therapeutic potential. The data and protocols presented in this guide offer a solid foundation for researchers and drug developers to further explore the immunomodulatory properties of this compound and its potential applications in vaccine development and the treatment of inflammatory disorders. Further quantitative characterization of its effects on NF-κB signaling will be crucial for its clinical translation.

References

Methodological & Application

KIN1148 Application Notes and Protocols for Mouse Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KIN1148 is a novel small-molecule agonist of the retinoic acid-inducible gene I (RIG-I) receptor, a key component of the innate immune system that detects viral RNA. Activation of RIG-I by this compound triggers a signaling cascade that leads to the activation of interferon regulatory factor 3 (IRF3) and nuclear factor-kappa B (NF-κB). This results in the production of type I interferons and other pro-inflammatory cytokines and chemokines, which can modulate both innate and adaptive immune responses.[1][2][3] this compound has been investigated primarily as a vaccine adjuvant in mouse models of influenza and as a potential therapeutic in other viral infections.[1][4] While direct peer-reviewed studies of this compound in cancer models are not publicly available, its mechanism of action suggests potential applications in immuno-oncology, a field where other RIG-I agonists are actively being explored.[5][6]

These application notes provide a summary of the available data on this compound dosage and administration in mouse studies, detailed experimental protocols based on published research, and a proposed framework for its investigation in cancer models.

Data Presentation

Table 1: this compound Dosage and Administration in Mouse Viral Infection Models
ApplicationMouse StrainDosageAdministration RouteFormulationStudy DesignReference
Influenza Vaccine AdjuvantC57BL/6N50 µ g/mouse Intramuscular (i.m.)LiposomalPrime-boost immunization (Day 0 and 21), followed by viral challenge.[3]
Influenza Vaccine AdjuvantC57BL/6J50 µ g/mouse Intramuscular (i.m.)LiposomalImmunization followed by analysis of immune response.[1]
Enterovirus A71 InfectionBALB/c (3-day-old)1.0, 1.5, or 2.0 µ g/mouse Intraperitoneal (i.p.)Dissolved in DMSOSingle injection post-infection (1, 6, 12, 24, 48, or 72 hpi).[4]
Table 2: Proposed this compound Dosage for Mouse Oncology Models (Extrapolated from other RIG-I Agonists)
ApplicationMouse StrainProposed DosageAdministration RouteFormulationStudy DesignRationale / Reference
Solid Tumor ImmunotherapyC57BL/6J~10 µ g/mouse Intratumoral (i.t.)Nanoparticle or LiposomalMultiple injections every 2-3 days.Based on studies with other RIG-I agonists like SLR14.[7]
Combination ImmunotherapySyngeneic models (e.g., CT26, B16F10)~10 µ g/mouse Intratumoral (i.t.)Nanoparticle or LiposomalCombination with checkpoint inhibitors (e.g., anti-PD-1).Kineta Inc. has reported synergistic effects in preclinical models.[5][7]

Note: The dosages for oncology models are hypothetical and based on studies with other RIG-I agonists. Researchers should perform dose-escalation studies to determine the optimal and safe dose of this compound for their specific cancer model.

Signaling Pathway and Experimental Workflow Diagrams

KIN1148_Signaling_Pathway This compound Signaling Pathway This compound This compound RIGI RIG-I (cytosolic) This compound->RIGI Binds & Activates MAVS MAVS (mitochondrial) RIGI->MAVS Aggregates on TBK1_IKKe TBK1 / IKKε MAVS->TBK1_IKKe Recruits & Activates NFkB NF-κB MAVS->NFkB Activates IRF3 IRF3 TBK1_IKKe->IRF3 Phosphorylates Nucleus Nucleus IRF3->Nucleus Dimerizes & Translocates NFkB->Nucleus Translocates Type_I_IFN Type I IFN (IFN-α/β) Nucleus->Type_I_IFN Upregulates Transcription Cytokines Pro-inflammatory Cytokines & Chemokines Nucleus->Cytokines Upregulates Transcription Experimental_Workflow_Vaccine_Adjuvant Experimental Workflow: this compound as a Vaccine Adjuvant cluster_immunization Immunization Phase cluster_challenge Challenge & Analysis Prime Day 0: Prime Vaccine + this compound (50 µg, i.m.) Boost Day 21: Boost Vaccine + this compound (50 µg, i.m.) Prime->Boost Challenge Day 42: Challenge Lethal dose of Influenza Virus Boost->Challenge Analysis Monitor Survival & Weight Analyze Immune Response (e.g., T-cells, Antibodies) Challenge->Analysis

References

KIN1148: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of KIN1148, a novel small-molecule agonist of Interferon Regulatory Factor 3 (IRF3).[1][2]

This compound functions as a potent activator of the innate immune system by targeting the RIG-I-like receptor (RLR) pathway.[3] This document outlines its solubility characteristics, preparation for in vitro and in vivo experiments, and its mechanism of action.

Chemical Properties and Storage

PropertyValueReference
Molecular Weight361.44 g/mol [1]
FormulaC19H11N3OS2[1]
CAS No.1428729-56-9[1]
AppearanceLight yellow to yellow solid[2]
Storage (Powder)-20°C for 3 years[2][4]
Storage (in Solvent)-80°C for up to 2 years, -20°C for up to 1 year[1][2]

Solubility Data

This compound exhibits solubility in dimethyl sulfoxide (DMSO), while it is insoluble in water and ethanol.[1] It is crucial to use fresh, anhydrous DMSO as the compound's solubility can be reduced in the presence of moisture.[1] Sonication is also recommended to aid dissolution.[4]

SolventSolubility (mg/mL)Molar Concentration (mM)Notes
DMSO≥ 100 mg/mL276.67 mMHygroscopic DMSO can significantly impact solubility; use newly opened DMSO.
DMSO20 mg/mL55.33 mMSonication is recommended.[4]
DMSO10.5 mg/mL29.05 mMMoisture-absorbing DMSO reduces solubility.[1]
WaterInsoluble-
EthanolInsoluble-

Mechanism of Action: RIG-I Pathway Activation

This compound acts as a direct agonist of the retinoic acid-inducible gene I (RIG-I), a key cytosolic pattern-recognition receptor responsible for detecting viral RNA.[5][6] Unlike its natural ligands, this compound activates RIG-I in an RNA- and ATP-independent manner.[5][7] This binding event triggers a conformational change in RIG-I, leading to its self-oligomerization and the recruitment of downstream signaling partners.[5] The signal is then transduced through the mitochondrial antiviral-signaling protein (MAVS), culminating in the activation of transcription factors IRF3 and NFκB.[4][5] These transcription factors then translocate to the nucleus to induce the expression of a variety of innate immune genes, including type I interferons and other pro-inflammatory cytokines and chemokines.[5][8]

KIN1148_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound RIGI RIG-I This compound->RIGI MAVS MAVS RIGI->MAVS activates IRF3 IRF3 MAVS->IRF3 phosphorylates NFkB NFκB MAVS->NFkB phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pNFkB p-NFκB NFkB->pNFkB Gene Innate Immune Gene Expression pIRF3->Gene translocates to pNFkB->Gene translocates to

This compound activates the RIG-I signaling pathway.

Experimental Protocols

Preparation of Stock Solutions

For in vitro experiments, this compound is typically prepared as a concentrated stock solution in DMSO. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for storage.[1]

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Protocol:

  • Aseptically weigh the desired amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex and, if necessary, sonicate the solution to ensure complete dissolution.

  • Aliquot the stock solution into sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for shorter-term storage (up to 1 month).[1]

Stock_Solution_Workflow A Weigh this compound Powder B Add Anhydrous DMSO A->B C Vortex/Sonicate to Dissolve B->C D Aliquot into Tubes C->D E Store at -20°C or -80°C D->E

Workflow for this compound stock solution preparation.
In Vitro Cellular Assays

For cellular-based assays, the this compound DMSO stock solution should be further diluted in cell culture medium to the final desired concentration. It is important to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[5] A vehicle control (medium with the same final concentration of DMSO) should always be included in the experimental design.

Example: Treatment of HEK293 Cells In studies involving HEK293 cells, this compound has been used at concentrations of 10 or 20 µM to assess the phosphorylation of IRF3 and NFκB.[5]

Protocol:

  • Culture HEK293 cells to the desired confluency in a suitable culture vessel.

  • Prepare a working solution of this compound by diluting the DMSO stock solution in cell culture medium to an intermediate concentration.

  • Further dilute the intermediate solution in culture medium to achieve the final desired treatment concentrations (e.g., 10 µM and 20 µM). Ensure the final DMSO concentration is consistent across all treatments and the vehicle control.

  • Remove the existing culture medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubate the cells for the desired time points (e.g., up to 12 hours) before proceeding with downstream analysis, such as Western blotting for phosphorylated IRF3 and NFκB.[5]

In Vivo Formulation and Administration

For animal studies, this compound requires specific formulations to ensure its bioavailability. Two example formulations are provided below. Note: These formulations are for reference only, and optimization may be required for specific animal models and routes of administration.

Formulation 1: PEG300, Tween80, and ddH2O [1]

This formulation creates a clear solution suitable for administration.

To prepare 1 mL of working solution:

  • Start with 50 µL of a 5 mg/mL clarified this compound stock solution in DMSO.

  • Add 400 µL of PEG300 and mix until the solution is clear.

  • Add 50 µL of Tween80 to the mixture and mix until clear.

  • Add 500 µL of ddH2O to bring the final volume to 1 mL.

  • The mixed solution should be used immediately for optimal results.[1]

Formulation 2: Corn Oil [1]

This formulation creates a suspension for administration.

To prepare 1 mL of working solution:

  • Start with 50 µL of a 50 mg/mL clear this compound stock solution in DMSO.

  • Add 950 µL of corn oil and mix thoroughly.

  • The mixed solution should be used immediately for optimal results.[1]

Example: In Vivo Adjuvant Study in Mice In studies evaluating this compound as a vaccine adjuvant, it has been administered intramuscularly in a liposomal formulation at a dose of 50 µg per mouse.[2] The liposomal formulation contained this compound at 5 mg/mL and phospholipids at 40 mg/mL.[2] These formulations were reported to be stable for at least 4 months at 4°C.[2]

In_Vivo_Formulation_Logic cluster_formulation1 Formulation 1 (Solution) cluster_formulation2 Formulation 2 (Suspension) A1 50 µL of 5 mg/mL This compound in DMSO B1 Add 400 µL PEG300 A1->B1 C1 Add 50 µL Tween80 B1->C1 D1 Add 500 µL ddH2O C1->D1 E1 Use Immediately D1->E1 A2 50 µL of 50 mg/mL This compound in DMSO B2 Add 950 µL Corn Oil A2->B2 C2 Use Immediately B2->C2

Logical flow for preparing two distinct in vivo formulations.

References

Application Notes: KIN1148 in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

KIN1148 is a novel small-molecule agonist of Interferon Regulatory Factor 3 (IRF3) that functions as a potent activator of the innate immune system.[1][2][3] It operates by directly binding to the Retinoic Acid-Inducible Gene I (RIG-I), a key cytosolic pattern-recognition receptor responsible for detecting viral RNA.[4][5][6] Unlike natural RIG-I ligands, this compound activates the receptor in a non-canonical, RNA- and ATP-independent manner, triggering a downstream signaling cascade that culminates in the activation of transcription factors IRF3 and NFκB.[4] This leads to the induction of a robust antiviral and immunomodulatory gene expression program.

These properties make this compound a valuable tool for researchers in immunology, virology, and drug development, particularly for applications related to vaccine adjuvants and cancer immunotherapy. This document provides detailed protocols for utilizing this compound in various cell culture assays to characterize its effects on immune signaling, cell fate, and gene expression.

Mechanism of Action

This compound initiates a signaling pathway by directly engaging with RIG-I. This binding event promotes RIG-I oligomerization and its interaction with the mitochondrial antiviral-signaling protein (MAVS).[4] The formation of this complex serves as a scaffold for the recruitment of a signalosome, including key components like DHX15, TBK1, and TRIM25.[4] Subsequent phosphorylation events lead to the activation and nuclear translocation of IRF3 and the activation of the NFκB pathway.[4][7] In the nucleus, these transcription factors drive the expression of a wide array of target genes, including type I interferons, pro-inflammatory cytokines, and interferon-stimulated genes (ISGs) such as IFIT1, ISG54, and OASL.[2][4]

G cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound RIGI RIG-I (inactive) This compound->RIGI Binds RIGI_active RIG-I (active) Oligomerization RIGI->RIGI_active Activates MAVS MAVS (Mitochondrial Membrane) RIGI_active->MAVS Interacts with Signalosome Signalosome (TBK1, TRIM25, etc.) MAVS->Signalosome Recruits IRF3 IRF3 Signalosome->IRF3 Phosphorylates NFkB_complex IκB-NFκB Signalosome->NFkB_complex Activates IKK, leads to IκB degradation pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_nuc p-IRF3 pIRF3->pIRF3_nuc Translocation NFkB NFκB NFkB_complex->NFkB NFkB_nuc NFκB NFkB->NFkB_nuc Translocation Genes Target Genes (IFNs, ISGs, Cytokines) pIRF3_nuc->Genes NFkB_nuc->Genes G A 1. Seed HEK293 cells in 6-well plates B 2. Treat with this compound (e.g., 10-20 µM) and controls (DMSO) A->B C 3. Lyse cells at different time points (e.g., 0, 2, 4, 8, 12h) B->C D 4. Perform SDS-PAGE and Western Blot C->D E 5. Probe with antibodies: p-IRF3, IRF3, p-p65, p65, β-actin D->E F 6. Image and analyze band intensity E->F G A 1. Seed cells in a 96-well plate B 2. Treat with a serial dilution of this compound A->B C 3. Incubate for desired duration (e.g., 24-72h) B->C D 4. Add CCK-8 reagent to each well C->D E 5. Incubate for 1-4h at 37°C D->E F 6. Measure absorbance at 450 nm E->F

References

Application of KIN1148 in Flavivirus Vaccine Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

KIN1148 is a novel, small-molecule adjuvant that stimulates innate immunity through the activation of the RIG-I (Retinoic acid-inducible gene I) signaling pathway.[1][2][3] As an agonist of Interferon Regulatory Factor 3 (IRF3), this compound initiates a cascade that leads to the expression of antiviral genes and pro-inflammatory cytokines.[2][3][4][5] While extensively studied as a potent adjuvant for influenza vaccines, its mechanism of action holds significant promise for enhancing the efficacy of vaccines against flaviviruses, such as Dengue, Zika, and West Nile virus.[1][2][3][5][6][7] This document provides a detailed overview of the potential applications and experimental protocols for utilizing this compound in flavivirus vaccine research.

Mechanism of Action

This compound functions by directly binding to RIG-I, a key cytosolic pattern-recognition receptor that detects viral RNA.[2][3] This binding event triggers a conformational change in RIG-I, leading to the activation of downstream signaling pathways involving both IRF3 and NF-κB.[2][3] The subsequent translocation of activated IRF3 and NF-κB to the nucleus induces the transcription of a range of immunomodulatory cytokines and chemokines, distinct from a type I interferon-dominant response.[2][3][6] This targeted immune stimulation enhances both humoral and cellular adaptive immune responses to co-administered vaccine antigens.[2][3][5][6]

Data Presentation

Table 1: In Vitro Activity of this compound

Cell LineAssayConcentrationObserved EffectReference
HEK293Western Blot10-20 µMPhosphorylation of IRF3 and NF-κB p65[2]
Huh7IRF3 Activation ScreenNot specifiedIdentification as an IRF3-activating small molecule[2]
Human moDCFlow CytometryNot specifiedIncreased expression of CD83 and CD86[2]
MEFs and A549Gene Expression (qPCR)Not specifiedInduction of Ifit1 and Il6 expression (RIG-I dependent)[2]

Table 2: In Vivo Adjuvant Activity of this compound with Influenza Vaccines (as a proxy for flavivirus studies)

Animal ModelVaccineThis compound FormulationKey FindingsReference
C57BL/6J MiceH5N1 Split VirusLiposomal formulationEnhanced protection against lethal challenge; induced neutralizing antibodies and T-cell responses[2][6]
C57BL/6J MiceH1N1 Split VirusLiposomal formulationAugmented protection and induced cross-protective antibody and T-cell responses[2][6]
MiceH1N1 A/California/07/2009Not specifiedProtection against lethal challenge; induced IL-10 and Th2 responses[5][7]

Signaling Pathway and Experimental Workflow

KIN1148_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound RIGI RIG-I This compound->RIGI Binds to & Activates IRF3 IRF3 RIGI->IRF3 Phosphorylates NFkB NF-κB RIGI->NFkB Activates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_n p-IRF3 pIRF3->pIRF3_n Translocation pNFkB p-NF-κB NFkB->pNFkB pNFkB_n p-NF-κB pNFkB->pNFkB_n Translocation Genes Antiviral & Immunomodulatory Gene Expression (e.g., Ifit1, Il6) pIRF3_n->Genes pNFkB_n->Genes

Caption: this compound activates RIG-I, leading to IRF3 and NF-κB phosphorylation and nuclear translocation, driving antiviral gene expression.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Adjuvant Efficacy A1 Treat dendritic cells (DCs) with this compound A2 Assess DC maturation (CD83, CD86 expression) A1->A2 A3 Cytokine profiling (ELISA, Luminex) A1->A3 B1 Immunize animal model (e.g., AG129 mice) with Flavivirus antigen +/- this compound A3->B1 Inform dose selection B2 Collect sera for antibody titration (ELISA, PRNT) B1->B2 B3 Isolate splenocytes for T-cell response analysis (ELISPOT, ICS) B1->B3 B4 Challenge with live Flavivirus B1->B4 B5 Monitor survival, weight loss, and viral load B4->B5

References

KIN1148: Enhancing CD8+ T Cell-Mediated Immunity

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

KIN1148 is a novel small-molecule agonist of Interferon Regulatory Factor 3 (IRF3) signaling, which has demonstrated significant potential as a vaccine adjuvant and immunomodulatory agent.[1][2][3][4] It functions by directly binding to and activating Retinoic Acid-Inducible Gene I (RIG-I), a key cytosolic pattern recognition receptor involved in the innate immune response to viral infections.[5][6][7] This activation is non-canonical, as it does not require ATPase activity or compete with ATP for binding.[5][6][7] The downstream signaling cascade involves the activation of both IRF3 and NFκB pathways, leading to the expression of a distinct profile of immunomodulatory cytokines and chemokines.[5][8] A critical outcome of this signaling is the maturation of dendritic cells (DCs) and the subsequent enhancement of antigen-specific CD8+ T cell responses, making this compound a promising candidate for applications in oncology and infectious disease where robust cytotoxic T lymphocyte (CTL) activity is desired.[5][6]

These application notes provide a comprehensive overview of the mechanism of action of this compound, quantitative data on its effects on CD8+ T cell responses, and detailed protocols for its use in relevant in vitro and in vivo experimental models.

Mechanism of Action

This compound initiates a signaling cascade that bridges the innate and adaptive immune systems, ultimately leading to an augmented CD8+ T cell response. The key steps in this pathway are:

  • RIG-I Activation: this compound directly binds to the cytosolic pattern recognition receptor RIG-I, inducing a conformational change that activates it.[5][6]

  • Downstream Signaling: Activated RIG-I triggers downstream signaling pathways, leading to the activation and nuclear translocation of the transcription factors IRF3 and NFκB.[2][5][8]

  • Cytokine and Chemokine Production: Nuclear IRF3 and NFκB drive the transcription of a specific set of genes, including those encoding pro-inflammatory cytokines and chemokines.[5][7]

  • Dendritic Cell (DC) Maturation: The secreted cytokines and direct interaction with this compound promote the maturation of dendritic cells. This is characterized by the upregulation of co-stimulatory molecules such as CD80, CD83, and CD86 on the DC surface.[5][9]

  • Enhanced Antigen Presentation: Mature DCs are more efficient at processing and presenting antigens to T cells.

  • CD8+ T Cell Priming and Expansion: The combination of antigen presentation and co-stimulation by mature DCs leads to the robust priming and expansion of antigen-specific CD8+ T cells.[5][6]

KIN1148_Signaling_Pathway cluster_innate Innate Immune Activation cluster_dc Dendritic Cell cluster_adaptive Adaptive Immune Response This compound This compound RIGI RIG-I This compound->RIGI Direct Binding IRF3_NFkB IRF3 & NFκB Activation RIGI->IRF3_NFkB Cytokines Cytokine & Chemokine Production IRF3_NFkB->Cytokines DC Immature DC Cytokines->DC Mature_DC Mature DC (Upregulated CD80, CD83, CD86) DC->Mature_DC Maturation Antigen_Presentation Antigen Presentation Mature_DC->Antigen_Presentation Naive_T Naive CD8+ T Cell Antigen_Presentation->Naive_T Effector_T Effector CD8+ T Cell (Enhanced Proliferation & Function) Naive_T->Effector_T Priming & Expansion

This compound Signaling Pathway for CD8+ T Cell Enhancement

Data Presentation

The following tables summarize the quantitative effects of this compound on dendritic cell maturation and antigen-specific T cell responses as reported in preclinical studies.

Table 1: Effect of this compound on Human Monocyte-Derived Dendritic Cell (moDC) Maturation [5][9]

TreatmentCD80 MFI (Fold Change vs. DMSO)CD83 MFI (Fold Change vs. DMSO)CD86 MFI (Fold Change vs. DMSO)
DMSO (Control)1.01.01.0
This compound~1.5~2.5 ~3.0
LPS (Positive Control)~2.0~3.5~4.0
p < 0.05 compared to DMSO control. Data are approximated from graphical representations in the source literature.

Table 2: Adjuvant Effect of this compound on Influenza A Virus (IAV)-Specific T Cell Responses in Mice [5]

Immunization GroupIAV-Specific CD4+ T Cells (% of total CD4+)IAV-Specific CD8+ T Cells (% of total CD8+)
PBS (Control)~0.1%~0.2%
H5-SV Vaccine Alone~0.2%~0.5%
H5-SV Vaccine + this compound~0.8% ~1.5%
*p < 0.05 compared to H5-SV Vaccine Alone. Data are approximated from graphical representations in the source literature.

Table 3: this compound Enhancement of Antigen-Specific Human CD8+ T Cell Activation [5]

Treatment ConditionMelan-A/MART-1 Specific CD8+ T Cells (% of total CD8+)
DMSO + IFNγ~0.5%
This compound + IFNγ~1.2%
p < 0.05 compared to DMSO + IFNγ. Data are approximated from graphical representations in the source literature.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the effect of this compound on dendritic cell maturation and CD8+ T cell activation.

Protocol 1: In Vitro Maturation of Human Monocyte-Derived Dendritic Cells (moDCs)

This protocol describes the generation of immature moDCs from human peripheral blood mononuclear cells (PBMCs) and their subsequent maturation using this compound.

Materials:

  • Human PBMCs isolated from healthy donor buffy coats

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Recombinant human GM-CSF (1000 U/mL)

  • Recombinant human IL-4 (500 U/mL)

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli (positive control)

  • DMSO (vehicle control)

  • Fluorescently conjugated antibodies for flow cytometry (e.g., anti-CD11c, anti-HLA-DR, anti-CD80, anti-CD83, anti-CD86)

  • 6-well tissue culture plates

Procedure:

  • Isolation of Monocytes: Isolate monocytes from PBMCs by plastic adherence or using a monocyte isolation kit.

  • Generation of Immature moDCs:

    • Seed 2 x 10^6 monocytes per well in a 6-well plate with complete RPMI 1640 medium.

    • Add recombinant human GM-CSF (50 ng/mL) and IL-4 (25 ng/mL) to the culture.

    • Incubate for 5-6 days at 37°C in a 5% CO2 incubator. Add fresh media with cytokines on day 3.

  • Maturation of moDCs:

    • On day 6, harvest the immature moDCs.

    • Resuspend the cells in fresh complete RPMI 1640 medium.

    • Plate the cells at a density of 1 x 10^6 cells/mL.

    • Treat the cells with this compound (e.g., 10 µM), LPS (e.g., 100 ng/mL), or an equivalent volume of DMSO for 18-24 hours.

  • Flow Cytometry Analysis:

    • Harvest the cells and wash with FACS buffer (PBS with 2% FBS).

    • Stain the cells with fluorescently conjugated antibodies against surface markers (CD11c, HLA-DR, CD80, CD83, CD86) for 30 minutes on ice.

    • Wash the cells and acquire data on a flow cytometer.

    • Analyze the expression levels (Mean Fluorescence Intensity - MFI) of maturation markers on the CD11c+ HLA-DR+ DC population.

DC_Maturation_Workflow PBMCs Isolate PBMCs from Buffy Coat Monocytes Isolate Monocytes PBMCs->Monocytes Immature_DC Generate Immature DCs (5-6 days with GM-CSF & IL-4) Monocytes->Immature_DC Treatment Treat with this compound, LPS, or DMSO (18-24 hours) Immature_DC->Treatment Staining Stain for Surface Markers (CD11c, HLA-DR, CD80, CD83, CD86) Treatment->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry

Workflow for Dendritic Cell Maturation Assay
Protocol 2: Ex Vivo Activation of Human Antigen-Specific CD8+ T Cells

This protocol details a co-culture system to assess the ability of this compound-treated cells to enhance the activation of naive human CD8+ T cells in an antigen-specific manner.

Materials:

  • Human PBMCs from a healthy donor

  • CD8+ T Cell Isolation Kit

  • Antigenic peptide (e.g., Melan-A/MART-1)

  • Recombinant human IFNγ

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • Complete RPMI 1640 medium

  • Fluorescently conjugated antibodies for flow cytometry (e.g., anti-CD3, anti-CD8, anti-Melan-A/MART-1-specific TCR tetramer)

  • 96-well U-bottom plates

Procedure:

  • Preparation of Responder and Stimulator Cells:

    • Isolate CD8+ T cells from PBMCs to use as responder cells.

    • Use the remaining PBMCs (depleted of CD8+ T cells) as stimulator cells.

  • Pulsing of Stimulator Cells:

    • Resuspend the stimulator PBMCs in complete RPMI medium.

    • Pulse the cells with the Melan-A/MART-1 peptide (e.g., 1 µg/mL) in the presence of IFNγ (e.g., 10 ng/mL) and either this compound (e.g., 10 µM) or DMSO for 4 hours at 37°C.

  • Co-culture:

    • After pulsing, wash the stimulator cells to remove excess peptide and compounds.

    • Co-culture the responder CD8+ T cells with the pulsed stimulator cells at a suitable ratio (e.g., 1:1) in a 96-well U-bottom plate.

    • Incubate the co-culture for 7-10 days at 37°C in a 5% CO2 incubator. Add fresh media with low-dose IL-2 (e.g., 10 U/mL) every 2-3 days.

  • Flow Cytometry Analysis:

    • On the day of analysis, harvest the cells.

    • Stain with a fluorescently labeled Melan-A/MART-1 specific TCR tetramer for 1 hour at 37°C.

    • Subsequently, stain for surface markers (CD3, CD8) for 30 minutes on ice.

    • Wash the cells and acquire data on a flow cytometer.

    • Analyze the percentage of tetramer-positive cells within the CD3+CD8+ T cell population.

T_Cell_Activation_Workflow PBMCs Isolate PBMCs Isolate_T Isolate CD8+ T Cells (Responders) PBMCs->Isolate_T Stimulators CD8-depleted PBMCs (Stimulators) PBMCs->Stimulators Coculture Co-culture Responders and Pulsed Stimulators (7-10 days) Isolate_T->Coculture Pulse Pulse Stimulators with Peptide, IFNγ, and this compound/DMSO Stimulators->Pulse Pulse->Coculture Staining Stain with Tetramer, anti-CD3, and anti-CD8 Coculture->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry

Workflow for Human CD8+ T Cell Activation Assay
Protocol 3: In Vivo Adjuvant Effect of this compound in a Murine Vaccination Model

This protocol outlines a general procedure to evaluate the in vivo adjuvant activity of this compound in enhancing antigen-specific CD8+ T cell responses in mice.

Materials:

  • C57BL/6J mice (6-8 weeks old)

  • Vaccine antigen (e.g., split influenza virus vaccine - H5-SV)

  • This compound liposomal formulation (e.g., 5 mg/mL)[3]

  • Phosphate-Buffered Saline (PBS)

  • Spleen dissociation reagents

  • Antigen-specific peptides for restimulation

  • Brefeldin A

  • Fluorescently conjugated antibodies for intracellular cytokine staining (e.g., anti-CD3, anti-CD8, anti-IFNγ, anti-TNFα)

Procedure:

  • Immunization:

    • Divide mice into experimental groups (e.g., PBS, Vaccine alone, Vaccine + this compound).

    • Prepare the immunization mixture by combining the vaccine with the this compound liposomal formulation or PBS.

    • Immunize mice intramuscularly with a total volume of 50 µL (e.g., containing 50 µg of this compound).[3]

    • A prime-boost strategy can be employed, with a booster immunization given 14 days after the primary immunization.

  • T Cell Response Analysis:

    • At a specified time point after the final immunization (e.g., 7-10 days), euthanize the mice and harvest their spleens.

    • Prepare single-cell suspensions from the spleens.

    • Restimulate the splenocytes with the relevant antigen-specific peptide (e.g., 1 µg/mL) for 5-6 hours in the presence of Brefeldin A.

  • Intracellular Cytokine Staining and Flow Cytometry:

    • After restimulation, wash the cells and stain for surface markers (CD3, CD8).

    • Fix and permeabilize the cells using a commercial kit.

    • Stain for intracellular cytokines (IFNγ, TNFα).

    • Acquire data on a flow cytometer.

    • Analyze the percentage of cytokine-producing cells within the CD3+CD8+ T cell population.

Conclusion

This compound represents a promising immuno-oncology and vaccine adjuvant candidate due to its well-defined mechanism of action centered on the activation of the RIG-I pathway. The resulting enhancement of dendritic cell maturation and subsequent potentiation of CD8+ T cell responses provide a strong rationale for its further development. The protocols and data presented here offer a foundational framework for researchers and drug developers to investigate and harness the immunomodulatory properties of this compound.

References

Application Notes and Protocols for KIN1148 Prime-Boost Immunization Strategy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KIN1148 is a small-molecule agonist of Retinoic acid-Inducible Gene I (RIG-I), a key cytosolic pattern recognition receptor involved in the innate immune response to viral infections.[1][2][3] By activating RIG-I, this compound triggers downstream signaling cascades that lead to the activation of the transcription factors IRF3 and NF-κB.[1][4] This results in the production of type I interferons and other pro-inflammatory cytokines, which are crucial for establishing an antiviral state and shaping the adaptive immune response.[5][6][7] These properties make this compound a promising vaccine adjuvant, particularly in prime-boost immunization strategies, to enhance the immunogenicity and protective efficacy of vaccines against weakly immunogenic antigens, such as those for influenza virus.[1][2][8]

This document provides detailed application notes and protocols for utilizing this compound in a prime-boost immunization strategy, based on preclinical studies. It includes summaries of quantitative data, detailed experimental methodologies, and visual diagrams of the signaling pathway and experimental workflows.

Data Presentation

Table 1: In Vivo Protective Efficacy of this compound-Adjuvanted Prime-Boost Vaccination in Mice
Challenge VirusImmunization GroupSurvival Rate (%)Reference
H1N1 (10x LD50)Vaccine + Vehicle0[1]
Vaccine + this compound 100 [1]
H5N1 (5x LD50)Vaccine + PBS20[4]
Vaccine + Vehicle (liposome)20[4]
Vaccine + this compound 90 [4]
Table 2: Humoral Immune Response Following Prime-Boost Immunization with this compound
Immunization GroupAntigen-Specific IgG (Fold Increase vs. Vehicle)Antigen-Specific IgG1 (Fold Increase vs. Vehicle)Hemagglutination Inhibition (HAI) TiterNeutralizing Antibody TiterReference
Vaccine + VehicleBaselineBaselineNot specifiedNot induced by prime alone[1][9]
Vaccine + this compound Significant IncreaseSignificant IncreaseInduced after prime-boostInduced after prime-boost[1][9]
Table 3: Cellular Immune Response Following Prime-Boost Immunization with this compound
Immune ResponseCell Type/CytokineObservationReference
T-cell ResponseInfluenza-specific T-cellsEnhanced production of IL-4 and IL-10[1]
Th2 ResponseInduced in lung and lung-draining lymph nodes[1][8]
Dendritic Cell Maturation (Human)Monocyte-derived DCsUpregulation of CD80, CD83, and CD86[4]
T-cell Activation (Human)CD8+ T-cellsAugmented activation[2][4]

Experimental Protocols

Protocol 1: In Vivo Prime-Boost Immunization in Mice

This protocol describes a general procedure for evaluating the adjuvant effect of this compound in a prime-boost vaccination model in mice, based on studies with influenza vaccines.[1]

Materials:

  • This compound

  • Vaccine antigen (e.g., split influenza virus vaccine)

  • Vehicle control (e.g., PBS, blank liposomes)

  • C57BL/6N mice (or other appropriate strain)

  • Syringes and needles for intramuscular injection

  • Challenge virus (e.g., mouse-adapted influenza virus)

Procedure:

  • Preparation of Immunization Formulations:

    • Reconstitute this compound in a suitable vehicle (e.g., formulated in liposomes as described in some studies).[4] The final concentration should be determined based on dose-response studies.

    • Mix the this compound formulation with the vaccine antigen at the desired concentration. A suboptimal dose of the vaccine is often used to clearly demonstrate the adjuvant effect.[1][8]

    • Prepare a control formulation with the vaccine antigen and the vehicle alone.

  • Prime Immunization (Day 0):

    • Administer the immunization formulations to groups of mice (n=8-10 per group) via intramuscular injection. A typical injection volume is 50 µL.

    • Include a control group receiving only the vehicle.

  • Boost Immunization (Day 21):

    • Administer a second dose of the same immunization formulations to the respective groups of mice, following the same procedure as the prime immunization.[1]

  • Sample Collection (Optional):

    • Blood samples can be collected at various time points (e.g., day 18 post-prime, day 14 post-boost) to analyze the humoral immune response (see Protocol 4).[1]

  • Viral Challenge (Day 42):

    • Challenge the immunized mice and a naive control group with a lethal dose (e.g., 10x LD50) of the corresponding mouse-adapted influenza virus via intranasal administration.[1]

  • Monitoring and Endpoint Analysis:

    • Monitor the mice daily for a set period (e.g., 14 days) for survival, weight loss, and clinical signs of illness.[1][4]

    • At a predetermined time point post-challenge (e.g., day 3 or 5), a subset of mice can be euthanized to determine viral load in the lungs.[1]

Protocol 2: Western Blot for IRF3 and NF-κB Phosphorylation

This protocol is for assessing the activation of the this compound-mediated signaling pathway in cell culture.[4]

Materials:

  • HEK293 cells (or other suitable cell line)

  • This compound

  • DMSO (vehicle control)

  • Sendai virus (SeV) as a positive control for RIG-I pathway activation[4]

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies: anti-phospho-IRF3 (Ser396), anti-IRF3, anti-phospho-NF-κB p65 (Ser536), anti-NF-κB p65

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed HEK293 cells and grow to 80-90% confluency.

    • Treat cells with this compound at various concentrations (e.g., 10 µM, 20 µM) for different time points (e.g., 0, 2, 4, 8, 12 hours).[4]

    • Include a vehicle control (DMSO) and a positive control (SeV infection).[4]

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and develop with a chemiluminescent substrate.

    • Image the blot using a suitable imaging system.

Protocol 3: Human Dendritic Cell Maturation Assay

This protocol outlines the procedure to evaluate the effect of this compound on the maturation of human monocyte-derived dendritic cells (moDCs).[4]

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • Recombinant human GM-CSF and IL-4

  • This compound

  • LPS (positive control)

  • DMSO (vehicle control)

  • Flow cytometry antibodies: anti-CD14, anti-CD11c, anti-HLA-DR, anti-CD80, anti-CD83, anti-CD86

  • Flow cytometer

Procedure:

  • Generation of moDCs:

    • Isolate monocytes from PBMCs by plastic adherence or magnetic bead selection (CD14+).

    • Culture monocytes in RPMI-1640 supplemented with 10% FBS, GM-CSF, and IL-4 for 5-6 days to differentiate them into immature moDCs.

  • DC Stimulation:

    • Plate immature moDCs and treat with this compound (e.g., 10 µM), LPS (e.g., 100 ng/mL), or DMSO for 18-24 hours.[4]

  • Flow Cytometry Analysis:

    • Harvest the cells and wash with FACS buffer (PBS with 2% FBS).

    • Stain the cells with a cocktail of fluorescently labeled antibodies against DC markers and maturation markers for 30 minutes on ice.

    • Wash the cells and acquire data on a flow cytometer.

    • Analyze the expression levels (Mean Fluorescence Intensity) of CD80, CD83, and CD86 on the DC population (e.g., gated on CD11c+ HLA-DR+ cells).

Protocol 4: Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific Antibodies

This protocol is for quantifying the antigen-specific antibody response in the serum of immunized mice.[4]

Materials:

  • Serum samples from immunized mice

  • Recombinant vaccine antigen (e.g., UV-inactivated influenza virus)

  • ELISA plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer)

  • Blocking buffer (e.g., PBS with 5% non-fat milk)

  • Detection antibodies: biotin-conjugated anti-mouse IgG, IgG1, etc.

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Plate Coating:

    • Coat ELISA plates with the vaccine antigen diluted in coating buffer overnight at 4°C.[4]

  • Blocking:

    • Wash the plates with PBST (PBS with 0.05% Tween-20).

    • Block the plates with blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation:

    • Wash the plates and add serially diluted serum samples to the wells.

    • Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plates and add biotin-conjugated detection antibodies.

    • Incubate for 1 hour at room temperature.

  • Streptavidin-HRP Incubation:

    • Wash the plates and add Streptavidin-HRP.

    • Incubate for 30 minutes at room temperature.

  • Development and Measurement:

    • Wash the plates and add TMB substrate.

    • Stop the reaction with a stop solution when a color change is observed.

    • Read the absorbance at 450 nm using a plate reader.

    • Antibody titers can be determined as the reciprocal of the highest dilution giving a reading above a defined cutoff.

Mandatory Visualization

KIN1148_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound RIG_I RIG-I (inactive) This compound->RIG_I Binds to Helicase and RD domains RIG_I_active RIG-I (active) Oligomerization RIG_I->RIG_I_active Conformational Change MAVS MAVS RIG_I_active->MAVS interacts with TRAF3 TRAF3 MAVS->TRAF3 IKK_complex IKK Complex MAVS->IKK_complex TBK1_IKKi TBK1/IKKε TRAF3->TBK1_IKKi IRF3 IRF3 TBK1_IKKi->IRF3 Phosphorylates IkappaB IκB IKK_complex->IkappaB Phosphorylates NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB Releases NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocation pIRF3 p-IRF3 (dimer) IRF3->pIRF3 pIRF3_nuc p-IRF3 pIRF3->pIRF3_nuc Translocation Gene_Expression Gene Expression (Type I IFN, Cytokines) NFkappaB_nuc->Gene_Expression pIRF3_nuc->Gene_Expression

Caption: this compound-mediated RIG-I signaling pathway.

Prime_Boost_Workflow cluster_immunization Immunization Phase cluster_monitoring Immune Response Monitoring cluster_challenge Challenge Phase Prime Day 0: Prime Immunization (Vaccine + this compound) Boost Day 21: Boost Immunization (Vaccine + this compound) Prime->Boost Humoral Day 18 & 35: Serum Collection (ELISA for Antibodies) Boost->Humoral Challenge Day 42: Viral Challenge Boost->Challenge Cellular Day 42+: Spleen/Lymph Node Harvest (T-cell Analysis) Challenge->Cellular Outcome Day 42-56: Monitor Survival, Weight Loss, Viral Load Challenge->Outcome

References

Application Notes and Protocols for KIN1148

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KIN1148 is a potent and specific small molecule agonist of Interferon Regulatory Factor 3 (IRF3), which plays a critical role in the innate immune response to viral infections.[1][2][3] Developed through medicinal chemistry optimization of a parent compound, this compound has demonstrated significant potential as a vaccine adjuvant, particularly for influenza vaccines.[1][4] Its mechanism of action involves the direct binding to and activation of the retinoic acid-inducible gene I (RIG-I), a key cytosolic pattern-recognition receptor. This interaction triggers a signaling cascade that leads to the activation of both IRF3 and nuclear factor-kappa B (NF-κB), culminating in the expression of various immunomodulatory cytokines and chemokines.[5]

These application notes provide a comprehensive guide for the proper storage, handling, and utilization of this compound in research and drug development settings. Detailed protocols for key in vitro and in vivo experiments are provided to facilitate the investigation of its biological activities.

Compound Information

PropertyValueReference
Molecular Formula C₁₉H₁₁N₃OS₂[1]
Molecular Weight 361.44 g/mol [1]
CAS Number 1428729-56-9[1]
Appearance Light yellow to yellow solid[3]
Purity >99%[1]

Storage and Handling

Proper storage and handling of this compound are crucial to maintain its stability and activity.

Storage Conditions
FormStorage TemperatureDurationNotes
Powder -20°C3 years
4°C2 years
In Solvent (DMSO) -80°C1 yearAliquot to avoid repeated freeze-thaw cycles.[1][2]
-20°C1 monthAliquot to avoid repeated freeze-thaw cycles.[1]
Solubility and Solution Preparation

This compound is soluble in dimethyl sulfoxide (DMSO). It is insoluble in water and ethanol.[1]

Table of Solubilities:

SolventSolubilityConcentration (mM)Notes
DMSO ≥ 10.5 mg/mL≥ 29.05 mMUse fresh, anhydrous DMSO as the compound's solubility is reduced by moisture.[1] Sonication is recommended to aid dissolution.[6]

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Weigh out the desired amount of this compound powder.

  • Calculate the required volume of DMSO to achieve a 10 mM concentration (Molecular Weight = 361.44 g/mol ).

    • Volume (L) = (Mass (g) / 361.44 g/mol ) / 0.010 mol/L

  • Add the calculated volume of fresh, anhydrous DMSO to the this compound powder.

  • Vortex and/or sonicate the solution until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1][2]

In Vivo Formulation

For in vivo studies, this compound can be formulated for oral or injection administration. The mixed solutions should be used immediately for optimal results.[7]

Formulation for Oral Administration (Homogeneous Suspension):

  • Prepare a solution of Carboxymethylcellulose sodium (CMC-Na) in sterile water (e.g., 0.5% w/v).

  • Add this compound powder to the CMC-Na solution to achieve the desired final concentration (e.g., 5 mg/mL).

  • Mix thoroughly to obtain a homogeneous suspension.[7]

Formulation for Injection (Clear Solution):

  • Prepare a stock solution of this compound in DMSO (e.g., 5 mg/mL).

  • In a sterile tube, add 50 µL of the this compound DMSO stock solution to 400 µL of PEG300. Mix until the solution is clear.

  • Add 50 µL of Tween 80 to the mixture and mix until clear.

  • Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.[7]

Formulation in Corn Oil:

  • Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).

  • Add 50 µL of the clear DMSO stock solution to 950 µL of corn oil.

  • Mix evenly.[7]

Mechanism of Action: RIG-I Signaling Pathway

This compound functions as a direct agonist of RIG-I, a cytosolic sensor of viral RNA.[5] Unlike canonical RIG-I activation by viral RNA, this compound binds to RIG-I in a non-canonical fashion, independent of RNA and ATP.[5] This binding induces a conformational change in RIG-I, leading to its self-oligomerization. The activated RIG-I then interacts with the mitochondrial antiviral-signaling protein (MAVS), triggering downstream signaling cascades that culminate in the activation of IRF3 and NF-κB.[5][8] Activated IRF3 and NF-κB translocate to the nucleus to induce the transcription of type I interferons and other pro-inflammatory cytokines and chemokines.

KIN1148_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound RIG_I_inactive RIG-I (inactive) This compound->RIG_I_inactive Binds RIG_I_active RIG-I (active/oligomerized) RIG_I_inactive->RIG_I_active Conformational Change & Oligomerization MAVS MAVS RIG_I_active->MAVS Activates TRAF3 TRAF3 MAVS->TRAF3 TRADD TRADD MAVS->TRADD TBK1_IKKi TBK1/IKKε TRAF3->TBK1_IKKi Recruits & Activates IKK_complex IKK Complex TRADD->IKK_complex Activates IRF3_inactive IRF3 TBK1_IKKi->IRF3_inactive Phosphorylates IRF3_active p-IRF3 (dimerized) IRF3_inactive->IRF3_active Dimerization Gene_Expression IFN-β & Pro-inflammatory Gene Expression IRF3_active->Gene_Expression Translocates & Induces Transcription IkB IκB IKK_complex->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Releases NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Activation NFkB_active->Gene_Expression Translocates & Induces Transcription

Caption: this compound activates the RIG-I signaling pathway.

Experimental Protocols

In Vitro Assay: Western Blot for IRF3 and NF-κB Phosphorylation

This protocol describes the detection of phosphorylated IRF3 and NF-κB (p65) in cell lysates following treatment with this compound, as an indicator of RIG-I pathway activation.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • Vehicle control (0.5% DMSO in culture medium)

  • Positive control (e.g., Sendai virus (SeV) at 40 HAU/mL)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-IRF3 (Ser396)

    • Rabbit anti-total IRF3

    • Rabbit anti-phospho-NF-κB p65 (Ser536)

    • Rabbit anti-total NF-κB p65

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed HEK293 cells in 6-well plates and grow to 80-90% confluency.

  • Treatment:

    • Treat cells with this compound at desired concentrations (e.g., 10 µM and 20 µM) for various time points (e.g., 0, 2, 4, 8, 12 hours).[5]

    • Include a vehicle control (0.5% DMSO) and a positive control (SeV infection).[5]

  • Cell Lysis:

    • At each time point, wash cells with ice-cold PBS.

    • Lyse cells in 100-200 µL of ice-cold lysis buffer.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (whole-cell extract).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts for all samples (e.g., 20-30 µg per lane).

    • Prepare samples with Laemmli sample buffer and heat at 95°C for 5 minutes.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. (Recommended dilutions should be optimized, but a starting point is 1:1000 for phospho-specific antibodies and total protein antibodies, and 1:5000 for β-actin).

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities to determine the levels of phosphorylated and total IRF3 and NF-κB.

Western_Blot_Workflow start Start: Seed Cells treatment Treat with this compound, Vehicle, or SeV start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Western Transfer (PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-IRF3, p-NFκB, total, β-actin) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection end End: Analyze Results detection->end

Caption: Western Blot workflow for analyzing protein phosphorylation.

In Vitro Assay: Human Dendritic Cell (DC) Maturation

This protocol outlines the procedure for assessing the ability of this compound to induce the maturation of human monocyte-derived dendritic cells (mo-DCs).

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Recombinant human GM-CSF

  • Recombinant human IL-4

  • This compound stock solution (10 mM in DMSO)

  • Positive control (e.g., LPS at 100 ng/mL)

  • Vehicle control (0.5% DMSO in culture medium)

  • FACS buffer (PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies for flow cytometry:

    • Anti-CD14

    • Anti-CD80

    • Anti-CD83

    • Anti-CD86

    • Anti-HLA-DR

  • Flow cytometer

Procedure:

  • Isolation of Monocytes:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Isolate CD14+ monocytes from PBMCs by positive selection using CD14 microbeads.

  • Differentiation of Immature DCs:

    • Culture the isolated monocytes in complete RPMI-1640 medium supplemented with GM-CSF (e.g., 50 ng/mL) and IL-4 (e.g., 50 ng/mL) for 5-7 days.

    • Replenish the medium with fresh cytokines every 2-3 days.

  • DC Maturation:

    • On day 7, harvest the immature DCs.

    • Resuspend the cells in fresh medium and plate in a 24-well plate.

    • Treat the immature DCs with this compound at various concentrations (e.g., 1-20 µM) for 18-24 hours.

    • Include a vehicle control (0.5% DMSO) and a positive control (LPS).

  • Flow Cytometry Analysis:

    • Harvest the treated DCs and wash with FACS buffer.

    • Stain the cells with a cocktail of fluorochrome-conjugated antibodies against CD14, CD80, CD83, CD86, and HLA-DR for 30 minutes on ice in the dark.

    • Wash the cells twice with FACS buffer.

    • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Data Analysis:

    • Gate on the live DC population based on forward and side scatter.

    • Analyze the expression levels (Mean Fluorescence Intensity, MFI) and the percentage of positive cells for the maturation markers (CD80, CD83, CD86, HLA-DR) and the monocyte marker (CD14, which should be downregulated upon maturation).

DC_Maturation_Workflow start Start: Isolate Human PBMCs monocyte_isolation Isolate CD14+ Monocytes start->monocyte_isolation dc_differentiation Differentiate into Immature DCs (GM-CSF + IL-4 for 7 days) monocyte_isolation->dc_differentiation dc_maturation Treat with this compound, LPS, or Vehicle (18-24 hours) dc_differentiation->dc_maturation staining Stain with Antibodies (CD14, CD80, CD83, CD86, HLA-DR) dc_maturation->staining flow_cytometry Flow Cytometry Analysis staining->flow_cytometry end End: Analyze DC Maturation Markers flow_cytometry->end

Caption: Workflow for assessing dendritic cell maturation.

In Vivo Mouse Study: Influenza Vaccine Adjuvant Efficacy

This protocol provides a general framework for evaluating the adjuvant effect of this compound with an influenza vaccine in a mouse model. Specific details such as mouse strain, vaccine dose, and challenge virus will depend on the experimental design.

Materials:

  • 6-8 week old female C57BL/6 mice

  • Influenza vaccine (e.g., split H1N1 or H5N1 vaccine)

  • This compound formulated for in vivo use (e.g., in a liposomal formulation)

  • Vehicle control (e.g., blank liposomes)

  • Lethal challenge dose of a mouse-adapted influenza virus

  • Anesthesia for intranasal challenge

  • Equipment for monitoring mouse weight and clinical signs

  • Materials for collecting blood (for serology) and tissues (for viral load determination)

Procedure:

  • Immunization:

    • Randomly assign mice to different treatment groups (e.g., Vaccine alone, Vaccine + this compound, this compound alone, Vehicle alone).

    • On day 0 (prime), immunize mice intramuscularly with the designated formulations. A typical dose of this compound is 50 µg per mouse.[3]

    • On day 21 (boost), administer a second immunization.

  • Challenge:

    • On day 35 (or 14 days post-boost), challenge the mice intranasally with a lethal dose of a relevant influenza virus strain under light anesthesia.

  • Monitoring:

    • Monitor the mice daily for weight loss and clinical signs of illness for 14 days post-challenge.

    • Euthanize mice that lose more than 25-30% of their initial body weight or show severe signs of distress.

  • Endpoint Analysis:

    • Survival: Record the percentage of surviving mice in each group over the 14-day observation period.

    • Serology: Collect blood samples at various time points (e.g., pre-challenge) to measure influenza-specific antibody titers (e.g., by ELISA or hemagglutination inhibition assay).

    • Viral Load: On a specific day post-challenge (e.g., day 4), euthanize a subset of mice from each group and collect lung tissue to determine the viral titer by plaque assay or qRT-PCR.

Troubleshooting

IssuePossible CauseSuggested Solution
Low/No Signal in Western Blot Inactive this compoundEnsure proper storage and handling of the compound. Use fresh aliquots.
Insufficient treatment time or concentrationPerform a dose-response and time-course experiment to optimize treatment conditions.
Ineffective antibodiesUse validated antibodies at the recommended dilutions. Include a positive control.
High Background in Western Blot Insufficient blocking or washingIncrease blocking time and/or use a different blocking agent. Increase the number and duration of washes.
Antibody concentration too highTitrate the primary and secondary antibodies to determine the optimal concentration.
Poor DC Maturation Low viability of monocytes/DCsHandle cells gently during isolation and culture. Ensure the quality of cytokines.
Insufficient this compound concentrationPerform a dose-response experiment to find the optimal concentration for DC maturation.
High Variability in In Vivo Studies Inconsistent administration of vaccine/adjuvantEnsure accurate and consistent injection volumes and techniques.
Variation in viral challenge doseCarefully titrate the challenge virus to ensure a consistent lethal dose.

Conclusion

This compound is a valuable research tool for studying innate immunity and for the development of novel vaccine adjuvants. Its well-defined mechanism of action as a RIG-I agonist provides a clear rationale for its immunomodulatory properties. The protocols and information provided in these application notes are intended to guide researchers in the effective use of this compound and to facilitate the generation of reproducible and meaningful data. For further information, please refer to the cited literature.

References

Troubleshooting & Optimization

KIN1148 Technical Support Center: Investigating Potential Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support resource is designed for researchers, scientists, and drug development professionals investigating the cellular effects of KIN1148. While this compound is primarily documented as a potent RIG-I agonist and vaccine adjuvant, this guide provides information and protocols for assessing its potential cytotoxic effects in various cell lines.

Important Note: As of late 2025, published literature primarily focuses on the immunostimulatory properties of this compound as a vaccine adjuvant.[1][2][3] There is a lack of publicly available data specifically detailing its direct cytotoxic effects or providing IC50 values in various cell lines. Therefore, the following FAQs, troubleshooting guides, and protocols are based on standard methodologies for cytotoxicity testing and the known mechanism of action of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

This compound is a small molecule agonist of the RIG-I-like receptor (RLR) pathway.[1][3] It directly binds to RIG-I, a cytosolic pattern recognition receptor, initiating a signaling cascade that leads to the activation of the transcription factors IRF3 (interferon regulatory factor 3) and NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).[1] This activation stimulates an innate immune response, mimicking a viral infection.[4]

Q2: In which cell lines has this compound been studied?

This compound has been evaluated in several cell types to characterize its immunostimulatory effects, including:

  • HEK293 cells: Used to demonstrate the phosphorylation of IRF3 and NFκB.

  • THP-1 (human monocytic) cells: Utilized to show a gene expression profile consistent with RIG-I activation.[1]

  • Human monocyte-derived dendritic cells (moDCs): this compound was shown to promote their maturation.[1]

Q3: Could the activation of the RIG-I pathway by this compound induce cytotoxicity?

While the primary role of RIG-I activation is to trigger an antiviral state, prolonged or hyper-activation of innate immune pathways can potentially lead to programmed cell death (apoptosis) in certain contexts. This is a plausible hypothesis to investigate, especially in tumor cell lines where such pathways may be dysregulated.

Q4: What are the recommended starting concentrations for in vitro cytotoxicity experiments with this compound?

For its adjuvant activity, this compound has been used at concentrations around 10-20 μM in cell culture.[1] When beginning cytotoxicity studies, it is advisable to perform a dose-response experiment with a broad range of concentrations (e.g., from nanomolar to high micromolar, such as 0.1 µM to 100 µM) to determine the effective range for your specific cell line.

Q5: How should I dissolve and store this compound?

This compound is typically dissolved in DMSO to create a stock solution. For example, a 10 mM stock solution in DMSO is common.[5] It is recommended to store the stock solution at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock in your cell culture medium. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments, as DMSO can be cytotoxic at higher concentrations.

Troubleshooting Guides

Cell Viability Assays (e.g., MTT, XTT, WST-1)
Problem Possible Cause(s) Suggested Solution(s)
High variability between replicate wells Inconsistent cell seeding, edge effects in the plate, improper mixing of reagents.Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. Ensure thorough but gentle mixing of assay reagents in each well.
No cytotoxic effect observed even at high concentrations Cell line is resistant to the compound's mechanism, insufficient incubation time, compound precipitation.Try a different cell line. Extend the incubation period (e.g., 48 or 72 hours). Visually inspect the wells under a microscope for any signs of compound precipitation. If precipitation occurs, consider using a different solvent or a lower top concentration.
High background in negative control wells Contamination of media or reagents, unhealthy cells at the time of seeding.Use fresh, sterile media and reagents. Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.
Vehicle control (DMSO) shows significant cytotoxicity DMSO concentration is too high.Keep the final DMSO concentration in the culture medium below 0.5%, and ideally at or below 0.1%. Ensure the vehicle control has the exact same DMSO concentration as the highest this compound dose wells.
LDH Release Assay
Problem Possible Cause(s) Suggested Solution(s)
Low signal in the "Maximum LDH Release" control Incomplete cell lysis, insufficient lysis reagent incubation time.Ensure the lysis reagent is added at the correct concentration and mixed well. Increase the incubation time with the lysis reagent as recommended by the kit manufacturer.
High background LDH release in untreated cells Cells were handled too roughly during seeding or media changes, cells were overgrown.Handle cells gently to avoid mechanical membrane damage. Seed cells at a density that prevents them from becoming over-confluent during the experiment.

Quantitative Data Summary (Templates)

As no public cytotoxicity data for this compound is available, the following tables are provided as templates for researchers to record their own findings.

Table 1: this compound IC50 Values Across Different Cell Lines

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
e.g., A549MTT48Enter your data
e.g., JurkatLDH Release24Enter your data
e.g., MCF-7Annexin V/PI72Enter your data

Table 2: Apoptosis Induction by this compound in [Cell Line Name]

TreatmentConcentration (µM)Incubation Time (hours)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control (DMSO)0.1%48Enter your dataEnter your data
This compound1048Enter your dataEnter your data
This compound5048Enter your dataEnter your data

Experimental Protocols & Workflows

Protocol 1: MTT Assay for Cell Viability

This protocol is a standard method to assess cell metabolic activity, which is often used as a proxy for cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells for vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Workflow for Assessing this compound Cytotoxicity

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Pathway Analysis A Dose-Response Screening (e.g., MTT Assay) Broad concentration range C Determine IC50 Values at 24h, 48h, 72h A->C B Select Cell Lines (e.g., Cancer vs. Normal) B->A D Apoptosis vs. Necrosis Assay (Annexin V / PI Staining) C->D Use concentrations around IC50 E Caspase Activity Assay (e.g., Caspase-3/7) D->E F Membrane Integrity Assay (LDH Release) D->F G Western Blot for Apoptotic Markers (e.g., Cleaved PARP, Bcl-2) D->G Confirm apoptosis F->G Correlate data H Confirm RIG-I Pathway Activation (p-IRF3, p-IκBα) H->G I Cell Cycle Analysis (Propidium Iodide Staining) H->I

Caption: Experimental workflow for investigating this compound cytotoxicity.

Signaling Pathway

This compound-Induced RIG-I Signaling Pathway

G cluster_nuc Nuclear Translocation This compound This compound RIGI Cytosolic RIG-I (Inactive) This compound->RIGI Binds RIGI_act RIG-I (Active Conformation) RIGI->RIGI_act Conformational Change MAVS MAVS (Mitochondrial Membrane) RIGI_act->MAVS Activates TRAFs TRAFs MAVS->TRAFs TBK1_IKKi TBK1 / IKKε TRAFs->TBK1_IKKi IKK IKK Complex TRAFs->IKK IRF3 IRF3 TBK1_IKKi->IRF3 Phosphorylates IkB IκB IKK->IkB Phosphorylates & Degrades pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus NFkB_dimer NF-κB (p65/p50) NFkB_dimer->Nucleus IkB->NFkB_dimer Releases Genes Transcription of Innate Immunity Genes (IFNs, Cytokines) Nucleus->Genes

Caption: this compound activates the RIG-I pathway leading to gene transcription.

References

KIN1148 Technical Support Center: Overcoming Poor Immune Response

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing KIN1148 to enhance immune responses in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work to improve immune response?

A1: this compound is a small molecule agonist of Interferon Regulatory Factor 3 (IRF3) that has been shown to function as a potent vaccine adjuvant.[1][2][3] It works by directly binding to the Retinoic acid-inducible gene I (RIG-I), a key pattern recognition receptor in the innate immune system.[4][5][6][7][8] This interaction triggers a signaling cascade that leads to the activation of both IRF3 and NF-κB transcription factors.[4][7][8] The activation of these pathways results in the production of various cytokines and chemokines, which in turn enhances the maturation and activation of dendritic cells (DCs), augments T cell responses, and boosts the production of neutralizing antibodies.[4][6][7] This ultimately leads to a more robust and protective immune response against pathogens like the influenza virus.[4][6]

Q2: In what experimental contexts has this compound been shown to be effective?

A2: this compound has primarily been demonstrated to be an effective adjuvant for influenza vaccines.[1][2][3][4][9] Studies have shown its ability to enhance the efficacy of both H1N1 and H5N1 influenza virus vaccines in murine models.[4][6] When co-administered with a vaccine, this compound helps to induce both humoral (antibody-mediated) and cellular (T cell-mediated) immunity.[4][9] It has also been shown to promote the maturation of human dendritic cells and augment human CD8+ T cell activation ex vivo.[4][6]

Q3: What is the recommended formulation and administration route for this compound in preclinical models?

A3: For in vivo studies in mice, this compound is often formulated in a lipid-based liposomal formulation.[4] A typical dose mentioned in the literature is 50 μg of this compound per dose, administered intramuscularly (i.m.) in combination with the vaccine.[2] The liposomal formulation helps to improve the solubility and pharmacokinetic properties of the compound.[4]

Troubleshooting Guide

Issue 1: Suboptimal activation of IRF3 or NF-κB pathways.

  • Possible Cause: Incorrect concentration of this compound.

    • Suggestion: Perform a dose-response curve to determine the optimal working concentration for your specific cell type and assay. Concentrations used in published studies range from 10µM to 20µM for in vitro experiments.[4]

  • Possible Cause: Poor solubility of this compound.

    • Suggestion: Ensure proper solubilization of this compound. It is soluble in DMSO.[1][5] For animal experiments, using a liposomal formulation is recommended to improve solubility and delivery.[4]

  • Possible Cause: Issues with the cell line.

    • Suggestion: The initial screening for this compound was conducted in Huh7 cells, which have a functional RLR signaling pathway but defective TLR and cytosolic DNA sensing pathways.[4] Ensure your chosen cell line has a functional RIG-I signaling pathway.

Issue 2: Lack of enhanced adjuvant effect with the vaccine.

  • Possible Cause: Inadequate vaccine dosage.

    • Suggestion: this compound has been shown to be effective with a suboptimal dose of the vaccine.[4][9] It is possible that the baseline vaccine dose is already inducing a maximal response, masking the adjuvant effect of this compound. Consider titrating the vaccine dose.

  • Possible Cause: Timing of administration.

    • Suggestion: In the described protocols, this compound is administered concurrently with the vaccine.[4] Ensure the co-administration protocol is followed precisely.

  • Possible Cause: Inappropriate animal model or immune readout.

    • Suggestion: The effectiveness of this compound has been well-documented in mouse models of influenza vaccination.[4][9] Ensure that the chosen animal model and the immunological endpoints being measured (e.g., neutralizing antibody titers, T cell responses) are appropriate to detect the adjuvant effect.

Data Presentation

Table 1: In Vitro Activity of this compound on Human Dendritic Cells

MarkerTreatmentFold Change in Mean Fluorescence Intensity (MFI) vs. DMSO
CD83This compound> 2.0
CD86This compound> 2.5

Data derived from flow cytometry analysis of human monocyte-derived dendritic cells treated with this compound for 18 hours.[4]

Table 2: Recommended Reagent Concentrations for In Vitro Assays

ReagentCell TypeConcentrationDuration
This compoundHEK293 cells10µM or 20µMUp to 12 hours
Sendai Virus (SeV)HEK293 cells40 HAU/mLUp to 12 hours
LPSHuman moDCsNot specified18 hours

Concentrations as reported in key publications for comparative analysis.[4]

Experimental Protocols

1. In Vivo Murine Influenza Vaccination and Challenge Model

  • Animals: C57BL/6J mice.[4]

  • Vaccine: Inactivated split influenza A virus (IAV-SV) vaccine (e.g., H1-SV or H5-SV).[4]

  • Adjuvant: this compound formulated in a liposome.[4]

  • Immunization:

    • Administer a single intramuscular (i.m.) injection of the IAV-SV vaccine combined with the this compound liposomal formulation. A typical dose is 50 μg of this compound.[2]

    • Include control groups: vaccine with PBS, vaccine with empty liposome (vehicle), and PBS alone.[4]

    • For some studies, a prime-boost strategy is employed with a boost immunization given on day 14.[4]

  • Challenge:

    • Thirty days post-immunization, challenge the mice intranasally with a lethal dose (e.g., 5x LD50) of the homologous IAV strain.[4]

  • Monitoring and Analysis:

    • Monitor mice daily for changes in body weight and clinical scores.[4]

    • At day 5 post-infection, a subset of mice can be euthanized to determine pulmonary virus titers by plaque assay.[4]

    • For immune response analysis, harvest serum, and draining lymph nodes 5 days after the boost to measure antibody responses (ELISA, hemagglutination inhibition) and IAV-specific T cell responses by flow cytometry.[4]

2. Human Dendritic Cell (DC) Maturation Assay

  • Cells: Human monocyte-derived dendritic cells (moDCs).[4]

  • Treatment:

    • Treat moDCs with this compound, DMSO (vehicle control), or LPS (positive control) for 18 hours.[4]

  • Analysis:

    • Analyze the expression of DC maturation markers (e.g., CD80, CD83, CD86) on the cell surface using flow cytometry.[4]

    • Express the results as fold change in mean fluorescence intensity (MFI) compared to the DMSO control.[4]

Visualizations

KIN1148_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound RIG_I RIG-I This compound->RIG_I Binds to MAVS MAVS RIG_I->MAVS Activates TBK1_IKKi TBK1/IKKε MAVS->TBK1_IKKi Recruits & Activates IKK_complex IKK Complex MAVS->IKK_complex Recruits & Activates IRF3 IRF3 TBK1_IKKi->IRF3 Phosphorylates IkB IκB IKK_complex->IkB Phosphorylates p_IRF3 p-IRF3 IRF3->p_IRF3 p_IRF3_dimer p-IRF3 Dimer p_IRF3->p_IRF3_dimer Dimerizes & Translocates NFkB p65/p50 (NF-κB) NFkB_nuc p65/p50 NFkB->NFkB_nuc Translocates p_IkB p-IκB IkB->p_IkB p_IkB->NFkB Releases Gene_Expression Cytokine & Chemokine Gene Expression p_IRF3_dimer->Gene_Expression Induces NFkB_nuc->Gene_Expression Induces

Caption: this compound signaling pathway.

Experimental_Workflow cluster_immunization Immunization Phase cluster_challenge Challenge Phase cluster_analysis Analysis Phase start Day 0: Prime Immunization (Vaccine + this compound) boost Day 14: Boost Immunization (Optional) start->boost challenge Day 30: Intranasal IAV Challenge start->challenge boost->challenge monitoring Daily: Monitor Weight & Clinical Score challenge->monitoring titer Day 35: Determine Pulmonary Virus Titer challenge->titer immune_response Day 19 (post-boost) or Day 35: Analyze Antibody & T-cell Responses challenge->immune_response

Caption: In vivo experimental workflow.

References

KIN1148 Technical Support Center: Stability and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of KIN1148 in solution. Below you will find troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound? this compound is a small-molecule agonist of Interferon Regulatory Factor 3 (IRF3) and Retinoic acid-inducible gene I (RIG-I).[1][2][3][4] It functions as a novel influenza vaccine adjuvant, designed to enhance vaccine efficacy by stimulating innate immunity.[1][3][5] this compound was developed as a medicinal chemistry-optimized analog of an earlier compound, KIN1000, with improved solubility and pharmacokinetic properties.[2]

Q2: What are the recommended solvents for dissolving this compound? this compound is soluble in Dimethyl sulfoxide (DMSO) but is reported to be insoluble in water and ethanol.[1] For best results, use fresh, high-quality, anhydrous DMSO, as moisture can significantly reduce the solubility of the compound.[1][5]

Q3: My this compound powder is not dissolving properly in DMSO. What should I do? If you are experiencing solubility issues, consider the following:

  • Use Fresh DMSO: Ensure you are using a new, unopened bottle of anhydrous (moisture-free) DMSO.[1][5]

  • Sonication: Gentle sonication can aid in the dissolution of this compound in DMSO.[3]

  • Concentration: Check the concentration you are trying to achieve. While some suppliers report solubility as high as 100 mg/mL, others suggest lower limits around 10.5-20 mg/mL.[1][3][5] It may be necessary to prepare a less concentrated stock solution.

Q4: I observed precipitation when diluting my this compound stock solution into aqueous media. How can I prevent this? This is a common issue due to this compound's poor aqueous solubility.[1] To minimize precipitation:

  • Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous medium as low as possible while ensuring it is sufficient to maintain solubility. A final concentration of 0.5% (v/v) DMSO is often used for in vitro treatments.[2]

  • Co-solvents and Surfactants: For in vivo preparations or challenging in vitro systems, a formulation including co-solvents like PEG300 and surfactants like Tween80 may be necessary.[1]

  • Immediate Use: Working solutions, especially those for in vivo use containing mixed solvents, should be prepared fresh and used immediately for optimal results.[1]

Q5: How should I store this compound powder and stock solutions? Proper storage is critical to maintain the integrity of this compound. Follow these guidelines:

  • Powder: Store the lyophilized powder at -20°C for long-term stability (up to 3 years).[1][3][5]

  • Stock Solutions: Prepare stock solutions in high-quality DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -80°C for up to 1-2 years.[1][3][5] Short-term storage at -20°C is also possible, but for a much shorter duration (1 month to 1 year).[1][5]

Data Summary

Table 1: this compound Physical and Chemical Properties

PropertyValueReference
Molecular Weight361.44 g/mol [1][3][5]
Chemical FormulaC19H11N3OS2[1][3][5]
AppearanceLight yellow to yellow solid[3][5]
CAS Number1428729-56-9[1][3][5]

Table 2: this compound Solubility Data

SolventReported SolubilityNotesReference
DMSO≥ 100 mg/mL (276.67 mM)Use fresh, anhydrous DMSO.[5]
DMSO20 mg/mL (55.33 mM)Sonication is recommended.[3]
DMSO10.5 mg/mL (29.05 mM)Moisture-absorbing DMSO reduces solubility.[1]
WaterInsoluble-[1]
EthanolInsoluble-[1]

Table 3: Recommended Storage Conditions

FormTemperatureDurationReference
Powder-20°C3 years[1][3][5]
In Solvent-80°C1-2 years[1][3][5]
In Solvent-20°C1 month - 1 year[1][5]

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Poor or Incomplete Dissolution in DMSO 1. Moisture in DMSO.2. Attempting a supersaturated solution.3. Insufficient agitation.1. Use a new, sealed vial of anhydrous, high-purity DMSO.[1][5]2. Prepare a stock solution within the lower reported solubility range (e.g., 10-20 mg/mL).[1][3]3. Apply gentle sonication to facilitate dissolution.[3]
Precipitation in Aqueous Media 1. Poor aqueous solubility of this compound.2. Final DMSO concentration is too low.3. Working solution prepared too far in advance.1. Ensure the final DMSO concentration is sufficient (e.g., 0.5% v/v for cell culture).[2]2. For in vivo studies, use a recommended formulation with co-solvents (PEG300, Tween80, Corn Oil).[1]3. Prepare working solutions fresh immediately before use.[1]
Inconsistent or Poor Experimental Results 1. Degradation of this compound due to improper storage.2. Loss of potency from repeated freeze-thaw cycles.3. Instability of the compound in the final experimental medium over time.1. Store powder and stock solutions at the recommended temperatures.[1][3][5]2. Aliquot stock solutions into single-use volumes to avoid freeze-thaw damage.[1]3. Minimize the incubation time of the compound in the final medium where possible and run appropriate time-course experiments.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

  • Equilibrate the this compound vial to room temperature before opening.

  • Based on the molecular weight of 361.44 g/mol , weigh out the desired amount of this compound powder. For 1 mg of this compound, you will need 276.67 µL of DMSO to make a 10 mM solution.

  • Add the appropriate volume of fresh, anhydrous DMSO to the powder.

  • Vortex briefly and/or sonicate gently until the solid is completely dissolved.[3]

  • Dispense into single-use aliquots.

  • Store aliquots at -80°C for long-term storage.[1][3][5]

Protocol 2: Preparation of In Vitro Working Solutions

  • Thaw a single-use aliquot of the this compound DMSO stock solution (e.g., 10 mM).

  • Perform serial dilutions in your cell culture medium to achieve the desired final concentration.

  • Ensure the final concentration of DMSO in the medium is low (typically ≤0.5%) to avoid solvent-induced artifacts.[2]

  • Include a vehicle control (medium with the same final concentration of DMSO) in your experiment.

  • Use the prepared working solutions immediately.

Protocol 3: Preparation of In Vivo Formulations (Example)

Caution: These formulations are for preclinical research only and should be used immediately after preparation.[1]

Formulation A (PEG300/Tween80/ddH₂O) [1]

  • Prepare a 5 mg/mL stock solution of this compound in fresh DMSO.

  • To prepare 1 mL of the final formulation, add 50 µL of the 5 mg/mL this compound stock to 400 µL of PEG300.

  • Mix thoroughly until the solution is clear.

  • Add 50 µL of Tween80 to the mixture and mix again until clear.

  • Add 500 µL of sterile double-distilled water (ddH₂O) to bring the final volume to 1 mL.

  • Mix and use the solution immediately for administration.

Formulation B (Corn Oil) [1]

  • Prepare a 50 mg/mL stock solution of this compound in fresh DMSO.

  • To prepare 1 mL of the final formulation, add 50 µL of the 50 mg/mL this compound stock to 950 µL of sterile corn oil.

  • Mix thoroughly to create a homogenous suspension.

  • Use the solution immediately for administration.

Visualizations

KIN1148_Signaling_Pathway This compound This compound RIGI RIG-I This compound->RIGI Binds & Activates MAVS MAVS RIGI->MAVS TBK1 TBK1/IKKε MAVS->TBK1 NFkB NF-κB MAVS->NFkB IRF3 IRF3 TBK1->IRF3 pIRF3 p-IRF3 (Active) IRF3->pIRF3 Phosphorylation Nucleus Nucleus pIRF3->Nucleus pNFkB p-NF-κB (Active) NFkB->pNFkB Phosphorylation pNFkB->Nucleus Genes Cytokine & Chemokine Genes Nucleus->Genes Upregulation

Caption: this compound binds and activates RIG-I, initiating a signaling cascade.

KIN1148_Workflow cluster_prep Preparation cluster_use Application Powder This compound Powder Stock DMSO Stock Solution (e.g., 10 mM) Powder->Stock DMSO Fresh Anhydrous DMSO DMSO->Stock Aliquots Single-Use Aliquots Stock->Aliquots Storage Store at -80°C Aliquots->Storage Dilution Dilute in Aqueous Medium Storage->Dilution Thaw One Aliquot Working Final Working Solution Dilution->Working Experiment Add to Experiment (In Vitro / In Vivo) Working->Experiment Use Immediately

Caption: Recommended workflow for preparing and using this compound solutions.

KIN1148_Troubleshooting Start This compound Fails to Dissolve in DMSO CheckDMSO Is the DMSO fresh and anhydrous? Start->CheckDMSO CheckConc Is concentration >20 mg/mL? CheckDMSO->CheckConc Yes UseNewDMSO Use a new vial of anhydrous DMSO CheckDMSO->UseNewDMSO No Sonicate Apply gentle sonication CheckConc->Sonicate No LowerConc Lower the target concentration CheckConc->LowerConc Yes UseNewDMSO->CheckConc Success Problem Resolved Sonicate->Success LowerConc->Sonicate ContactSupport Still issues? Contact Support Success->ContactSupport If not

Caption: Troubleshooting flowchart for this compound solubility issues in DMSO.

References

KIN1148 Technical Support Center: Troubleshooting Unexpected Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential challenges and unexpected results during experiments with KIN1148, a novel small-molecule agonist of Retinoic acid-inducible gene I (RIG-I).[1][2][3] this compound functions as a potent vaccine adjuvant by activating innate immune responses through the RIG-I pathway, leading to the induction of IRF3 and NF-κB signaling.[1][2][4]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during this compound experiments in a question-and-answer format.

Issue 1: Lower than expected or no IRF3 activation (e.g., no nuclear translocation or downstream gene expression).

  • Question: We are not observing the expected IRF3 activation after treating our cells with this compound. What could be the cause?

  • Answer: Several factors can contribute to suboptimal IRF3 activation. Consider the following troubleshooting steps:

    • Cell Line Suitability: Confirm that your cell line has a functional RIG-I signaling pathway. The initial discovery of this compound's precursor was in Huh7 cells, which have a functional RLR signaling pathway but defective TLR and cytosolic DNA sensing pathways.[1] Not all cell lines express the necessary components of this pathway at sufficient levels.

    • This compound Preparation and Storage: this compound is typically dissolved in DMSO.[5] Ensure that the DMSO is fresh and anhydrous, as moisture can reduce solubility.[5] The stock solution should be stored at -80°C for long-term stability (up to 2 years) or -20°C for shorter periods (up to 1 year).[6] Repeated freeze-thaw cycles should be avoided.

    • Working Concentration: The optimal concentration of this compound can vary between cell types. It is recommended to perform a dose-response curve to determine the ideal concentration for your specific experimental setup.[2]

    • Incubation Time: The kinetics of IRF3 activation can vary. A time-course experiment should be conducted to identify the peak time for IRF3 nuclear translocation and downstream gene expression.

    • Mycoplasma Contamination: Mycoplasma can interfere with innate immune signaling pathways. Regularly test your cell cultures for mycoplasma contamination.

Issue 2: High background or non-specific activation in control (DMSO-treated) cells.

  • Question: Our negative control cells (treated with DMSO vehicle) are showing significant background activation of the IRF3 pathway. Why is this happening?

  • Answer: High background in control cells can confound results. Here are some potential causes and solutions:

    • DMSO Quality and Concentration: Use a high-purity, sterile-filtered DMSO. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to minimize solvent-induced stress and off-target effects.

    • Cell Culture Conditions: Over-confluent or stressed cells can exhibit higher basal levels of signaling pathway activation. Ensure cells are healthy, in the logarithmic growth phase, and plated at an appropriate density.

    • Contamination: Bacterial or fungal contamination can activate innate immune pathways. Visually inspect cultures and perform routine sterility testing.

Issue 3: Inconsistent results between experimental replicates.

  • Question: We are observing significant variability in our results across different wells or experiments. How can we improve reproducibility?

  • Answer: Inconsistent results are a common challenge in cell-based assays.[7] The following factors should be carefully controlled:

    • Cell Seeding Density: Ensure uniform cell seeding across all wells of your microplate. Inconsistent cell numbers will lead to variability in the response to this compound.

    • Compound Addition: Ensure accurate and consistent addition of this compound to each well. Use calibrated pipettes and mix gently but thoroughly.

    • Incubation Conditions: Maintain consistent temperature, humidity, and CO2 levels in the incubator throughout the experiment.

    • Assay Timing: Perform all steps of the assay, from cell treatment to signal detection, at consistent time points for all replicates.

Issue 4: Unexpected cytotoxicity at effective concentrations.

  • Question: this compound is causing significant cell death in our experiments at concentrations required for IRF3 activation. Is this expected?

  • Answer: While this compound is designed as an immune agonist, high concentrations or prolonged exposure can potentially lead to cytotoxicity in some cell lines.

    • Determine the Cytotoxic Threshold: Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your functional assays to determine the concentration range where this compound is non-toxic to your specific cells.

    • Optimize Incubation Time: It may be possible to achieve sufficient IRF3 activation with a shorter incubation time that minimizes cytotoxicity.

    • Cell Line Sensitivity: Some cell lines may be inherently more sensitive to perturbations of innate immune pathways. Consider testing a different cell line if cytotoxicity remains an issue.

Data Presentation

Table 1: Solubility of this compound

SolventConcentration
DMSO10.5 mg/mL (29.05 mM)[5]
DMSO (with sonication)20 mg/mL (55.33 mM)[2]

Note: Moisture-absorbing DMSO can reduce solubility. It is recommended to use fresh DMSO.[5]

Table 2: Recommended Storage Conditions for this compound Stock Solutions

TemperatureDuration
-80°C2 years[6]
-20°C1 year[6]

Experimental Protocols

1. IRF3 Nuclear Translocation Assay (Immunofluorescence)

This protocol outlines the steps to visualize the translocation of IRF3 from the cytoplasm to the nucleus upon this compound stimulation.

  • Cell Seeding: Seed cells on sterile glass coverslips in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Cell Treatment: The following day, treat the cells with the desired concentrations of this compound or DMSO vehicle control for the predetermined optimal time.

  • Fixation: Gently wash the cells with Phosphate Buffered Saline (PBS) and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells three times with PBS and block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for IRF3 diluted in 1% BSA in PBS overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.

  • Nuclear Staining: Wash the cells three times with PBS and counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

  • Mounting and Imaging: Wash the cells three times with PBS, mount the coverslips onto microscope slides with an anti-fade mounting medium, and visualize using a fluorescence microscope.

2. Cytokine/Chemokine Profiling (ELISA or Multiplex Assay)

This protocol describes the measurement of cytokine and chemokine production in response to this compound treatment.

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound or DMSO as described above.

  • Supernatant Collection: After the desired incubation period, centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to pellet the cells. Carefully collect the supernatant without disturbing the cell layer.

  • Cytokine Measurement: Analyze the supernatant for the presence of specific cytokines and chemokines (e.g., CCL2, CCL3, CCL4, CCL7, CXCL10, IL-1β, IL-8) using a commercially available ELISA kit or a multiplex bead-based assay according to the manufacturer's instructions.[4]

  • Data Analysis: Generate a standard curve using the provided recombinant cytokine standards. Use the standard curve to calculate the concentration of the target cytokine in your samples.

Visualizations

KIN1148_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound RIG_I RIG-I This compound->RIG_I Binds & Activates (non-canonical) MAVS MAVS RIG_I->MAVS Activates TRAF3 TRAF3 MAVS->TRAF3 IKK_complex IKK Complex MAVS->IKK_complex Activates TBK1_IKKi TBK1/IKKε TRAF3->TBK1_IKKi IRF3 IRF3 TBK1_IKKi->IRF3 Phosphorylates IRF3_dimer IRF3 Dimer IRF3_nuc IRF3 Dimer IRF3_dimer->IRF3_nuc Translocates IRF3->IRF3_dimer Dimerizes NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates I_kappa_B IκB IKK_complex->I_kappa_B Phosphorylates I_kappa_B->NFkB Releases Gene_Expression Antiviral & Inflammatory Gene Expression IRF3_nuc->Gene_Expression NFkB_nuc->Gene_Expression

Caption: this compound non-canonically activates RIG-I, leading to IRF3 and NF-κB activation.

Experimental_Workflow cluster_assays Assays start Start cell_prep Cell Preparation (Seeding & Culture) start->cell_prep treatment Treatment (this compound or Vehicle) cell_prep->treatment incubation Incubation (Time-course & Dose-response) treatment->incubation data_collection Data Collection incubation->data_collection if_assay Immunofluorescence (IRF3 Translocation) data_collection->if_assay elisa_assay ELISA/Multiplex (Cytokine Profiling) data_collection->elisa_assay cyto_assay Cytotoxicity Assay (e.g., MTT) data_collection->cyto_assay analysis Data Analysis end End analysis->end if_assay->analysis elisa_assay->analysis cyto_assay->analysis

Caption: A general workflow for in vitro experiments involving this compound.

References

Technical Support Center: Enhancing KIN1148 In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for KIN1148. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and optimizing the in vivo efficacy of this compound, a novel small-molecule RIG-I agonist and IRF3 activator used as a vaccine adjuvant.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small-molecule agonist of the RIG-I-like receptor (RLR) pathway that activates Interferon Regulatory Factor 3 (IRF3).[1][2][3][4] It functions as a potent vaccine adjuvant, enhancing both humoral and T-cell mediated immune responses.[5][6] this compound directly binds to RIG-I, inducing a conformational change that leads to downstream signaling and the production of type I interferons and other pro-inflammatory cytokines.[5][7] This activation of the innate immune system helps to amplify the adaptive immune response to co-administered antigens.

Q2: What are the key applications of this compound?

A2: The primary application of this compound is as a vaccine adjuvant, particularly for influenza vaccines.[1][3][5][6] Studies have demonstrated its ability to enhance the protective efficacy of vaccines against lethal challenges with influenza A virus (H1N1 and H5N1 subtypes) in murine models.[5][8] It has also been evaluated for its potential in flavivirus vaccine platforms, such as West Nile virus.[2]

Q3: What is the recommended formulation for this compound for in vivo studies?

A3: this compound is a lipophilic compound with limited aqueous solubility. Therefore, a standard aqueous solution is not recommended. Liposomal formulations have been shown to significantly increase its adjuvant activity in vivo. For basic research, formulations using vehicles such as a mix of DMSO, PEG300, Tween 80, and water, or a suspension in carboxymethylcellulose sodium (CMC-Na) or corn oil have also been described.[1] The choice of formulation can significantly impact bioavailability and efficacy.

Q4: How should this compound be stored?

A4: As a powder, this compound should be stored at -20°C for up to three years. In solvent, it should be stored at -80°C for up to one year.[2][3] It is advisable to prepare fresh working solutions for each experiment to ensure optimal activity.[1]

Troubleshooting Guide

This guide addresses common issues that may arise during in vivo experiments with this compound.

Issue 1: Suboptimal or No Enhancement of Immune Response

Possible Cause 1: Inadequate Formulation or Poor Bioavailability

  • Troubleshooting Steps:

    • Verify Formulation: this compound's lipophilicity and low aqueous solubility are critical factors.[3] Ensure the formulation is appropriate for the route of administration. For systemic administration, a liposomal formulation is recommended to improve solubility and delivery. For oral administration, a suspension in CMC-Na may be suitable.[1]

    • Check for Precipitation: After preparing the formulation, visually inspect for any precipitation. If precipitation is observed, the compound may not be fully solubilized, leading to a lower effective dose. Sonication may be recommended for some formulations.[2]

    • Optimize Vehicle Components: If using a custom formulation, the ratio of solvents and surfactants can be critical. For example, a common vehicle for poorly soluble compounds is a mixture of DMSO, PEG300, Tween 80, and saline. The percentages of each component may need to be optimized for this compound.

Possible Cause 2: Inappropriate Route of Administration

  • Troubleshooting Steps:

    • Consider the Target Immune Response: The route of administration can significantly influence the type and magnitude of the immune response.[1][9] For inducing robust CD8+ T-cell responses with some adjuvants, intraperitoneal (i.p.) or intranasal routes may be more effective than subcutaneous (s.c.) or intramuscular (i.m.) injections.[1]

    • Review Relevant Literature: Examine studies with similar adjuvants to determine the most effective routes of administration for the desired immunological outcome. For this compound as a flu vaccine adjuvant, intramuscular immunization has been used.[5]

Possible Cause 3: Suboptimal Dosing Regimen

  • Troubleshooting Steps:

    • Perform a Dose-Response Study: The optimal dose of this compound may vary depending on the animal model, the specific antigen, and the desired level of immune activation. Conduct a pilot study with a range of doses to determine the optimal concentration for your experimental setup.

    • Evaluate the Dosing Schedule: The timing of this compound administration relative to the antigen is crucial. It is typically administered concurrently with the vaccine. For prime-boost vaccination strategies, this compound should be included in both the priming and boosting doses.[4][6]

Possible Cause 4: Host Factors and Resistance Mechanisms

  • Troubleshooting Steps:

    • Consider Viral Evasion Mechanisms: Some viruses have evolved mechanisms to antagonize the RIG-I signaling pathway.[2][6] This could potentially dampen the effect of this compound. Understanding the interplay between the specific pathogen or antigen and the RIG-I pathway is important.

    • Assess Baseline Immune Status: The age, sex, and baseline immune status of the experimental animals can influence their response to adjuvants. Ensure that animals in all experimental groups are age- and sex-matched.

Issue 2: High Variability Between Animals or Experiments

Possible Cause 1: Inconsistent Formulation Preparation

  • Troubleshooting Steps:

    • Standardize Formulation Protocol: Ensure that the formulation is prepared consistently for every experiment. This includes using the same source and lot of reagents, the same equipment, and the same preparation procedure.

    • Quality Control of the Formulation: If possible, perform analytical tests to confirm the concentration and homogeneity of this compound in the formulation before each experiment. Techniques like HPLC can be used for this purpose.[5]

Possible Cause 2: Batch-to-Batch Variability of this compound

  • Troubleshooting Steps:

    • Source from a Reputable Supplier: Ensure that this compound is purchased from a supplier that provides a certificate of analysis with purity data.

    • Test New Batches: Before starting a large-scale experiment, it is advisable to test a new batch of this compound in a small pilot study to ensure it performs consistently with previous batches.

Possible Cause 3: Technical Variability in Administration

  • Troubleshooting Steps:

    • Standardize Administration Technique: Ensure that the person administering the treatment is well-trained and uses a consistent technique for all animals. For injections, the site, depth, and speed of injection should be standardized.

    • Accurate Dosing: Use properly calibrated equipment to ensure that each animal receives the correct dose.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentrationNotes
DMSO10.5 mg/mL (29.05 mM)[1]Moisture-absorbing DMSO reduces solubility. Use fresh DMSO.[1]
DMSO20 mg/mL (55.33 mM)[2]Sonication is recommended.[2]

Table 2: Example In Vivo Formulation for this compound

Administration RouteVehicle CompositionFinal this compound ConcentrationReference
OralCMC-Na solution≥5 mg/mL[1]
Injection5% DMSO, 40% PEG300, 5% Tween80, 50% ddH₂ONot specified, prepared from a 5 mg/mL DMSO stock[1]
Injection5% DMSO, 95% Corn oilNot specified, prepared from a 50 mg/mL DMSO stock[1]
IntramuscularLiposomal formulationNot specified[5]

Experimental Protocols

Protocol 1: Preparation of a Liposomal Formulation of this compound

Note: The precise lipid composition and preparation method for the liposomal formulation used in published studies are proprietary. The following is a general protocol for preparing liposomes for in vivo use.

  • Materials:

    • This compound

    • Phospholipids (e.g., DSPC, DMPC)

    • Cholesterol

    • Chloroform

    • Phosphate-buffered saline (PBS), sterile

    • Rotary evaporator

    • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Procedure:

    • Dissolve this compound, phospholipids, and cholesterol in chloroform in a round-bottom flask. The molar ratio of the components should be optimized.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with sterile PBS by vortexing. This will form multilamellar vesicles (MLVs).

    • To create small unilamellar vesicles (SUVs) of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm). This should be done multiple times (e.g., 10-20 passes).

    • The resulting liposomal suspension should be stored at 4°C and used within a specified period. Stability should be assessed.[6]

Protocol 2: In Vivo Efficacy Assessment in a Murine Influenza Vaccine Model
  • Animals:

    • Female C57BL/6 mice, 6-8 weeks old.

  • Immunization:

    • Prepare the vaccine formulation by mixing a suboptimal dose of a split influenza virus vaccine (e.g., H1N1 A/California/07/2009) with the this compound formulation or a vehicle control.

    • Immunize mice via the intramuscular (i.m.) route with 50 µL of the vaccine preparation.

    • For a prime-boost regimen, administer a booster immunization 21 or 28 days after the primary immunization.[4][6]

  • Challenge:

    • At a specified time point after the final immunization (e.g., 35 days), challenge the mice with a lethal dose of a mouse-adapted influenza virus (e.g., 5x LD50) via the intranasal route.[4][5]

  • Efficacy Readouts:

    • Survival and Morbidity: Monitor the mice daily for survival and weight loss for 14-21 days post-challenge.[4]

    • Viral Titer: At specific time points post-challenge (e.g., day 4), euthanize a subset of mice and collect lung tissue to determine viral titers by plaque assay or qPCR.[6]

    • Antibody Response: Collect blood samples at various time points after immunization to measure influenza-specific antibody titers (e.g., IgG, IgG1, IgG2a) by ELISA and hemagglutination inhibition (HAI) assay.[6]

    • T-cell Response: At the end of the study, isolate splenocytes or lung-draining lymph node cells and re-stimulate them ex vivo with the vaccine antigen or specific viral peptides to measure cytokine production (e.g., IFN-γ, IL-4, IL-10) by ELISpot or intracellular cytokine staining.[6]

Visualizations

KIN1148_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound RIGI RIG-I (inactive) This compound->RIGI Binds to RIG-I RIGI_active RIG-I (active) (Conformational Change) RIGI->RIGI_active Activation MAVS MAVS RIGI_active->MAVS Activates TBK1 TBK1/IKKε MAVS->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IRF3_P p-IRF3 (Dimer) IRF3->IRF3_P Dimerization IRF3_P_nuc p-IRF3 IRF3_P->IRF3_P_nuc Translocation ISRE ISRE IRF3_P_nuc->ISRE Binds to IFN Type I IFN & ISG Expression ISRE->IFN Induces

Caption: this compound signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Efficacy Analysis Formulation Prepare this compound Formulation Vaccine Prepare Vaccine Mix (Antigen + Adjuvant) Formulation->Vaccine Immunization Immunize Mice (e.g., i.m.) Vaccine->Immunization Boost Booster Immunization (Day 21/28) Immunization->Boost Antibody Measure Antibody Response (ELISA, HAI) Immunization->Antibody Challenge Lethal Viral Challenge (Day 35) Boost->Challenge Boost->Antibody Monitor Monitor Survival & Weight Loss Challenge->Monitor Titer Measure Lung Viral Titer Challenge->Titer Tcell Measure T-cell Response (ELISpot) Challenge->Tcell

Caption: In vivo efficacy experimental workflow.

Troubleshooting_Logic cluster_formulation Formulation Issues cluster_protocol Protocol Issues cluster_solutions Potential Solutions Start Suboptimal In Vivo Efficacy CheckFormulation Inadequate Formulation? Start->CheckFormulation CheckVariability Batch-to-Batch Variability? Start->CheckVariability CheckRoute Incorrect Route of Administration? Start->CheckRoute CheckDose Suboptimal Dose or Schedule? Start->CheckDose CheckSolubility Poor Solubility? CheckFormulation->CheckSolubility OptimizeFormulation Optimize Formulation (e.g., Liposomes) CheckSolubility->OptimizeFormulation QC Implement QC for Formulation & Compound CheckVariability->QC OptimizeRoute Test Alternative Routes (e.g., i.p., intranasal) CheckRoute->OptimizeRoute DoseResponse Perform Dose-Response Study CheckDose->DoseResponse

Caption: Troubleshooting logic for this compound efficacy.

References

KIN1148 Technical Support Center: Investigating Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing KIN1148. The following information addresses potential off-target effects and provides troubleshooting strategies for unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the known primary mechanism of action for this compound?

A1: this compound is a small molecule agonist of Interferon Regulatory Factor 3 (IRF3).[1][2][3][4] It functions by directly binding to the Retinoic acid-inducible gene I (RIG-I), a cytosolic pattern recognition receptor.[5][6] This interaction triggers a signaling cascade that leads to the activation of IRF3 and NF-κB, resulting in the induction of an innate immune response.[6][7] this compound has been primarily investigated as an adjuvant for vaccines, particularly against influenza virus.[1][2][5]

Q2: Are there any known off-target effects of this compound?

A2: To date, published literature has not reported a comprehensive off-target profile for this compound, including broad-panel kinase selectivity data. The primary focus of existing research has been on its on-target activity as a RIG-I agonist. Therefore, users should be aware of the potential for uncharacterized off-target activities and consider experimental validation if unexpected results are observed.

Q3: What are the potential consequences of off-target effects?

Q4: My cells are showing a phenotype that is not consistent with RIG-I/IRF3 activation after this compound treatment. How can I begin to troubleshoot this?

A4: First, verify the activation of the intended pathway by measuring the expression of IRF3-dependent genes (e.g., ISG54, OASL) or the nuclear translocation of IRF3.[3] If the on-target pathway is activated but you still observe unexpected phenotypes, consider the possibility of off-target effects. A logical next step would be to perform a dose-response experiment to see if the unexpected phenotype tracks with the concentration of this compound. You may also consider using a structurally related but inactive analog of this compound as a negative control, if available.

Troubleshooting Guide: Unexpected Experimental Results

If you encounter experimental outcomes that are not readily explained by the known on-target activity of this compound, the following guide provides a structured approach to investigate potential off-target effects.

Observed Issue Potential Cause (Off-Target Related) Recommended Action
Unexpected Cell Death or Toxicity This compound may be inhibiting a critical kinase or other protein required for cell viability.1. Perform a dose-response curve to determine the EC50 for the toxicity. 2. Compare the toxicity profile in cells with and without a functional RIG-I pathway (e.g., using RIG-I knockout cells) to distinguish on-target from potential off-target toxicity. 3. Consider a broad kinase screen to identify potential off-target kinases.
Modulation of a Signaling Pathway Unrelated to IRF3/NF-κB This compound could be directly or indirectly interacting with components of other signaling pathways.1. Use pathway-specific inhibitors or activators to dissect the unexpected signaling events. 2. Employ phosphoproteomics or other global profiling techniques to identify aberrantly activated pathways. 3. Perform a kinome-wide selectivity profiling assay.
Inconsistent Results Across Different Cell Types The expression levels of potential off-target proteins may vary between cell lines, leading to differential effects.1. Characterize the expression of key proteins in the relevant signaling pathways in your cell lines of interest. 2. If a potential off-target is identified, validate its expression in the cell types showing the unexpected phenotype.
Discrepancy Between in vitro and in vivo Results Off-target effects may be more pronounced in vivo due to metabolism of this compound or interactions with a more complex biological system.1. Analyze potential metabolites of this compound for off-target activity. 2. If a specific off-target is suspected, assess its relevance in the in vivo model.

Key Experimental Protocols for Investigating Off-Target Effects

1. Kinase Selectivity Profiling

To assess the potential for this compound to inhibit or activate kinases in an off-target manner, a broad-panel kinase selectivity screen is recommended. Several contract research organizations (CROs) offer these services.

  • Methodology: These assays typically measure the ability of a compound to inhibit the activity of a large panel of recombinant kinases. The activity is often measured by quantifying the phosphorylation of a substrate, frequently using a radiometric assay (e.g., ³³P-ATP) or a fluorescence-based method.

  • Data Presentation: Results are usually presented as the percent inhibition at a fixed concentration of this compound (e.g., 1 µM and 10 µM) against a panel of kinases. Follow-up dose-response curves are then generated for any "hits" to determine the IC50 value.

Example Data Table (Hypothetical Kinase Selectivity Data for this compound)

Kinase% Inhibition at 1 µM this compound% Inhibition at 10 µM this compoundIC50 (µM)
RIG-I (On-Target) N/A (Agonist)N/A (Agonist)N/A
Kinase A2%5%> 100
Kinase B65%95%0.8
Kinase C10%25%> 50
Kinase D8%15%> 50

In this hypothetical example, this compound shows significant inhibitory activity against "Kinase B," suggesting a potential off-target interaction that warrants further investigation.

2. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in a cellular context. It can be used to validate suspected off-target interactions identified from screens or to discover novel targets in an unbiased manner.

  • Methodology: The principle of CETSA is that a protein's thermal stability is altered upon ligand binding. Cells are treated with the compound of interest (this compound) or a vehicle control and then heated to a range of temperatures. The soluble fraction of proteins at each temperature is then analyzed by techniques such as Western blotting (for a specific target) or mass spectrometry (for proteome-wide analysis). A shift in the melting curve of a protein in the presence of the compound indicates a direct interaction.

3. Proteomic and Phosphoproteomic Profiling

To obtain an unbiased view of how this compound affects cellular signaling, global proteomic and phosphoproteomic analyses can be performed.

  • Methodology: Cells are treated with this compound, and changes in protein abundance or phosphorylation status are quantified using mass spectrometry-based techniques. This can reveal the activation or inhibition of entire signaling pathways that may be downstream of an off-target interaction.

Visualizing Workflows and Pathways

Signaling Pathway of this compound's On-Target Action

KIN1148_On_Target_Pathway This compound This compound RIGI RIG-I This compound->RIGI Binds to MAVS MAVS RIGI->MAVS Activates TBK1_IKKi TBK1/IKKε MAVS->TBK1_IKKi Recruits & Activates NFkB_pathway NF-κB Pathway MAVS->NFkB_pathway Activates IRF3 IRF3 (inactive) TBK1_IKKi->IRF3 Phosphorylates IRF3_P IRF3-P (active dimer) IRF3->IRF3_P Nucleus Nucleus IRF3_P->Nucleus Translocates to ISGs Interferon-Stimulated Genes (e.g., ISG54, OASL) Nucleus->ISGs Induces Transcription of Proinflammatory_Cytokines Pro-inflammatory Cytokines NFkB_pathway->Proinflammatory_Cytokines Induces Transcription of

Caption: On-target signaling pathway of this compound via RIG-I activation.

Experimental Workflow for Investigating Off-Target Effects

Off_Target_Workflow Start Unexpected Experimental Phenotype Observed VerifyOnTarget Verify On-Target Pathway Activation (e.g., IRF3 nuclear translocation, ISG expression) Start->VerifyOnTarget DoseResponse Perform Dose-Response Curve of Unexpected Phenotype VerifyOnTarget->DoseResponse KinaseScreen Broad-Panel Kinase Selectivity Screen DoseResponse->KinaseScreen CETSA Cellular Thermal Shift Assay (CETSA) DoseResponse->CETSA Proteomics Global Proteomics/ Phosphoproteomics DoseResponse->Proteomics IdentifyHits Identify Potential Off-Targets KinaseScreen->IdentifyHits CETSA->IdentifyHits Proteomics->IdentifyHits ValidateHits Validate Hits using Orthogonal Assays (e.g., siRNA/CRISPR, specific inhibitors) IdentifyHits->ValidateHits Conclusion Determine if Phenotype is On-Target, Off-Target, or a Combination ValidateHits->Conclusion

Caption: A logical workflow for the investigation of potential off-target effects.

References

Modifying KIN1148 administration for better results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively administering KIN1148 for optimal experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule agonist of Retinoic acid-inducible gene I (RIG-I).[1][2] It directly binds to RIG-I, inducing its self-oligomerization and activating downstream signaling pathways, even in the absence of RNA and ATP.[1] This leads to the activation of Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor kappa B (NF-κB), resulting in the expression of target genes, including immunomodulatory cytokines and chemokines.[1][2]

Q2: What are the main applications of this compound in research?

A2: this compound is primarily investigated as a vaccine adjuvant, particularly for influenza vaccines.[3][4][5] It has been shown to enhance both neutralizing antibody and T cell responses.[1][6] Its ability to stimulate innate immunity also makes it a tool for studying the RIG-I signaling pathway and its role in antiviral responses.[7]

Q3: How should this compound be stored?

A3: For long-term storage, this compound powder should be kept at -20°C for up to three years. In solvent, it should be stored at -80°C for up to one year.[7] Stock solutions at -80°C are stable for up to two years.[4]

Q4: Is this compound soluble in aqueous solutions?

A4: this compound is insoluble in water and ethanol.[3] It is typically dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.[3][7] For in vivo studies, specific formulations are required to ensure its bioavailability.

Troubleshooting Guides

Issue 1: Suboptimal or No IRF3/NF-κB Activation in vitro
Possible Cause Troubleshooting Step
Incorrect this compound Concentration Determine the optimal concentration through a dose-response curve. It is often recommended to start with a concentration 5-10 times the reported IC50 or Ki values.[7]
Cell Permeability Issues The accessibility of this compound to its intracellular target, RIG-I, can be cell-type dependent. Ensure the chosen cell line has a functional RIG-I signaling pathway.
Incorrect Incubation Time Perform a time-course experiment to identify the optimal incubation time for maximal activation.[7]
Degraded this compound Ensure this compound has been stored correctly. Prepare fresh stock solutions from powder if degradation is suspected.
Issues with Assay For Western blotting to detect phosphorylation, ensure the use of appropriate phosphospecific antibodies and that the detection of total and phosphorylated protein is done on separate identical gels.[8] For reporter assays, verify the functionality of the reporter construct.
Issue 2: Poor Solubility and Precipitation During Experiment
Possible Cause Troubleshooting Step
Use of Old DMSO Moisture-absorbing DMSO can reduce the solubility of this compound. Always use fresh, anhydrous DMSO to prepare stock solutions.[3]
Precipitation in Aqueous Media This compound is insoluble in water. When diluting the DMSO stock solution in aqueous media for cell-based assays, ensure the final DMSO concentration is compatible with your cells and does not cause precipitation. It may be necessary to use a very low final concentration of this compound.
Improper Formulation for in vivo Use For in vivo experiments, a simple aqueous dilution of the DMSO stock is not suitable. A specific formulation, such as a liposomal preparation or a solution with co-solvents, is necessary.
Issue 3: Inconsistent Results in in vivo Studies
Possible Cause Troubleshooting Step
Inadequate Formulation Due to its poor solubility, this compound requires a specialized formulation for in vivo administration to ensure bioavailability. Liposomal formulations have been used successfully.[4][5] Alternatively, a formulation with co-solvents like PEG300 and Tween80 can be prepared.
Improper Administration of Formulation For in vivo formulations, such as those containing PEG300 and Tween80, the mixed solution should be used immediately for optimal results.[3] Ensure proper mixing and administration techniques.
Variability in Animal Models Ensure consistency in the age, weight, and strain of the animals used in your experiments.

Data Presentation

Table 1: this compound Properties and Storage Recommendations

PropertyValueSource
Molecular Weight361.44 g/mol [3]
Solubility
DMSO≥ 10.5 mg/mL (29.05 mM)[3]
WaterInsoluble[3]
EthanolInsoluble[3]
Storage (Powder)
-20°CUp to 3 years[7]
4°CUp to 2 years[4]
Storage (in Solvent)
-80°CUp to 2 years[4]
-20°CUp to 1 year[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Use fresh, anhydrous DMSO to prepare the stock solution.[3]

  • Weigh the desired amount of this compound powder.

  • Add the appropriate volume of DMSO to achieve the desired concentration (e.g., 10.5 mg/mL).[3]

  • If necessary, sonication is recommended to aid dissolution.[7]

  • Store the stock solution at -80°C.[4][7]

Protocol 2: In Vitro IRF3/NF-κB Activation Assay
  • Cell Culture: Plate cells (e.g., HEK293) at an appropriate density in a multi-well plate.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 10 or 20 μM) for different time points. Include a vehicle control (DMSO) and a positive control (e.g., Sendai virus infection).[1]

  • Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer.

  • Western Blot Analysis:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated IRF3, total IRF3, phosphorylated NF-κB p65, and total NF-κB p65.[1]

    • Use a suitable loading control (e.g., GAPDH).

    • Incubate with the appropriate secondary antibodies and visualize the protein bands.

Protocol 3: Preparation of this compound Formulation for In Vivo Oral Administration

This protocol is an example and may need optimization for your specific application.

  • Prepare a stock solution of this compound in DMSO (e.g., 5 mg/mL).[3]

  • In a sterile tube, add 400 μL of PEG300.

  • To the PEG300, add 50 μL of the clarified this compound DMSO stock solution and mix until the solution is clear.[3]

  • Add 50 μL of Tween80 to the mixture and mix until clear.[3]

  • Add 500 μL of sterile ddH₂O to bring the final volume to 1 mL.[3]

  • The mixed solution should be used immediately for administration.[3]

Protocol 4: Preparation of Liposomal this compound Formulation for In Vivo Intramuscular Administration

This protocol is based on published methods and may require specialized equipment.

  • This compound can be formulated in liposomes containing phosphatidylcholine, pegylated phosphatidylethanol, and cholesterol in phosphate-buffered saline (PBS).[5]

  • The mixture is subjected to ultrasonication for approximately 6 hours to form the liposomes.[5]

  • The final liposomes can contain this compound at a concentration of 5 mg/mL with phospholipids at 40 mg/mL.[4][5]

  • These liposome formulations have been reported to be stable for at least 4 months at 4°C.[4][5]

Mandatory Visualizations

KIN1148_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound RIGI RIG-I This compound->RIGI Binds and Activates MAVS MAVS (on Mitochondria) RIGI->MAVS Activates TBK1_IKKi TBK1/IKKε MAVS->TBK1_IKKi IKK_complex IKK Complex MAVS->IKK_complex IRF3 IRF3 TBK1_IKKi->IRF3 Phosphorylates NFkB_IkB NF-κB/IκBα IKK_complex->NFkB_IkB Phosphorylates IκBα pIRF3 p-IRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerization pIRF3_dimer_nuc p-IRF3 Dimer pIRF3_dimer->pIRF3_dimer_nuc Nuclear Translocation NFkB NF-κB NFkB_IkB->NFkB NFkB_IkB->IkBa Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Nuclear Translocation Gene_Expression Target Gene Expression (e.g., IFN-β, Cytokines) pIRF3_dimer_nuc->Gene_Expression NFkB_nuc->Gene_Expression

Caption: this compound signaling pathway.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (DMSO) treatment Treat Cells with this compound (Dose-response & Time-course) prep_stock->treatment prep_cells Culture and Plate Target Cells prep_cells->treatment controls Include Vehicle (DMSO) and Positive Controls lysis Cell Lysis treatment->lysis western Western Blot for p-IRF3 & p-NF-κB lysis->western reporter or Luciferase Reporter Assay lysis->reporter

Caption: In vitro experimental workflow.

Troubleshooting_Logic start Suboptimal/No in vitro Activation check_conc Is this compound concentration optimized? start->check_conc optimize_conc Perform dose-response experiment check_conc->optimize_conc No check_time Is incubation time optimized? check_conc->check_time Yes optimize_conc->check_time optimize_time Perform time-course experiment check_time->optimize_time No check_solubility Did the compound precipitate? check_time->check_solubility Yes optimize_time->check_solubility fresh_dmso Use fresh, anhydrous DMSO check_solubility->fresh_dmso Yes check_assay Is the assay system validated? check_solubility->check_assay No fresh_dmso->start validate_assay Run positive and negative controls check_assay->validate_assay No success Optimal Activation Achieved check_assay->success Yes validate_assay->start

Caption: Troubleshooting flowchart.

References

Technical Support Center: KIN1148 and IRF3 Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with inducing IRF3 phosphorylation using KIN1148.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it expected to induce IRF3 phosphorylation?

A1: this compound is a small-molecule agonist of Interferon Regulatory Factor 3 (IRF3).[1][2][3] It functions by directly binding to and activating the retinoic acid-inducible gene I (RIG-I), a key cytoplasmic sensor of viral RNA.[4][5] This activation of RIG-I initiates a downstream signaling cascade that culminates in the phosphorylation of IRF3.[6] Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the transcription of type I interferons and other antiviral genes.[7] this compound induces RIG-I activation in a non-canonical, RNA- and ATP-independent manner.[4]

Q2: At what concentration and for how long should I treat my cells with this compound?

A2: The optimal concentration and incubation time for this compound can vary depending on the cell type. However, published studies have shown effective IRF3 phosphorylation with concentrations ranging from 10 µM to 20 µM.[4] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental setup.[8]

Q3: Is this compound soluble and stable in cell culture media?

A3: this compound is a lipophilic compound with limited solubility in aqueous solutions.[2] It is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1][8][9] When preparing working solutions, it is crucial to use fresh, high-quality DMSO as moisture can reduce its solubility.[9] For in vivo studies, this compound has been formulated in liposomes to improve its delivery and activity.[1][2] Stock solutions in DMSO can be stored at -80°C for up to two years.[1]

Troubleshooting Guide: this compound Not Inducing IRF3 Phosphorylation

If you are not observing the expected IRF3 phosphorylation after this compound treatment, consider the following potential issues and troubleshooting steps.

Problem 1: Issues with this compound Compound
Potential Cause Troubleshooting Suggestion
Incorrect Storage or Handling This compound stock solutions in DMSO should be stored at -80°C.[1] Avoid repeated freeze-thaw cycles. Ensure the compound has not expired.
Solubility Issues Use fresh, anhydrous DMSO to prepare stock solutions.[9] When diluting into aqueous culture medium, ensure thorough mixing to prevent precipitation. Sonication may be recommended for dissolving the powder.[8] For some applications, a liposomal formulation may be necessary to enhance solubility and delivery.[2]
Incorrect Concentration Perform a dose-response experiment to determine the optimal working concentration for your cell line. Published effective concentrations are typically in the 10-20 µM range.[4]
Problem 2: Suboptimal Cell Culture and Treatment Conditions
Potential Cause Troubleshooting Suggestion
Cell Type Inappropriateness The RIG-I pathway may not be fully functional in all cell lines. Use a cell line known to have an intact RIG-I signaling pathway (e.g., HEK293, A549, THP-1).[4] Consider using a positive control, such as Sendai virus infection or transfection with a known RIG-I agonist like 5'ppp-dsRNA, to confirm pathway integrity.
Cell Health and Density Ensure cells are healthy, within a low passage number, and at an appropriate confluency. Stressed or overly confluent cells may not respond optimally.
Inadequate Incubation Time Perform a time-course experiment to identify the peak of IRF3 phosphorylation. The kinetics can vary between cell types.
Inhibitory Components in Serum Some serum batches may contain factors that inhibit the signaling pathway. If possible, reduce the serum concentration during treatment or use a different batch of serum.
Problem 3: Technical Issues with a Western Blotting Protocol
Potential Cause Troubleshooting Suggestion
Phosphatase Activity During Lysis This is a critical step. Always include a potent phosphatase inhibitor cocktail in your lysis buffer to prevent dephosphorylation of IRF3.[10]
Inappropriate Blocking Buffer For phospho-antibodies, 5% Bovine Serum Albumin (BSA) in TBST is often recommended over non-fat dry milk, as milk can sometimes mask the phospho-epitope.[10][11]
Antibody Issues Use a phospho-specific IRF3 antibody validated for Western blotting (e.g., anti-phospho-IRF3 Ser396).[12][13] Ensure the primary and secondary antibodies are used at the recommended dilutions and are compatible.
Insufficient Protein Loading Load a sufficient amount of total protein (typically 20-30 µg) to detect the phosphorylated form, which may be a small fraction of the total IRF3.
Transfer Issues Optimize your Western blot transfer conditions to ensure efficient transfer of the protein to the membrane.

Experimental Protocols

Western Blotting for Phospho-IRF3
  • Cell Lysis:

    • After treating cells with this compound, wash them once with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with a protease and a phosphatase inhibitor cocktail.

    • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.

    • Load the samples onto a 10% SDS-polyacrylamide gel and run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-IRF3 (e.g., Ser396) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • To confirm equal loading, the membrane can be stripped and re-probed for total IRF3 or a housekeeping protein like GAPDH or β-actin.

Visualizing the Pathway and Troubleshooting Workflow

KIN1148_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound RIGI RIG-I (inactive) This compound->RIGI Binds and activates RIGI_active RIG-I (active) MAVS MAVS RIGI_active->MAVS Activates TBK1 TBK1 MAVS->TBK1 Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes ISGs Interferon Stimulated Genes pIRF3_dimer->ISGs Translocates and induces transcription

Caption: this compound signaling pathway leading to IRF3 phosphorylation.

Troubleshooting_Workflow Start No p-IRF3 Signal Observed Check_Compound Verify this compound Integrity (Storage, Solubility, Concentration) Start->Check_Compound Check_Cells Assess Cell Health and Pathway (Cell Line, Health, Controls) Check_Compound->Check_Cells Compound OK Optimize_Compound Optimize this compound Concentration and Incubation Time Check_Compound->Optimize_Compound Issue Found Check_Protocol Review Western Blot Protocol (Lysis Buffer, Blocking, Antibodies) Check_Cells->Check_Protocol Cells OK Optimize_Cells Use Positive Control (e.g., Sendai Virus) Check_Cells->Optimize_Cells Issue Found Optimize_Protocol Add Phosphatase Inhibitors Use 5% BSA for Blocking Check_Protocol->Optimize_Protocol Issue Found Success p-IRF3 Signal Detected Check_Protocol->Success Protocol OK Optimize_Compound->Start Optimize_Cells->Start Optimize_Protocol->Start

Caption: Troubleshooting workflow for this compound-induced IRF3 phosphorylation.

References

Validation & Comparative

KIN1148 vs. Alum: A Comparative Guide to Vaccine Adjuvants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of vaccine development, the choice of adjuvant is critical in shaping the magnitude and quality of the immune response to an antigen. This guide provides a detailed comparison of a novel small molecule agonist, KIN1148, and the long-established aluminum salts (alum), a widely used adjuvant in licensed vaccines. This objective analysis is supported by experimental data to inform the selection of adjuvants in vaccine formulation.

Mechanism of Action: A Tale of Two Pathways

This compound and alum operate through distinct molecular pathways to enhance the immune response.

This compound , a small molecule, functions as a direct agonist of the retinoic acid-inducible gene I (RIG-I) pathway.[1][2][3][4] This intracellular pattern recognition receptor is pivotal in the detection of viral RNA and the initiation of an innate immune response. Upon binding to RIG-I, this compound triggers a signaling cascade that leads to the activation of Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB).[1] This results in the production of a suite of cytokines and chemokines that promote the maturation of dendritic cells (DCs) and the subsequent activation of both humoral and cellular immunity.[1][2][3]

Alum , typically in the form of aluminum hydroxide or aluminum phosphate, has a more multifaceted and less defined mechanism of action.[5][6] Several theories contribute to its adjuvant effect, including:

  • Depot Effect: Alum particles are thought to form a depot at the injection site, slowly releasing the antigen to provide prolonged exposure to the immune system.[5]

  • NLRP3 Inflammasome Activation: Alum is recognized by the NLRP3 inflammasome in antigen-presenting cells (APCs), leading to the release of pro-inflammatory cytokines such as IL-1β and IL-18.[5]

  • Antigen Uptake: The particulate nature of alum facilitates the uptake of antigens by APCs.[5]

  • Induction of a Th2-Biased Response: Alum predominantly promotes a T-helper 2 (Th2) type immune response, characterized by the production of IgG1 antibodies and limited induction of cellular immunity.[5][6][7]

Signaling Pathway Diagrams

KIN1148_Signaling_Pathway cluster_extracellular Extracellular Space This compound This compound

Alum_Signaling_Pathway cluster_extracellular Extracellular Space cluster_downstream Downstream Effects Alum_Antigen Alum + Antigen Inflammation Local Inflammation APC Recruitment Th2_Response Th2 Response

Comparative Performance Data

The following tables summarize the available quantitative data from preclinical studies in mice, primarily with influenza virus vaccines. It is important to note that the data for this compound and alum are compiled from separate studies and are not from a head-to-head comparison, which may introduce variability due to different experimental conditions.

Table 1: Humoral Immune Response
ParameterThis compoundAlumReference
Total IgG Titer Significantly increased compared to vaccine alone.[2]Significantly enhanced compared to vaccine alone.[7][2][7]
IgG1 Titer Significantly increased compared to vaccine alone.[2]High levels induced, indicative of a Th2 response.[5][6][2][5][6]
IgG2a/c Titer Data not consistently reported, but RIG-I agonists are known to promote Th1 responses.Low levels induced, indicating a weak Th1 response.[5][6][5][6]
Hemagglutination Inhibition (HAI) Titer Significantly increased against homologous and heterologous influenza strains.[2]4-16 fold higher than vaccine alone.[5][6][2][5][6]
Table 2: Cellular Immune Response
ParameterThis compoundAlumReference
Antigen-Specific CD4+ T Cell Response Enhanced influenza-specific CD4+ T cell responses.[1]Induces a Th2-polarized CD4+ T cell response.[5][6][1][5][6]
Antigen-Specific CD8+ T Cell Response Augments murine and human CD8+ T cell activation.[1][2][3]Generally poor induction of cytotoxic T lymphocyte (CTL) responses.[8][1][2][3][8]
IFN-γ Secreting T Cells RIG-I agonists are known to induce IFN-γ.Low numbers of IFN-γ secreting T cells.[5][6][5][6]
Table 3: Protective Efficacy (Influenza Challenge in Mice)
ParameterThis compoundAlumReference
Survival Rate Significant improvement in survival after lethal challenge compared to vaccine alone.[9]Improved survival compared to non-vaccinated controls, but may be less effective than Th1-inducing adjuvants.[10][9][10]
Lung Viral Titer 20-fold reduction in viral titers compared to vaccine alone.[9]Significantly higher virus loads compared to vaccine alone in some studies, despite higher antibody titers.[5][6][5][6][9]
Weight Loss Reduced weight loss post-challenge compared to vaccine alone.[9]More severe weight loss compared to vaccine alone in some studies.[5][6][5][6][9]

Experimental Protocols

In Vivo Mouse Immunization and Challenge

A representative experimental workflow for evaluating adjuvant efficacy in a mouse model of influenza vaccination is described below.

Experimental_Workflow cluster_immunization Immunization Phase cluster_analysis Immunological Analysis cluster_challenge Challenge Phase Immunization Day 0: Prime Immunization (i.m. injection of vaccine +/- adjuvant) Boost Day 21: Boost Immunization Immunization->Boost Serum_Collection Day 35: Serum Collection (ELISA, HAI) Boost->Serum_Collection Spleen_Harvest Day 35: Spleen/Lymph Node Harvest (T cell analysis) Boost->Spleen_Harvest Challenge Day 42: Lethal Influenza Challenge Serum_Collection->Challenge Spleen_Harvest->Challenge Monitoring Days 42-56: Monitor Survival & Weight Loss Challenge->Monitoring Viral_Load Day 45 (subset): Lung Harvest (Viral Titer Assay) Challenge->Viral_Load

  • Animals: 6-8 week old female BALB/c or C57BL/6 mice are commonly used.

  • Vaccine and Adjuvant Formulation: A suboptimal dose of a split or subunit influenza vaccine is mixed with the desired concentration of this compound (formulated in liposomes) or alum (e.g., aluminum hydroxide). A vaccine-only group and a PBS control group are included.

  • Immunization: Mice are immunized intramuscularly (i.m.) in the hind limb with a total volume of 50-100 µL. A prime-boost strategy is often employed, with a second immunization given 2-3 weeks after the first.

  • Sample Collection: Blood is collected via retro-orbital or tail bleed at various time points to assess antibody responses. Spleens and draining lymph nodes are harvested for T cell analysis.

  • Influenza Challenge: Mice are anesthetized and intranasally challenged with a lethal dose (e.g., 10x LD50) of a mouse-adapted influenza virus.

  • Readouts:

    • Humoral Response: Serum is analyzed by ELISA for antigen-specific IgG, IgG1, and IgG2a/c titers. Hemagglutination inhibition (HAI) assays are performed to measure functional, neutralizing antibodies.[11][12][13][14][15]

    • Cellular Response: Splenocytes are restimulated in vitro with the vaccine antigen or specific peptides. T cell activation and cytokine production (e.g., IFN-γ, IL-4) are measured by flow cytometry or ELISpot. In vivo cytotoxicity assays can also be performed.

    • Protection: Following challenge, mice are monitored daily for weight loss and survival for at least 14 days. Lungs can be harvested at an early time point post-challenge (e.g., day 3 or 5) to determine viral titers by plaque assay or qPCR.

In Vitro Dendritic Cell (DC) Maturation Assay
  • DC Generation: Human monocytes are isolated from peripheral blood mononuclear cells (PBMCs) and cultured for 5-7 days in the presence of GM-CSF and IL-4 to differentiate them into immature DCs.

  • Stimulation: Immature DCs are treated with this compound, alum, a positive control (e.g., LPS), and a negative control (vehicle) for 18-24 hours.

  • Analysis: The expression of DC maturation markers (e.g., CD80, CD86, CD83, HLA-DR) is measured by flow cytometry. The concentration of cytokines (e.g., IL-6, IL-12, TNF-α) in the culture supernatant is quantified by ELISA or multiplex bead array.

In Vivo Cytotoxicity Assay
  • Target Cell Preparation: Splenocytes from naïve mice are split into two populations. One is pulsed with a relevant peptide antigen (e.g., from the influenza virus) and labeled with a high concentration of a fluorescent dye (e.g., CFSEhigh). The other population is not pulsed with peptide and is labeled with a low concentration of the same dye (CFSElow).

  • Target Cell Injection: The two labeled populations are mixed in a 1:1 ratio and injected intravenously into immunized and control mice.

  • Analysis: After a set period (e.g., 4-18 hours), splenocytes from the recipient mice are harvested and analyzed by flow cytometry. The ratio of CFSEhigh to CFSElow cells is determined.

  • Calculation: The percentage of specific lysis is calculated using the formula: [1 - (ratio in immunized mice / ratio in control mice)] x 100.

Summary and Conclusion

This compound and alum represent two distinct classes of vaccine adjuvants with different mechanisms of action and resulting immune profiles.

This compound , as a RIG-I agonist, potently activates both the innate and adaptive immune systems, leading to a balanced humoral and cellular response. The induction of robust CD8+ T cell responses makes it a promising candidate for vaccines against intracellular pathogens, such as viruses, where cellular immunity is crucial for clearance.

Alum , with its long history of safe use in humans, is a reliable adjuvant for inducing strong antibody responses. However, its tendency to promote a Th2-biased immunity and its limited ability to induce strong cellular responses may make it less suitable for vaccines where a Th1 or cytotoxic T cell response is required for optimal protection.

The choice between this compound and alum will depend on the specific requirements of the vaccine being developed. For vaccines where neutralizing antibodies are the primary correlate of protection, alum remains a viable option. However, for vaccines against pathogens that necessitate a strong cellular immune component for effective clearance and long-term memory, this compound offers a promising, mechanistically-defined alternative. Further head-to-head comparative studies are warranted to fully elucidate the relative strengths and weaknesses of these two adjuvants in various vaccine platforms.

References

A Comparative Guide to KIN1148 and Other IRF3 Agonists for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the activation of Interferon Regulatory Factor 3 (IRF3) presents a promising avenue for antiviral therapies and vaccine adjuvants. KIN1148, a novel small-molecule agonist, has emerged as a potent activator of the IRF3 signaling pathway. This guide provides an objective comparison of this compound with other well-known IRF3 agonists, supported by experimental data, to aid in the selection of appropriate research tools.

This compound is a small-molecule compound that activates IRF3 and NF-κB signaling by directly binding to the retinoic acid-inducible gene I (RIG-I) receptor.[1] This non-canonical activation of RIG-I makes this compound a subject of significant interest, particularly for its role as a vaccine adjuvant.[1][2][3][4][5] This guide will compare this compound with other classes of IRF3 agonists, including other RIG-I agonists, Toll-like receptor 3 (TLR3) agonists, and STIMULATOR of interferon genes (STING) agonists.

Mechanism of Action: The IRF3 Signaling Pathway

The activation of IRF3 is a critical event in the innate immune response to pathogens. Various pattern recognition receptors (PRRs) can initiate the signaling cascade that leads to IRF3 activation. The following diagram illustrates the signaling pathways for RIG-I, TLR3, and STING, all of which converge on the phosphorylation and nuclear translocation of IRF3.

IRF3_Signaling_Pathway IRF3 Signaling Pathways cluster_RIGI RIG-I Pathway cluster_TLR3 TLR3 Pathway cluster_STING STING Pathway Viral RNA Viral RNA RIG-I RIG-I Viral RNA->RIG-I This compound This compound This compound->RIG-I MAVS MAVS RIG-I->MAVS TBK1/IKKε TBK1/IKKε MAVS->TBK1/IKKε dsRNA (poly(I:C)) dsRNA (poly(I:C)) TLR3 TLR3 dsRNA (poly(I:C))->TLR3 TRIF TRIF TLR3->TRIF TRIF->TBK1/IKKε cDNA cDNA cGAS cGAS cDNA->cGAS cGAMP cGAMP cGAS->cGAMP STING STING cGAMP->STING STING->TBK1/IKKε pIRF3 (dimer) pIRF3 (dimer) TBK1/IKKε->pIRF3 (dimer) Phosphorylation Nucleus Nucleus pIRF3 (dimer)->Nucleus Translocation IFN-β & ISGs IFN-β & ISGs Nucleus->IFN-β & ISGs Gene Expression

Fig. 1: Simplified signaling pathways of IRF3 activation.

Comparative Performance Data

The following tables summarize quantitative data on the performance of this compound and other IRF3 agonists. It is important to note that the experimental conditions may vary between studies, and direct comparisons should be made with caution.

Table 1: In Vitro IRF3 Activation and Downstream Gene Expression
AgonistTargetCell LineConcentrationReadoutResultReference
This compound RIG-IPH5CH8Dose-dependentIRF3 Nuclear TranslocationIncreased nuclear translocation[5]
This compound RIG-IPH5CH810 µMISG54 mRNA Fold Induction~15-fold[5]
This compound RIG-IPH5CH810 µMOASL mRNA Fold Induction~8-fold[5]
This compound RIG-IMEFsNot specifiedIfit1 mRNA Fold Induction~12-fold (WT) vs ~2-fold (RIG-I KO)[1]
This compound RIG-IMEFsNot specifiedIl6 mRNA Fold Induction~10-fold (WT) vs ~2-fold (RIG-I KO)[1]
poly(I:C) TLR3/MDA5RA FLSNot specifiedpIRF3 InductionDetected at 2-4 hours[6]
poly(I:C) TLR3/MDA5HT-2910 µg/mlISRE Luciferase Activity~12-fold increase[7]
cGAMP STINGL929EC50: 15-42 nMIFN-β mRNA InductionPotent induction[8]
Table 2: Cytokine Secretion
AgonistTargetCell TypeConcentrationCytokineResultReference
This compound RIG-IPMA-activated THP-110 µMIP-10 (CXCL10)~2500 pg/ml[5]
poly(I:C) TLR3/MDA5Human MacrophagesNot specifiedIFN-βStrong and long-lasting induction[9]
poly(I:C) TLR3/MDA5Human Bronchial Epithelial CellsNot specifiedIL-6Detectable at 3 hours, max at 12 hours[10]
R848 TLR7/8Human PBMCsNot specifiedIL-6Dose-dependent increase[11]
R848 TLR7/8Human PBMCsNot specifiedIL-12p70Dose-dependent increase[11]
cGAMP STINGColon 26 tumor-bearing mice20 mg/kgIFN-β, IFN-γIncreased production[12][13]
Table 3: Dendritic Cell (DC) Maturation
AgonistTargetCell TypeConcentrationMaturation MarkerResult (Fold Change vs. Control)Reference
This compound RIG-IHuman moDCNot specifiedCD80~2.5[1]
This compound RIG-IHuman moDCNot specifiedCD83~4.0[1]
This compound RIG-IHuman moDCNot specifiedCD86~2.0[1]
cGAMP STINGMouse BMDCsNot specifiedCD80, CD86Upregulation[14]
HP-β-CD Lipid RaftsHuman moDCNot specifiedCD80, CD83, CD86Upregulation[15]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to evaluate IRF3 agonists.

Western Blot for IRF3 Phosphorylation

This protocol is used to detect the phosphorylated, active form of IRF3.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection Cell Culture Cell Culture Agonist Treatment Agonist Treatment Cell Culture->Agonist Treatment Cell Lysis Cell Lysis Agonist Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer (PVDF membrane) Protein Transfer (PVDF membrane) SDS-PAGE->Protein Transfer (PVDF membrane) Blocking Blocking Protein Transfer (PVDF membrane)->Blocking Primary Antibody (anti-pIRF3) Primary Antibody (anti-pIRF3) Blocking->Primary Antibody (anti-pIRF3) Secondary Antibody (HRP-conjugated) Secondary Antibody (HRP-conjugated) Primary Antibody (anti-pIRF3)->Secondary Antibody (HRP-conjugated) Chemiluminescent Detection Chemiluminescent Detection Secondary Antibody (HRP-conjugated)->Chemiluminescent Detection

References

Comparative Analysis of KIN1148-Induced p-IRF3 by Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of KIN1148, a small-molecule agonist of Interferon Regulatory Factor 3 (IRF3), against other methods for inducing IRF3 phosphorylation (p-IRF3), with a focus on Western blot analysis. This document is intended for researchers, scientists, and drug development professionals working in immunology and antiviral research.

Comparison of Agonists for IRF3 Phosphorylation

This compound activates IRF3 through the RIG-I-like receptor (RLR) pathway.[1] An alternative and widely studied mechanism for IRF3 activation is through the STING (Stimulator of Interferon Genes) pathway. The following table compares this compound with a common STING agonist, cGAMP.

FeatureThis compoundSTING Agonists (e.g., cGAMP)
Mechanism of Action Activates the RIG-I pathway, leading to the phosphorylation of IRF3.[2][3]Directly binds to and activates STING, an adaptor protein that recruits and activates TBK1, which in turn phosphorylates IRF3.[4][5]
Cellular Receptor RIG-I (Retinoic acid-inducible gene I).[2][3]STING (Stimulator of Interferon Genes).[6]
Nature of Agonist Small molecule, a benzobisthiazole compound.[5]Cyclic dinucleotides (e.g., cGAMP), or other small molecules.[7]
Reported p-IRF3 Induction Induces dose-dependent IRF3 nuclear translocation and phosphorylation.[1][8]Potent inducers of p-IRF3, often used as positive controls in Western blot experiments.[7]
Downstream Signaling Activates IRF3-responsive promoters, leading to the expression of interferons and other antiviral genes.[1]Triggers a strong type I interferon response through IRF3 activation.[4][9]

Experimental Protocols

Detailed methodologies for the Western blot analysis of p-IRF3 are crucial for reproducible results. The detection of phosphorylated proteins requires specific considerations, such as the inclusion of phosphatase inhibitors.[10][11]

Protocol 1: Western Blot Analysis of this compound-Induced p-IRF3

This protocol is adapted from methodologies described for the analysis of IRF3 phosphorylation.[10][11]

1. Cell Culture and Treatment:

  • Seed appropriate cells (e.g., HEK293, THP-1) and grow to 70-80% confluency.

  • Treat cells with desired concentrations of this compound or vehicle control (e.g., DMSO) for various time points. A positive control, such as Sendai Virus (SeV) infection, can be included.

2. Cell Lysis:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[10]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

4. SDS-PAGE and Western Blotting:

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins on a 10% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[3] Using BSA is often recommended for phospho-antibodies to reduce background.[3][11]

5. Antibody Incubation:

  • Incubate the membrane with a primary antibody specific for phosphorylated IRF3 (e.g., anti-p-IRF3 Ser396) overnight at 4°C with gentle agitation. Recommended antibody dilutions should be optimized, but a starting point of 1:1000 is common.[11]

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST for 10 minutes each.

6. Detection:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Image the blot using a chemiluminescence detection system.

  • For a loading control, the membrane can be stripped and re-probed with an antibody for total IRF3 or a housekeeping protein like GAPDH or β-actin.

Protocol 2: Western Blot Analysis of STING Agonist-Induced p-IRF3

This protocol is similar to the one for this compound but uses a STING agonist as the stimulant.

1. Cell Culture and Treatment:

  • Seed appropriate cells and grow to 70-80% confluency.

  • Treat cells with a STING agonist (e.g., 1-10 µg/mL of 2'3'-cGAMP) for the desired time points.

2. Cell Lysis, Protein Quantification, SDS-PAGE, and Western Blotting:

  • Follow steps 2-4 from Protocol 1.

3. Antibody Incubation:

  • Follow step 5 from Protocol 1, using the same primary and secondary antibodies.

4. Detection:

  • Follow step 6 from Protocol 1 for signal detection and analysis.

Mandatory Visualizations

Signaling Pathway

KIN1148_Pathway This compound This compound RIGI RIG-I This compound->RIGI binds & activates MAVS MAVS RIGI->MAVS activates TBK1 TBK1/IKKε MAVS->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerization Nucleus Nucleus pIRF3->Nucleus translocation Gene_Expression IFN & ISG Expression Nucleus->Gene_Expression promotes

Caption: this compound-induced IRF3 phosphorylation pathway.

Experimental Workflow

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_blotting Western Blotting cluster_detection Detection & Analysis Cell_Treatment Cell Treatment (this compound or alternative) Cell_Lysis Cell Lysis (with phosphatase inhibitors) Cell_Treatment->Cell_Lysis Quantification Protein Quantification Cell_Lysis->Quantification Denaturation Protein Denaturation Quantification->Denaturation SDS_PAGE SDS-PAGE Denaturation->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking (5% BSA) Transfer->Blocking Primary_Ab Primary Antibody (p-IRF3) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Imaging & Analysis Detection->Analysis

Caption: Western blot workflow for p-IRF3 detection.

References

Confirming KIN1148's Engagement with RIG-I: A Comparative Guide to Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the innate immune sensor RIG-I, the small molecule agonist KIN1148 presents a compelling tool for therapeutic innovation. Confirmation of its direct binding to RIG-I is a critical first step in harnessing its potential. This guide provides a comparative overview of key assays to validate this interaction, alongside alternative methods for RIG-I modulation, supported by experimental protocols.

This compound has been identified as a direct binder and activator of Retinoic acid-inducible gene I (RIG-I), a key cytosolic pattern recognition receptor that initiates the innate immune response to viral RNA.[1][2][3] Unlike the natural RIG-I ligands, which are RNA molecules bearing a 5'-triphosphate group, this compound is a small molecule that induces RIG-I signaling.[1][2] Its mode of action involves direct interaction with the RIG-I protein, leading to the activation of downstream signaling pathways that result in the production of type I interferons and other pro-inflammatory cytokines.[1][4]

Comparative Analysis of RIG-I Modulators

While this compound is a notable small-molecule agonist of RIG-I, a variety of other molecules can also modulate its activity. These alternatives primarily include synthetic RNA agonists and viral mimetics. A direct quantitative comparison of binding affinities (e.g., dissociation constant, Kd) between this compound and these alternatives is not extensively documented in publicly available literature. However, their established roles as RIG-I activators provide a basis for qualitative comparison.

Modulator Type Examples Mechanism of RIG-I Binding/Activation References
Small Molecule Agonist This compoundDirect binding to the RIG-I protein, inducing a signaling-competent conformation.[1][4][1][4]
Isoflavone-like compoundsIdentified through high-throughput screening as activators of RIG-I signaling.
HydroxyquinolinesInduce the expression of RIG-I and RIG-I-stimulated genes.
RNA Agonists 3p-hpRNA (5' triphosphate hairpin RNA)Mimics the 5'-triphosphate and double-stranded structure of viral RNA, the natural ligand for RIG-I.
poly(I:C) (high and low molecular weight)A synthetic analog of double-stranded RNA that can be recognized by RIG-I.[5]
HCV PAMP RNA (e.g., polyU/UC)Specific RNA sequences from pathogens like Hepatitis C virus that are potent RIG-I agonists.[1][1]
Viral Infection Mimetics Sendai Virus (SeV)Infection with SeV produces RNA species that are recognized by RIG-I, leading to a robust interferon response.[1][1]

Assays to Confirm this compound Binding to RIG-I

Several robust biophysical and cellular assays can be employed to confirm and characterize the binding of this compound to RIG-I. Each technique offers unique advantages in terms of the information it provides, from qualitative confirmation of interaction to quantitative determination of binding affinity and thermodynamics.

G cluster_assays Binding Assays cluster_outcomes Experimental Outcomes Biotin-Pulldown Biotin-Pulldown Qualitative Binding Confirmation Qualitative Binding Confirmation Biotin-Pulldown->Qualitative Binding Confirmation ITC ITC Binding Affinity (Kd) Binding Affinity (Kd) ITC->Binding Affinity (Kd) Thermodynamic Parameters Thermodynamic Parameters ITC->Thermodynamic Parameters CETSA CETSA Target Engagement in Cells Target Engagement in Cells CETSA->Target Engagement in Cells SPR SPR SPR->Binding Affinity (Kd) Kinetics (on/off rates) Kinetics (on/off rates) SPR->Kinetics (on/off rates)

Biotin-Streptavidin Pulldown Assay

This assay provides qualitative evidence of a direct interaction between this compound and RIG-I.[1] A biotinylated version of this compound is used to "pull down" RIG-I from a cell lysate or a solution of purified protein.

G Biotin-KIN1148 Biotin-KIN1148 Incubation Incubation Biotin-KIN1148->Incubation RIG-I Source RIG-I Source (Cell Lysate or Purified Protein) RIG-I Source->Incubation Streptavidin Beads Streptavidin Beads Incubation->Streptavidin Beads Capture Capture Streptavidin Beads->Capture Wash Wash Capture->Wash Elution Elution Wash->Elution Western Blot Western Blot Elution->Western Blot Detection Detection Western Blot->Detection Anti-RIG-I Antibody

  • Preparation of Biotinylated this compound: Synthesize or procure this compound with a biotin tag, typically attached via a flexible linker to minimize steric hindrance.

  • Preparation of RIG-I Source:

    • Cell Lysate: Culture and harvest cells (e.g., HEK293T) known to express RIG-I. Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Purified Protein: Use purified recombinant RIG-I protein in a compatible buffer.

  • Binding Reaction: Incubate the biotinylated this compound with the cell lysate or purified RIG-I for 1-2 hours at 4°C with gentle rotation to allow for complex formation.

  • Capture of Biotinylated Complexes: Add streptavidin-coated magnetic beads or agarose resin to the binding reaction and incubate for another hour at 4°C to capture the biotin-KIN1148-RIG-I complexes.

  • Washing: Pellet the beads/resin and wash several times with a wash buffer (e.g., PBS with a mild detergent like Tween-20) to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads using an elution buffer (e.g., SDS-PAGE sample buffer) and by boiling the sample.

  • Detection: Analyze the eluted proteins by SDS-PAGE followed by Western blotting using an antibody specific for RIG-I. A band corresponding to the molecular weight of RIG-I in the eluate from the biotin-KIN1148 sample, but not in a control sample with biotin alone, confirms the interaction.[1]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS).

  • Sample Preparation:

    • Prepare a solution of purified RIG-I protein (typically in the range of 10-50 µM) in a well-defined buffer.

    • Prepare a solution of this compound (typically 10-20 fold higher concentration than the protein) in the exact same buffer to avoid heat of dilution artifacts.[6][7]

    • Degas both solutions to prevent air bubbles in the calorimeter.

  • ITC Experiment:

    • Load the RIG-I solution into the sample cell of the ITC instrument and the this compound solution into the injection syringe.

    • Perform a series of small, sequential injections of the this compound solution into the RIG-I solution while monitoring the heat released or absorbed.

  • Data Analysis:

    • The raw data is a series of heat-flow peaks corresponding to each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change against the molar ratio of this compound to RIG-I to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to calculate the Kd, n, ΔH, and ΔS.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess target engagement in a cellular context.[8][9][10] The principle is that a ligand binding to its target protein can increase the protein's thermal stability.

G Intact Cells Intact Cells Treatment Treatment Intact Cells->Treatment This compound or Vehicle Heat Challenge Heat Challenge Treatment->Heat Challenge Temperature Gradient Cell Lysis Cell Lysis Heat Challenge->Cell Lysis Centrifugation Centrifugation Cell Lysis->Centrifugation Separate Soluble/Aggregated Proteins Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Western Blot Western Blot Supernatant Collection->Western Blot Anti-RIG-I Antibody Quantification Quantification Western Blot->Quantification Densitometry

  • Cell Treatment: Treat intact cells expressing RIG-I with either this compound or a vehicle control (e.g., DMSO) for a defined period.

  • Heat Challenge: Aliquot the treated cell suspensions and heat them to a range of different temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by methods such as freeze-thaw cycles or sonication.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.

  • Analysis of Soluble Fraction: Collect the supernatant (soluble fraction) and analyze the amount of soluble RIG-I at each temperature by Western blotting.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble RIG-I as a function of temperature for both this compound-treated and control samples. A shift in the melting curve to a higher temperature for the this compound-treated sample indicates that this compound binding stabilizes RIG-I.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on the kinetics (on- and off-rates) and affinity of a molecular interaction.

  • Chip Preparation: Immobilize purified RIG-I protein onto the surface of an SPR sensor chip.

  • This compound Injection: Flow solutions of this compound at various concentrations over the sensor chip surface.

  • Detection: The SPR instrument detects changes in the refractive index at the sensor surface as this compound binds to and dissociates from the immobilized RIG-I. This is recorded in real-time as a sensorgram.

  • Data Analysis:

    • The association phase of the sensorgram provides information on the on-rate (ka).

    • The dissociation phase (when flowing buffer without this compound) provides information on the off-rate (kd).

    • The equilibrium dissociation constant (Kd) can be calculated from the ratio of the off- and on-rates (kd/ka) or by analyzing the binding levels at equilibrium for different this compound concentrations.

RIG-I Signaling Pathway

Understanding the context in which this compound acts is crucial. The following diagram illustrates the canonical RIG-I signaling pathway initiated by viral RNA, which this compound is known to activate through direct binding.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral RNA Viral RNA RIG-I (inactive) RIG-I (inactive) Viral RNA->RIG-I (inactive) This compound This compound This compound->RIG-I (inactive) RIG-I (active) RIG-I (active) RIG-I (inactive)->RIG-I (active) Conformational Change MAVS MAVS RIG-I (active)->MAVS Interaction TRAF3 TRAF3 MAVS->TRAF3 TBK1/IKKi TBK1/IKKi TRAF3->TBK1/IKKi IRF3/7 IRF3/7 TBK1/IKKi->IRF3/7 Phosphorylation p-IRF3/7 p-IRF3/7 IRF3/7->p-IRF3/7 p-IRF3/7 (dimer) p-IRF3/7 (dimer) p-IRF3/7->p-IRF3/7 (dimer) Dimerization & Translocation IFN-beta Gene IFN-beta Gene p-IRF3/7 (dimer)->IFN-beta Gene Transcription Type I IFN Type I IFN IFN-beta Gene->Type I IFN Translation & Secretion

By employing the assays detailed in this guide, researchers can robustly confirm and characterize the binding of this compound to its target, RIG-I. This foundational data is essential for the continued development of this compound and other novel modulators of the innate immune system for a range of therapeutic applications.

References

KIN1148's Impact on Dendritic Cell Maturation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the potency of novel immunomodulatory compounds is paramount. This guide provides a comparative analysis of KIN1148's effect on dendritic cell (DC) maturation markers, benchmarked against established stimuli: Lipopolysaccharide (LPS), Polyinosinic:polycytidylic acid (Poly(I:C)), and Resiquimod (R848).

Dendritic cells are the sentinels of the immune system, and their maturation is a critical step in initiating adaptive immune responses. This process is characterized by the upregulation of co-stimulatory molecules and Major Histocompatibility Complex (MHC) class II, enabling DCs to effectively present antigens to T cells. This compound, a novel small molecule agonist of the RIG-I pathway, has emerged as a potent inducer of DC maturation.[1] This guide synthesizes available experimental data to offer a clear comparison of its efficacy.

Quantitative Comparison of Dendritic Cell Maturation Markers

The following tables summarize the quantitative effects of this compound and alternative compounds on the expression of key DC maturation markers: CD80, CD83, CD86, and HLA-DR (MHC class II). Data is presented as either the percentage of positive cells or the Mean Fluorescence Intensity (MFI), as reported in the respective studies. It is important to note that the data for this compound and the alternatives are compiled from different studies, and therefore, direct comparisons should be made with caution due to variations in experimental conditions.

Table 1: Effect of this compound on Dendritic Cell Maturation Markers

CompoundConcentrationCD80 (% positive or MFI)CD83 (% positive or MFI)CD86 (% positive or MFI)HLA-DR (% positive or MFI)Source
This compound10 µMData not available~2.5-fold increase in MFI vs. DMSO~2.5-fold increase in MFI vs. DMSOData not available[1]
DMSO (Control)0.1%BaselineBaselineBaselineBaseline[1]

Table 2: Effect of Alternative Compounds on Dendritic Cell Maturation Markers

CompoundConcentrationCD80 (% positive or MFI)CD83 (% positive or MFI)CD86 (% positive or MFI)HLA-DR (% positive or MFI)Source
LPS100 ng/mL82.45 ± 15.80% positive cells79.5% positive cells89.45 ± 10.22% positive cellsHigh expression[2]
Poly(I:C)25 µg/mLHigh expressionHigh expressionHigh expressionHigh expression[3]
R8485 µg/mLMarkedly upregulatedMarkedly upregulatedMarkedly upregulatedMarkedly upregulated[4]
Untreated (Control)-Low expressionLow expressionLow expressionModerate expression[2][3][4]

Experimental Protocols

The following is a generalized protocol for the generation and maturation of human monocyte-derived dendritic cells (mo-DCs) as described in the cited literature. Specific details may vary between studies.

1. Isolation of Monocytes:

  • Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation.

  • Monocytes are then purified from PBMCs by plastic adherence or by using CD14 microbeads for positive selection.

2. Differentiation of Immature Dendritic Cells:

  • Purified monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin-streptomycin, recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF; e.g., 50 ng/mL), and Interleukin-4 (IL-4; e.g., 50 ng/mL).

  • Cells are cultured for 5-7 days at 37°C in a 5% CO2 incubator. Fresh media with cytokines is typically added every 2-3 days.

3. Maturation of Dendritic Cells:

  • On day 5 or 7, immature mo-DCs are harvested and re-plated in fresh media.

  • Maturation is induced by adding one of the following stimuli and incubating for 18-48 hours:

    • This compound: 10 µM

    • LPS: 100 ng/mL - 1 µg/mL

    • Poly(I:C): 25 µg/mL

    • R848: 5 µg/mL

    • A vehicle control (e.g., DMSO) is run in parallel.

4. Analysis of Maturation Markers:

  • After incubation, DCs are harvested and washed.

  • Cells are stained with fluorochrome-conjugated monoclonal antibodies specific for human CD11c, CD80, CD83, CD86, and HLA-DR.

  • The expression of these markers is quantified by flow cytometry. Data is typically analyzed to determine the percentage of positive cells and the Mean Fluorescence Intensity (MFI).

Signaling Pathways and Experimental Workflows

The maturation of dendritic cells is triggered by distinct signaling pathways depending on the stimulus. The following diagrams illustrate the known pathways for this compound and the comparative compounds, as well as a typical experimental workflow.

KIN1148_Signaling_Pathway This compound This compound RIG_I RIG-I This compound->RIG_I Binds & Activates MAVS MAVS RIG_I->MAVS TRAFs TRAFs MAVS->TRAFs TBK1_IKKi TBK1/IKKε MAVS->TBK1_IKKi IKK_complex IKK complex TRAFs->IKK_complex NF_kB NF-κB IKK_complex->NF_kB Activation IRF3 IRF3 TBK1_IKKi->IRF3 Phosphorylation Nucleus Nucleus NF_kB->Nucleus IRF3->Nucleus Gene_Expression Gene Expression (CD80, CD83, CD86, etc.) Nucleus->Gene_Expression Upregulation Alternative_Signaling_Pathways cluster_LPS LPS cluster_PolyIC Poly(I:C) cluster_R848 R848 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF LPS_NF_kB NF-κB MyD88->LPS_NF_kB LPS_IRFs IRFs TRIF->LPS_IRFs Maturation DC Maturation (Upregulation of CD80, CD83, CD86, HLA-DR) PolyIC Poly(I:C) TLR3 TLR3 PolyIC->TLR3 MDA5 MDA5 PolyIC->MDA5 PolyIC_TRIF TRIF TLR3->PolyIC_TRIF IPS1 IPS-1 MDA5->IPS1 PolyIC_NF_kB NF-κB PolyIC_TRIF->PolyIC_NF_kB PolyIC_IRFs IRFs IPS1->PolyIC_IRFs R848 R848 TLR7_8 TLR7/8 R848->TLR7_8 R848_MyD88 MyD88 TLR7_8->R848_MyD88 R848_NF_kB NF-κB R848_MyD88->R848_NF_kB R848_IRFs IRFs R848_MyD88->R848_IRFs Experimental_Workflow cluster_stimuli Stimuli PBMCs Isolate PBMCs from whole blood Monocytes Purify Monocytes (CD14+ selection) PBMCs->Monocytes Differentiation Differentiate into immature DCs (GM-CSF + IL-4 for 5-7 days) Monocytes->Differentiation Stimulation Induce Maturation (18-48 hours) Differentiation->Stimulation This compound This compound LPS LPS PolyIC Poly(I:C) R848 R848 Analysis Analyze Maturation Markers (CD80, CD83, CD86, HLA-DR) by Flow Cytometry Stimulation->Analysis Harvest & Stain

References

KIN1148 Adjuvant-Enhanced Neutralizing Antibody Response: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel vaccine adjuvant KIN1148, focusing on its capacity to enhance neutralizing antibody responses. It is designed to offer an objective overview, supported by available experimental data, to aid in the evaluation of this adjuvant for vaccine development programs.

Introduction to this compound

This compound is a small molecule agonist of the retinoic acid-inducible gene I (RIG-I) signaling pathway.[1][2] As a component of the innate immune system, RIG-I is crucial for detecting viral RNA and initiating an antiviral response.[3][4] By activating RIG-I, this compound stimulates the production of immunomodulatory cytokines and chemokines, leading to the maturation of dendritic cells and enhanced activation of T cells.[1] This mechanism of action translates to a more robust and broader adaptive immune response to vaccination, including the induction of potent neutralizing antibodies and T cell-mediated immunity.[1][2][5]

Comparative Analysis of Neutralizing Antibody Induction

While direct head-to-head studies comparing this compound with a wide range of other adjuvants are not extensively available in the public domain, existing research provides strong evidence of its efficacy in augmenting neutralizing antibody titers for influenza vaccines. The following table summarizes findings from studies on this compound and presents data from other studies on different adjuvants for a contextual comparison.

AdjuvantVaccine AntigenModelKey Findings on Neutralizing Antibody (nAb) TitersReference
This compound H1N1 Split VirusMicePrime-boost immunization with this compound induced neutralizing antibodies; a single immunization provided protection and reduced viral load.[3][6]Probst P, et al. Vaccine. 2017.
This compound H5N1 IAV-SVMiceThis compound adjuvanted vaccine induced broadly neutralizing antibody responses and protected against lethal H5N1 challenge.[1]Hemann, E.A., et al. bioRxiv. 2022.
AF03 (oil-in-water) H1N1 HA-Ferritin NanoparticleMice & NHPSignificantly higher neutralizing antibody titers compared to unadjuvanted controls in both mice and non-human primates.[7][8]Wei, C.J., et al. Vaccine. 2019.
CpG (TLR9 agonist) H1N1 HA-Ferritin NanoparticleMiceElicited significantly higher titers of neutralizing antibodies than unadjuvanted controls.[7]Wei, C.J., et al. Vaccine. 2019.
Alum, MF59, Nanoparticle Manganese SARS-CoV-2 RBD-FcMiceNanoparticle manganese adjuvant elicited the highest titers of neutralizing antibodies against pseudotyped SARS-CoV-2 and its Delta variant.[9]He, Q., et al. Viruses. 2022.
QS21-containing formulations (SQ, SMQ, LQ, LMQ) MERS SClampMiceQS21-containing adjuvants induced the highest antibody titers with elevated neutralization capacity.[10]Shiels, T., et al. NPJ Vaccines. 2021.

Note: The data presented above is a summary from different studies and not from a direct comparative experiment. The experimental conditions, including vaccine dose, animal models, and assay methods, may vary between studies.

Mechanism of Action: this compound Signaling Pathway

This compound functions by directly binding to and activating RIG-I, a key sensor of viral RNA in the cytoplasm. This activation triggers a signaling cascade that leads to the activation of transcription factors IRF3 and NF-κB.[1] These transcription factors then induce the expression of various antiviral genes, including cytokines and chemokines, which are essential for orchestrating a potent adaptive immune response.

KIN1148_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound RIGI RIG-I This compound->RIGI Binds & Activates MAVS MAVS RIGI->MAVS TRAF3 TRAF3 MAVS->TRAF3 NFkB NF-κB MAVS->NFkB Activates TBK1 TBK1/IKKi TRAF3->TBK1 IRF3 IRF3 TBK1->IRF3 pIRF3 pIRF3 IRF3->pIRF3 Phosphorylation pIRF3_n pIRF3 Dimer pIRF3->pIRF3_n Dimerization & Translocation pNFkB pNF-κB NFkB->pNFkB Phosphorylation pNFkB_n pNF-kB pNFkB->pNFkB_n Translocation Genes Cytokine & Chemokine Gene Expression pIRF3_n->Genes pNFkB_n->Genes

This compound RIG-I Signaling Pathway

Experimental Protocols

A crucial method for evaluating the efficacy of a vaccine adjuvant is the neutralizing antibody assay. This assay measures the ability of antibodies in a serum sample to prevent viral infection of target cells.

Microneutralization Assay Protocol

This protocol is a common method used to determine the titer of neutralizing antibodies.[7]

  • Serum Preparation:

    • Treat serum samples with Receptor Destroying Enzyme (RDE) to remove non-specific inhibitors of hemagglutination.

    • Heat-inactivate the treated serum to denature the RDE and complement proteins.

  • Serial Dilution:

    • Perform serial dilutions of the heat-inactivated serum in a 96-well plate.

  • Virus Incubation:

    • Add a standardized amount of live virus to each well containing the diluted serum.

    • Incubate the plate to allow antibodies in the serum to bind to and neutralize the virus.

  • Infection of Target Cells:

    • Transfer the serum-virus mixture to a 96-well plate containing a monolayer of susceptible target cells (e.g., MDCK cells for influenza virus).

    • Incubate the plate to allow any non-neutralized virus to infect the cells.

  • Detection of Viral Infection:

    • After a suitable incubation period, assess the extent of viral infection. This can be done through various methods:

      • Cytopathic Effect (CPE) Observation: Visually inspect the cells for virus-induced damage.

      • ELISA: Use an antibody against a viral protein to detect the presence of viral antigens in the cells.[7]

      • Reporter Gene Assay: Use a recombinant virus that expresses a reporter gene (e.g., luciferase) upon infection.[11]

  • Titer Calculation:

    • The neutralizing antibody titer is defined as the reciprocal of the highest serum dilution that shows a significant reduction (typically 50% or more) in viral infection compared to control wells with no antibody.

Experimental Workflow for Neutralizing Antibody Assay

The following diagram illustrates the general workflow of a neutralizing antibody assay.

Neutralizing_Antibody_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_infection Infection cluster_analysis Analysis Serum 1. Collect Serum from Vaccinated Subject Dilute 2. Serially Dilute Serum Serum->Dilute Mix 3. Mix Diluted Serum with Live Virus Dilute->Mix AddCells 4. Add Mixture to Target Cells Mix->AddCells Incubate 5. Incubate to Allow for Infection AddCells->Incubate Assess 6. Assess Viral Infection (CPE/ELISA) Incubate->Assess Titer 7. Determine Neutralizing Titer Assess->Titer

Neutralizing Antibody Assay Workflow

Conclusion

This compound represents a promising vaccine adjuvant with a well-defined mechanism of action centered on the activation of the RIG-I pathway. The available data demonstrates its ability to significantly enhance neutralizing antibody responses to influenza vaccines. While further direct comparative studies with other leading adjuvants are warranted to fully delineate its relative potency, this compound's capacity to stimulate both humoral and cellular immunity makes it a compelling candidate for the development of next-generation vaccines against a range of pathogens. Researchers and drug development professionals are encouraged to consider this compound as a potent tool for improving vaccine immunogenicity and efficacy.

References

Safety Operating Guide

Navigating the Safe Disposal of KIN1148: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for KIN1148, a novel small-molecule adjuvant. While specific manufacturer's disposal instructions are not detailed in publicly available safety data sheets, the following procedures are based on best practices for the disposal of research-grade chemical compounds.

Key Properties of this compound

A summary of the essential chemical and storage information for this compound is provided below.[1][2]

PropertyValue
Molecular Weight361.44 g/mol
FormulaC19H11N3OS
AppearancePowder
Storage (Powder)-20°C for up to 3 years
Storage (in Solvent)-80°C for up to 1 year
Solubility in DMSO20 mg/mL (55.33 mM)

Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to be equipped with the appropriate personal protective equipment. A generic safety data sheet for a similar compound indicates that it may cause skin and eye irritation, as well as respiratory irritation.[3] Therefore, the following PPE is mandatory:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat to protect from spills.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If significant aerosolization is possible, a respirator may be necessary.

Step-by-Step Disposal Procedure for this compound

The following workflow outlines the recommended steps for the safe disposal of this compound waste, including unused product and contaminated materials.

G cluster_prep Preparation cluster_disposal Disposal Path cluster_unused Unused this compound cluster_sharps Contaminated Sharps cluster_labware Contaminated Labware cluster_final Final Steps start Start: Identify this compound Waste ppe Don Appropriate PPE start->ppe segregate Segregate Waste Types: - Unused Product - Contaminated Sharps - Contaminated Labware ppe->segregate unused_solid Solid Waste in Original Container segregate->unused_solid Unused Solid unused_solution Solution in Sealed Container segregate->unused_solution Unused Solution sharps_container Place in Puncture-Proof Sharps Container segregate->sharps_container Sharps labware_container Place in Designated Hazardous Waste Bag or Container segregate->labware_container Labware label_unused Label as 'Hazardous Chemical Waste: This compound' unused_solid->label_unused unused_solution->label_unused storage Store Waste in a Designated Secondary Containment Area label_unused->storage label_sharps Label with 'Hazardous Chemical Sharps' sharps_container->label_sharps label_sharps->storage label_labware Label as 'Hazardous Chemical Waste' labware_container->label_labware label_labware->storage ehs Arrange for Pickup by Institutional Environmental Health & Safety (EHS) storage->ehs end End: Disposal Complete ehs->end G This compound This compound RIGI RIG-I Activation This compound->RIGI IRF3 IRF3 Phosphorylation & Nuclear Translocation RIGI->IRF3 ISG Induction of Interferon-Stimulated Genes (ISGs) IRF3->ISG Immunity Enhanced Innate Immunity ISG->Immunity

References

Essential Safety and Operational Guide for Handling KIN1148

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Overview of Safety Protocols, Handling Procedures, and Disposal of KIN1148.

This document provides critical safety and logistical information for the handling of this compound, a small-molecule agonist of Interferon Regulatory Factor 3 (IRF3). Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of your research.

Personal Protective Equipment (PPE)

Based on the hazard classification of this compound as harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant, the following personal protective equipment is mandatory when handling this compound.

PPE CategorySpecific Recommendations
Hand Protection Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
Eye/Face Protection Use safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards.
Skin and Body Protection A standard laboratory coat is required. Ensure it is clean and fully buttoned.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is necessary.

Below is a diagram illustrating the necessary personal protective equipment for handling this compound.

PPE_Workflow cluster_ppe Mandatory Personal Protective Equipment for this compound lab_coat Laboratory Coat gloves Chemical-Resistant Gloves goggles Safety Goggles/Face Shield respirator Respirator (if potential for aerosolization) researcher Researcher Handling this compound researcher->lab_coat Wears researcher->gloves Wears researcher->goggles Wears researcher->respirator Wears

Caption: Required personal protective equipment for handling this compound.

Handling and Disposal Procedures

Proper handling and disposal of this compound are crucial to minimize exposure and environmental impact.

ProcedureStep-by-Step Guidance
Handling 1. Work in a well-ventilated area, preferably a chemical fume hood. 2. Avoid inhalation of dust or aerosols. 3. Prevent contact with skin and eyes. 4. Do not eat, drink, or smoke in the handling area. 5. Wash hands thoroughly after handling.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Disposal 1. Dispose of waste in accordance with local, state, and federal regulations. 2. Do not allow to enter drains or waterways. 3. Contaminated packaging should be disposed of as unused product.

The following workflow outlines the key steps for the safe handling and disposal of this compound.

Handling_Disposal_Workflow cluster_handling Handling this compound cluster_disposal Disposal of this compound Waste start Start ppe Don Appropriate PPE start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood handle Handle Compound fume_hood->handle wash Wash Hands Thoroughly handle->wash collect Collect Waste in a Labeled, Sealed Container wash->collect After Handling dispose Dispose via Approved Chemical Waste Program collect->dispose end End dispose->end

Caption: Workflow for safe handling and disposal of this compound.

Mechanism of Action: this compound Signaling Pathway

This compound is a small-molecule agonist of the RIG-I-like receptor (RLR) pathway.[1] Specifically, it activates Retinoic acid-Inducible Gene I (RIG-I), leading to the downstream activation of Interferon Regulatory Factor 3 (IRF3) and NF-κB.[2][3] This activation is unique as it occurs independently of ATP and does not involve competition with ATP for binding. The signaling cascade culminates in the expression of various immunomodulatory cytokines and chemokines, rather than inducing a type I interferon response.

KIN1148_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound RIGI RIG-I This compound->RIGI activates IRF3 IRF3 RIGI->IRF3 activates NFkB NF-κB RIGI->NFkB activates IRF3_n IRF3 IRF3->IRF3_n translocates to NFkB_n NF-κB NFkB->NFkB_n translocates to Nucleus Nucleus Cytokines Expression of Cytokines & Chemokines IRF3_n->Cytokines NFkB_n->Cytokines

Caption: this compound-induced RIG-I signaling pathway.

Experimental Protocol: IRF3 Nuclear Translocation Assay by Immunofluorescence

This protocol outlines the key steps to visualize and quantify the nuclear translocation of IRF3 in response to this compound treatment using immunofluorescence microscopy.

1. Cell Culture and Treatment:

  • Seed cells (e.g., A549 or other suitable cell line) onto sterile glass coverslips in a 24-well plate.

  • Culture cells to 70-80% confluency.

  • Treat cells with this compound at the desired concentration and for the appropriate time. Include a vehicle control (e.g., DMSO).

2. Fixation and Permeabilization:

  • After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

  • Wash the cells three times with PBS.

3. Blocking and Antibody Incubation:

  • Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour at room temperature.

  • Incubate the cells with a primary antibody specific for IRF3 diluted in blocking buffer overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

4. Counterstaining and Mounting:

  • Counterstain the cell nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes at room temperature in the dark.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

5. Imaging and Analysis:

  • Visualize the cells using a fluorescence microscope.

  • Capture images of the DAPI (blue) and IRF3 (e.g., green) channels.

  • Analyze the images to determine the subcellular localization of IRF3. Nuclear translocation is indicated by the co-localization of the IRF3 signal with the DAPI signal.

  • Quantify the percentage of cells showing nuclear IRF3 in treated versus control samples.

References

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